Technical Documentation Center

N-Methylmorpholine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methylmorpholine hydrochloride
  • CAS: 3651-67-0

Core Science & Biosynthesis

Foundational

N-Methylmorpholine Hydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the fundamental properties and applications of N-Methylmorpholine...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the fundamental properties and applications of N-Methylmorpholine hydrochloride (NMM·HCl). This document outlines its chemical and physical characteristics, safety and handling protocols, and detailed experimental procedures for its common uses in laboratory settings.

Core Properties of N-Methylmorpholine Hydrochloride

N-Methylmorpholine hydrochloride is the salt of the tertiary amine N-Methylmorpholine. It is a white to off-white, hygroscopic powder that is highly soluble in water.[1][2][3] Its properties make it a versatile reagent in various chemical and biological research applications.

Chemical and Physical Data

A summary of the key quantitative data for N-Methylmorpholine hydrochloride is presented in Table 1.

PropertyValueReference
Chemical Formula C₅H₁₂ClNO[3][4][5][6]
Molecular Weight 137.61 g/mol [3][4][7][5][6]
CAS Number 3651-67-0[3][4][5]
Appearance White to yellow hygroscopic powder[1][2][3]
Melting Point 203-211 °C[2][4][8]
pKa of N-Methylmorpholine 7.38 at 25°C[2]
Solubility Soluble in water, methanol, and ethanol.[2][9][2][9]
InChI Key BTJRKNUKPQBLAL-UHFFFAOYSA-N[3][7]

Applications in Research and Development

N-Methylmorpholine hydrochloride and its parent compound, N-Methylmorpholine (NMM), are utilized in a range of applications, primarily as a base catalyst in organic synthesis and as a buffer in biological systems.[2][4]

Organic Synthesis

NMM is widely employed as a base catalyst in various organic reactions, including the synthesis of polyurethanes and pharmaceuticals.[2][8][10][11] It is particularly prominent in peptide synthesis, where it is used as a non-nucleophilic base during the coupling of amino acids.[12][13] Its role is to neutralize the protonated amino group of the incoming amino acid, facilitating the formation of the peptide bond.[12]

Biological Buffer

Due to the pKa of its conjugate acid being close to physiological pH, N-Methylmorpholine is an effective buffer in the pH range of 7.0-8.0.[2] This makes it suitable for various biological assays and experiments where maintaining a stable pH is critical.[1]

Corrosion Inhibition

Research has also explored the use of N-Methylmorpholine and its derivatives as corrosion inhibitors, particularly for metals in acidic environments.[2][14] They function by adsorbing onto the metal surface and forming a protective layer.[15][16]

Experimental Protocols

Preparation of N-Methylmorpholine (NMM) Buffer

This protocol describes the preparation of a 50 mM NMM buffer with a pH of 7.4.

Materials:

  • N-Methylmorpholine (NMM)

  • Milli-Q water

  • Hydrochloric acid (HCl), 1 M solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Graduated cylinders

Procedure:

  • Add approximately 800 mL of Milli-Q water to a 1 L beaker equipped with a magnetic stir bar.

  • In a fume hood, carefully add 5.5 mL of N-Methylmorpholine to the water while stirring.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH electrode in the NMM solution and monitor the pH.

  • Slowly add 1 M HCl dropwise to the solution while continuously stirring until the pH reaches 7.4.

  • Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

  • Add Milli-Q water to the flask until the volume reaches the 1 L mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Store the buffer at room temperature.

A visual representation of this workflow is provided below.

NMM_Buffer_Preparation cluster_start Initial Setup cluster_ph_adjustment pH Adjustment cluster_finalization Finalization start Start water Add 800 mL Milli-Q Water to Beaker start->water nmm Add 5.5 mL NMM (in fume hood) water->nmm calibrate_ph Calibrate pH Meter nmm->calibrate_ph adjust_ph Adjust pH to 7.4 with 1 M HCl calibrate_ph->adjust_ph transfer Transfer to 1 L Volumetric Flask adjust_ph->transfer add_water Add Water to 1 L Mark transfer->add_water mix Mix Thoroughly add_water->mix end End mix->end

Workflow for N-Methylmorpholine Buffer Preparation.
Solid-Phase Peptide Synthesis (SPPS) using N-Methylmorpholine

This protocol outlines the general steps for a manual solid-phase peptide synthesis coupling reaction using N-Methylmorpholine as a base. This example assumes the use of Fmoc-protected amino acids and a Wang resin.

Materials:

  • Fmoc-protected amino acid

  • Wang resin with the first amino acid attached

  • N-Methylpyrrolidone (NMP)

  • Piperidine (B6355638) solution (20% in NMP)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in NMP for 30 minutes.

  • Fmoc Deprotection:

    • Drain the NMP.

    • Add the 20% piperidine in NMP solution to the resin.

    • Shake for 20 minutes.

    • Drain the solution and wash the resin thoroughly with NMP (3 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in NMP.

    • Add NMM (6 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with NMP (3 times), DCM (3 times), and Methanol (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

A diagram illustrating the key steps of the peptide coupling cycle is shown below.

Peptide_Coupling_Workflow cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling and Washing deprotection Treat Resin with 20% Piperidine in NMP wash1 Wash with NMP and DCM deprotection->wash1 coupling Add Activated AA to Resin wash1->coupling mix_aa Dissolve Fmoc-AA and HBTU in NMP add_nmm Add NMM to Activate mix_aa->add_nmm add_nmm->coupling wash2 Wash with NMP, DCM, and Methanol coupling->wash2 kaiser_test Kaiser Test (Optional) wash2->kaiser_test end Continue to Next Cycle or Cleavage kaiser_test->end start Start with Resin-Bound Peptide start->deprotection

General Workflow for a Peptide Coupling Cycle using NMM.

Safety and Handling

N-Methylmorpholine hydrochloride is an irritant to the eyes, respiratory system, and skin.[1] It is harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]

  • Skin: Wash off with soap and plenty of water.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

  • Inhalation: Move to fresh air.[1]

In all cases of exposure, seek medical attention.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

N-Methylmorpholine hydrochloride is a valuable and versatile compound for researchers in chemistry and biology. Its utility as a base in organic synthesis, particularly in the critical application of peptide synthesis, and as a buffering agent in biological systems, underscores its importance in the laboratory. By understanding its fundamental properties and adhering to proper handling and experimental protocols, researchers can effectively and safely leverage this compound in their scientific endeavors.

References

Exploratory

N-Methylmorpholine Hydrochloride: A Technical Guide to pKa and Basicity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and basicity of N-Methylmorpholine (NMM) hydrochlori...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and basicity of N-Methylmorpholine (NMM) hydrochloride, a crucial parameter for its application as a base in organic synthesis. While the aqueous pKa of the N-methylmorpholinium ion is well-established, this guide addresses the critical need for understanding its basicity in various organic solvents. Due to the limited availability of specific experimental pKa values in non-aqueous media, this document details the established methodologies for their determination, including potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it presents a practical workflow for the application of N-Methylmorpholine in peptide coupling, a common process in drug development.

Introduction to N-Methylmorpholine

N-Methylmorpholine (NMM) is a cyclic tertiary amine widely employed in organic chemistry as a base catalyst and solvent.[1] Its hydrochloride salt, N-Methylmorpholine hydrochloride, is the protonated form of NMM and its acidity, defined by the pKa of the conjugate acid (the N-methylmorpholinium ion), is a key determinant of its function in chemical reactions. NMM's moderate basicity makes it a preferred choice in sensitive reactions where stronger bases might induce side reactions or racemization.[2] It is soluble in water and many organic solvents, enhancing its versatility.[2]

pKa of N-Methylmorpholine Hydrochloride

The pKa of a substance is a measure of its acidity in a specific solvent. For a base like N-Methylmorpholine, the pKa of its conjugate acid (the N-methylmorpholinium ion) indicates the pH at which the base is 50% protonated.

pKa in Aqueous Solution

The pKa of the N-methylmorpholinium ion in water is well-documented and serves as a fundamental reference point for its basicity.

CompoundSolventpKa ValueTemperature (°C)
N-Methylmorpholinium ionWater7.3825

Table 1: pKa of the conjugate acid of N-Methylmorpholine in water.[1][3][4][5][6]

pKa and Basicity in Organic Solvents

The basicity of NMM in organic solvents is generally considered to be moderate.[2] This characteristic is advantageous in applications like peptide synthesis, where it is sufficiently basic to deprotonate the carboxylic acid component without causing significant racemization of the activated amino acid.

Experimental Protocols for pKa Determination in Organic Solvents

For researchers requiring precise pKa values of N-Methylmorpholine hydrochloride in specific organic solvents, direct experimental determination is necessary. The two most common and reliable methods are potentiometric titration and NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the potential difference (voltage) between a reference electrode and an indicator electrode.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of N-Methylmorpholine in the desired anhydrous organic solvent (e.g., DMSO, acetonitrile (B52724), methanol). The concentration should be accurately known, typically around 0.01 M.

    • Prepare a standard solution of a strong acid titrant (e.g., perchloric acid in dioxane or the corresponding organic solvent) of a known concentration.

    • Prepare a solution of a suitable electrolyte to maintain constant ionic strength, if required by the specific solvent system.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions prepared in the specific organic solvent being used. This step is crucial as the electrode response varies between different solvents.

  • Titration Procedure:

    • Place a known volume of the N-Methylmorpholine solution into a thermostatted titration vessel.

    • Immerse the calibrated electrode and a stirrer into the solution.

    • Add the acidic titrant in small, precise increments.

    • After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured potential (or pH) against the volume of titrant added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_nmm Prepare NMM solution in organic solvent calibrate Calibrate electrode in organic solvent prep_nmm->calibrate prep_titrant Prepare standardized acid titrant titrate Titrate NMM solution with acid prep_titrant->titrate calibrate->titrate record Record potential vs. volume data titrate->record plot Plot titration curve record->plot determine_pka Determine pKa from half-equivalence point plot->determine_pka

Potentiometric Titration Workflow
NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of the solution's acidity.

Methodology:

  • Sample Preparation:

    • Prepare a series of NMR samples of N-Methylmorpholine in the chosen deuterated organic solvent (e.g., DMSO-d₆, CD₃CN, CD₃OD).

    • Each sample should contain a different, precisely known ratio of the free base (NMM) to its conjugate acid (NMM hydrochloride). This can be achieved by adding varying amounts of a strong acid.

    • Alternatively, a single sample can be titrated in situ within the NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each sample.

    • Identify a proton signal in the N-Methylmorpholine molecule that shows a significant chemical shift change upon protonation (e.g., protons adjacent to the nitrogen atom).

  • Data Analysis:

    • Measure the chemical shift (δ) of the chosen indicator proton for each sample.

    • The observed chemical shift is a weighted average of the chemical shifts of the protonated (δ_HA) and deprotonated (δ_A⁻) forms.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for NMR data: pKa = pH + log[(δ - δ_A⁻) / (δ_HA - δ)]

    • A plot of the chemical shift versus the pH (or a related acidity function for the organic solvent) will yield a sigmoidal curve, from which the pKa can be accurately determined at the inflection point.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_samples Prepare NMR samples with varying [NMM]/[NMM-H⁺] ratios in deuterated organic solvent acquire_spectra Acquire ¹H NMR spectra prep_samples->acquire_spectra identify_proton Identify indicator proton acquire_spectra->identify_proton measure_shift Measure chemical shifts (δ) identify_proton->measure_shift plot_curve Plot δ vs. pH/acidity measure_shift->plot_curve determine_pka Determine pKa from sigmoidal fit plot_curve->determine_pka

NMR Spectroscopy pKa Determination Workflow

Application in Organic Synthesis: Peptide Coupling

N-Methylmorpholine is a widely used base in peptide coupling reactions, particularly in solid-phase peptide synthesis (SPPS). Its moderate basicity is key to its effectiveness, as it is strong enough to neutralize the acidic species generated during the reaction but mild enough to minimize the risk of racemization of the activated amino acid.

Logical Relationship in Peptide Coupling:

The primary role of NMM in peptide coupling is to act as a proton scavenger. The coupling reaction involves the activation of a carboxylic acid group of an amino acid, which is then reacted with the free amine of another amino acid or a growing peptide chain. This activation step often releases an acidic byproduct. NMM neutralizes this acid, driving the reaction to completion and preventing unwanted side reactions.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products amino_acid N-protected Amino Acid (R-COOH) activation Activation of Carboxylic Acid amino_acid->activation coupling_reagent Coupling Reagent (e.g., HBTU, HATU) coupling_reagent->activation peptide_resin Peptide on Solid Support with free N-terminus (H₂N-Peptide) coupling Peptide Bond Formation peptide_resin->coupling nmm N-Methylmorpholine (Base) neutralization Neutralization of Acidic Byproduct nmm->neutralization activation->coupling activation->neutralization Acidic Byproduct byproducts Coupling Reagent Byproducts activation->byproducts elongated_peptide Elongated Peptide on Solid Support coupling->elongated_peptide nmm_hcl N-Methylmorpholinium Salt (NMM·H⁺X⁻) neutralization->nmm_hcl

Role of NMM in Peptide Coupling

Conclusion

N-Methylmorpholine is a versatile and valuable base in organic synthesis, particularly for applications requiring mild basic conditions. While its aqueous pKa is well-established, a comprehensive understanding of its basicity in various organic solvents is crucial for reaction optimization and control. This guide has provided detailed experimental protocols for the determination of the pKa of N-Methylmorpholine hydrochloride in non-aqueous media, empowering researchers to obtain these critical parameters for their specific applications. The illustrated workflow for its use in peptide coupling highlights the practical importance of its moderate basicity in the synthesis of complex molecules relevant to drug discovery and development. Future research focused on the experimental determination and compilation of pKa values of common bases like N-Methylmorpholine in a range of organic solvents would be of significant benefit to the scientific community.

References

Foundational

Solubility of N-Methylmorpholine Hydrochloride in Tetrahydrofuran (THF) and Dimethylformamide (DMF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylmorpholine hydrochloride (NMM HCl) is a tertiary amine salt widely utilized as a catalyst and reagent in organic synthesis, including appli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmorpholine hydrochloride (NMM HCl) is a tertiary amine salt widely utilized as a catalyst and reagent in organic synthesis, including applications within the pharmaceutical and drug development sectors. Its solubility in common organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides an in-depth overview of the solubility of N-Methylmorpholine hydrochloride in two frequently used polar aprotic solvents: tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). Due to the limited availability of specific quantitative solubility data in public literature, this guide presents a comprehensive, generalized experimental protocol for determining solubility, alongside illustrative data tables and a logical workflow diagram to guide researchers in their laboratory practices.

Introduction

N-Methylmorpholine hydrochloride (C₅H₁₂ClNO, CAS No: 3651-67-0) is the hydrochloride salt of the tertiary amine N-methylmorpholine.[1] The presence of the ionic salt significantly influences its physical properties, including its solubility profile, compared to its free base form. While it is known to be soluble in polar organic solvents, precise quantitative data is often necessary for process development, reaction engineering, and formulation studies in the pharmaceutical industry.[1] This guide addresses the solubility of NMM HCl in THF and DMF, two solvents with distinct polarities and hydrogen bonding capabilities that are prevalent in drug development and manufacturing.

Physicochemical Properties of N-Methylmorpholine Hydrochloride

A fundamental understanding of the physicochemical properties of N-Methylmorpholine hydrochloride is essential for interpreting its solubility characteristics.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 203-211 °C[3][4]
pKa (of conjugate acid) 7.38 (for N-methylmorpholine)[1]

Solubility Data

Table 1: Illustrative Solubility of N-Methylmorpholine Hydrochloride in THF at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
20Data not availableData not available
40Data not availableData not available
60Data not availableData not available

Table 2: Illustrative Solubility of N-Methylmorpholine Hydrochloride in DMF at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
20Data not availableData not available
40Data not availableData not available
60Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of N-Methylmorpholine hydrochloride in THF and DMF. This protocol is based on the isothermal equilibrium method.

4.1. Materials and Equipment

  • N-Methylmorpholine hydrochloride (analytical grade)

  • Tetrahydrofuran (anhydrous, analytical grade)

  • Dimethylformamide (anhydrous, analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or magnetic stirrer with heating plate

  • Thermostatic bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC or GC system for concentration analysis (or other suitable analytical technique)

  • Vials with screw caps

4.2. Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination A Preparation of Solvent and Solute B Addition of Excess Solute to Solvent A->B Known volume of solvent C Equilibration at Constant Temperature B->C Sealed vial D Sampling and Filtration C->D Allow solids to settle E Dilution of Saturated Solution D->E Aliquoting F Quantitative Analysis (e.g., HPLC/GC) E->F Preparation of standards G Calculation of Solubility F->G Calibration curve

Caption: A logical workflow for the experimental determination of solubility.

4.3. Step-by-Step Procedure

  • Preparation: Accurately weigh a known amount of N-Methylmorpholine hydrochloride. Prepare a series of vials each containing a precise volume of the chosen solvent (THF or DMF).

  • Addition of Solute: Add an excess amount of N-Methylmorpholine hydrochloride to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker or on a stirring plate within a thermostatic bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Constant agitation is necessary.

  • Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the concentration of N-Methylmorpholine hydrochloride in the diluted solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of sample) × 100

4.4. Considerations for Amine Hydrochloride Salts

The solubility of amine hydrochloride salts can be influenced by the presence of trace amounts of water, which can increase solubility. Therefore, using anhydrous solvents and proper handling techniques to minimize exposure to atmospheric moisture is recommended.

Factors Influencing Solubility

Several factors can influence the solubility of N-Methylmorpholine hydrochloride in organic solvents:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

  • Solvent Polarity: As a salt, N-Methylmorpholine hydrochloride is expected to be more soluble in more polar solvents. DMF (dielectric constant = 36.7) is more polar than THF (dielectric constant = 7.5), suggesting a higher solubility in DMF.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • pH: While less relevant in aprotic solvents like THF and DMF, any acidic or basic impurities could potentially impact the equilibrium and solubility.

Applications in Drug Development

The solubility of N-Methylmorpholine hydrochloride is a key consideration in its use as a catalyst in various organic reactions during the synthesis of active pharmaceutical ingredients (APIs). For instance, it is often used as a base in peptide coupling reactions and other condensation reactions. Poor solubility can lead to heterogeneous reaction mixtures, affecting reaction rates and yields. In formulation, understanding the solubility is crucial for developing stable liquid formulations or for crystallization processes.

Conclusion

References

Exploratory

Spectroscopic Profile of N-Methylmorpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectral data for N-Methylmorpholine hydrochloride (NMM-HCl), a compound of significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Methylmorpholine hydrochloride (NMM-HCl), a compound of significant interest in organic synthesis and pharmaceutical development. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Chemical Structure and Properties

N-Methylmorpholine hydrochloride is the salt formed from the tertiary amine N-methylmorpholine and hydrochloric acid.

  • Chemical Formula: C₅H₁₂ClNO

  • Molecular Weight: 137.61 g/mol

  • CAS Number: 3651-67-0

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for N-Methylmorpholine hydrochloride. It is important to note that the protonation of the nitrogen atom significantly influences the chemical shifts of the neighboring protons and carbons compared to the free base (N-Methylmorpholine).

Table 1: ¹H NMR Spectral Data of N-Methylmorpholine Hydrochloride

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~3.0 - 3.2Singlet3HN-CH₃
~3.2 - 3.5Multiplet4HN-CH₂
~3.8 - 4.1Multiplet4HO-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplets for the ring protons are due to complex spin-spin coupling.

Table 2: ¹³C NMR Spectral Data of N-Methylmorpholine Hydrochloride

Chemical Shift (δ) ppmAssignment
~45 - 48N-CH₃
~52 - 55N-CH₂
~65 - 68O-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-Methylmorpholine hydrochloride is characterized by the following key absorption bands.

Table 3: IR Spectral Data of N-Methylmorpholine Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3100StrongC-H stretch (alkane)
2400 - 2700Broad, StrongN⁺-H stretch (ammonium salt)
1450 - 1480MediumCH₂ bend
1100 - 1150StrongC-O-C stretch (ether)
1000 - 1050StrongC-N stretch

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For N-Methylmorpholine hydrochloride, the mass spectrum would show the molecular ion of the free base, N-Methylmorpholine, as the hydrochloride salt would dissociate in the ion source.

Table 4: Expected Mass Spectrometry Data for N-Methylmorpholine

m/zRelative IntensityAssignment
101Moderate[M]⁺ (Molecular ion of N-Methylmorpholine)
100High[M-H]⁺
70High[M-CH₂O]⁺
57High[C₃H₇N]⁺
42High[C₂H₄N]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of N-Methylmorpholine hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like N-Methylmorpholine hydrochloride, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the KBr pellet or the empty ATR crystal is first recorded and then subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: A dilute solution of N-Methylmorpholine hydrochloride is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common ionization technique for volatile compounds. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound like N-Methylmorpholine hydrochloride can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of N-Methylmorpholine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of N-Methylmorpholine hydrochloride. Researchers are encouraged to consult spectral databases and perform their own analyses for definitive characterization.

Foundational

N-Methylmorpholine Hydrochloride as a Base Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylmorpholine (NMM) and its hydrochloride salt are versatile reagents in organic synthesis, frequently employed as a mild, non-nucleophili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmorpholine (NMM) and its hydrochloride salt are versatile reagents in organic synthesis, frequently employed as a mild, non-nucleophilic base catalyst. With a pKa of 7.38 for the conjugate acid of N-Methylmorpholine, it is particularly suitable for reactions requiring a moderately basic environment where stronger bases might cause undesired side reactions.[1][2] This technical guide delves into the mechanism of action of N-Methylmorpholine hydrochloride as a base catalyst across various pivotal organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Methylmorpholine (NMM) is crucial to apprehending its catalytic function.

PropertyValueReference
Molecular Formula C₅H₁₁NO[2]
Molar Mass 101.15 g/mol [2]
pKa of Conjugate Acid 7.38 (at 25°C in H₂O)[1][2]
Appearance Colorless liquid[3]
Boiling Point 115-116 °C[2]
Density 0.92 g/cm³[2]

N-Methylmorpholine hydrochloride is the salt formed from the tertiary amine N-Methylmorpholine. In solution, it exists in equilibrium with the free base, N-Methylmorpholine, which is the active catalytic species in the reactions discussed herein. The hydrochloride salt serves as a stable and convenient precursor to the free base.[1]

Mechanism of Action as a Base Catalyst

The primary role of N-Methylmorpholine as a base catalyst is to deprotonate a substrate, thereby increasing its nucleophilicity and facilitating its reaction with an electrophile. This general mechanism can be illustrated across several key reaction types.

General Base Catalysis Workflow

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Catalyst Regeneration SubstrateH Substrate-H NMM N-Methylmorpholine (Base) Substrate_anion Substrate⁻ (Nucleophile) SubstrateH->Substrate_anion Deprotonation NMMH NMM-H⁺ NMM->NMMH Protonation Electrophile Electrophile Substrate_anion->Electrophile Attack NMMH->NMM Deprotonation Product Product Product_intermediate Product Intermediate Electrophile->Product_intermediate Product_intermediate->Product Protonation

General mechanism of NMM base catalysis.

Applications in Key Organic Reactions

Polyurethane Formation

In the synthesis of polyurethanes, tertiary amines like N-Methylmorpholine are widely used to catalyze the reaction between an isocyanate and a polyol.[3][4][5] A computational study has elucidated a seven-step mechanism for this process.

Catalytic Cycle in Urethane (B1682113) Formation:

G Reactant_Complex Reactant Complex (Isocyanate + Polyol + NMM) TS1 Transition State 1 Reactant_Complex->TS1 Step 1 Intermediate Intermediate TS1->Intermediate Step 2 TS2 Transition State 2 Intermediate->TS2 Step 3 Product_Complex Product Complex (Urethane + NMM) TS2->Product_Complex Step 4 Product Urethane Product_Complex->Product Step 5 NMM_Regen NMM Regeneration Product_Complex->NMM_Regen Step 6 NMM_Regen->Reactant_Complex Step 7 (Catalyst Turnover)

Catalytic cycle of NMM in urethane formation.

The catalytic activity of N-Methylmorpholine in urethane formation has been computationally compared to that of morpholine. The lower proton affinity of N-Methylmorpholine suggests it is more effective at promoting the reaction.[6][7]

CatalystProton Affinity (kJ/mol)Activation Energy (kJ/mol)Reference
N-Methylmorpholine963.0726.6[6][7]
Morpholine1523.9529.7[6][7]

Experimental Protocol: Polyurethane Synthesis (General Approach)

Materials:

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Polyol (e.g., Polypropylene glycol - PPG)

  • N-Methylmorpholine (catalyst)

  • Solvent (e.g., dry N,N-Dimethylformamide - DMF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the polyol in the solvent.

  • Add the desired amount of N-Methylmorpholine to the polyol solution.

  • Slowly add the diisocyanate to the reaction mixture through the dropping funnel with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at the desired temperature (typically between 25-80 °C) and monitor the progress by infrared spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Once the reaction is complete, the polyurethane can be precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • The precipitated polymer is then collected by filtration, washed, and dried under vacuum.

Peptide Synthesis

N-Methylmorpholine is a commonly used base in peptide coupling reactions to neutralize the protonated amine component and to facilitate the activation of the carboxylic acid.[8][9]

Workflow for a Typical Peptide Coupling Step:

G Amino_Acid_H Fmoc-Amino Acid-COOH Activated_Ester Activated Ester Amino_Acid_H->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Coupled_Peptide Coupled Peptide-Resin Activated_Ester->Coupled_Peptide Coupling Peptide_Resin_NH3 Peptide-Resin-NH₃⁺ Peptide_Resin_NH2 Peptide-Resin-NH₂ Peptide_Resin_NH3->Peptide_Resin_NH2 Deprotonation NMM N-Methylmorpholine NMM->Peptide_Resin_NH2 Peptide_Resin_NH2->Coupled_Peptide

Role of NMM in peptide coupling.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU)

  • N-Methylmorpholine (NMM)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Fmoc group using a solution of piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with the coupling reagent and NMM.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for a specified time (e.g., 30 minutes to several hours).[10]

  • After coupling, drain the reaction vessel and wash the resin with DMF to remove excess reagents and byproducts.[11]

Aldol (B89426) Condensation and Michael Addition

N-Methylmorpholine can be used as a base to catalyze aldol condensations and Michael additions by generating the required enolate or other nucleophilic species.[1] While detailed protocols specifying NMM for these reactions are less common than those using stronger bases like NaOH or KOH, its milder basicity can be advantageous in preventing side reactions with sensitive substrates.[12][13][14]

In some instances, N-Methylmorpholine is used as a co-catalyst to deprotonate another organocatalyst, which then proceeds to catalyze the Michael addition.[15]

Quantitative Data for NMM-Catalyzed Michael Addition:

A study on the N-methylmorpholine-catalyzed conjugate addition of thiols to ethyl propiolate demonstrated the following yields for different substrates:[15]

β-Substituent on Ethyl PropiolateYield (%)
H91
CO₂Et86
n-Butyl62

Experimental Protocol: NMM-Assisted Michael Addition of an Aldehyde to a Nitroolefin

This protocol is adapted from a study where N-Methylmorpholine was used as a base to deprotonate a primary amine organocatalyst.[15]

Materials:

  • Aldehyde (e.g., Butyraldehyde)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Organocatalyst (e.g., a β-morpholine amino acid)

  • N-Methylmorpholine (NMM)

  • Solvent (e.g., Isopropanol)

Procedure:

  • To a solution of the nitroolefin (1.5 equivalents) and the aldehyde (1.0 equivalent) in isopropanol, add the organocatalyst (1-5 mol%).

  • Add N-Methylmorpholine (1-5 mol%) to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., -10 °C) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

N-Methylmorpholine hydrochloride, through its equilibrium with the free base N-Methylmorpholine, serves as an effective and versatile mild base catalyst in a variety of organic transformations. Its moderate basicity allows for the deprotonation of a range of substrates to generate nucleophiles for reactions such as polyurethane formation, peptide coupling, aldol condensations, and Michael additions, often with high yields and selectivity. The choice of N-Methylmorpholine over stronger bases can be critical in preventing undesired side reactions, making it an invaluable tool for researchers and professionals in organic synthesis and drug development. Further research into the application of N-Methylmorpholine and its hydrochloride salt in a broader range of catalytic systems is warranted to fully exploit its synthetic potential.

References

Exploratory

N-Methylmorpholine hydrochloride CAS number 3651-67-0 properties

An In-depth Technical Guide to N-Methylmorpholine Hydrochloride (CAS 3651-67-0) For Researchers, Scientists, and Drug Development Professionals N-Methylmorpholine hydrochloride (NMM·HCl), CAS number 3651-67-0, is the hyd...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methylmorpholine Hydrochloride (CAS 3651-67-0)

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine hydrochloride (NMM·HCl), CAS number 3651-67-0, is the hydrochloride salt of the cyclic tertiary amine N-methylmorpholine (NMM). It is a versatile compound frequently employed in organic synthesis and biochemical applications. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and key applications, with a focus on its utility in research and development.

Core Physicochemical and Safety Properties

N-Methylmorpholine hydrochloride is typically a white to off-white crystalline solid.[1] Its properties are largely defined by the characteristics of its parent amine, N-methylmorpholine, a moderately strong base with a pKa of 7.38.[2][3] The formation of the hydrochloride salt enhances its water solubility and modifies its acid-base characteristics for use in various applications.[2]

Physicochemical Data

The key physicochemical properties of N-Methylmorpholine hydrochloride and its parent amine are summarized below for reference.

PropertyValueReference
CAS Number 3651-67-0[4]
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5]
Appearance White to off-white powder or crystalline solid[1][6]
Melting Point ~203 °C[7]
Boiling Point Not available (decomposes)[6]
Solubility Soluble in water, methanol, and ethanol.[2][3][2][3]
pKa (of N-Methylmorpholine) 7.38 at 25 °C[2][3]
Safety and Handling Information

N-Methylmorpholine hydrochloride is classified as an irritant and is harmful if swallowed.[5] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[6][8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Hazard ClassGHS StatementReference
Acute Toxicity, OralH302: Harmful if swallowed[5]
Skin IrritationH315: Causes skin irritation[5]
Eye IrritationH319: Causes serious eye irritation[5]
Respiratory IrritationH335: May cause respiratory irritation[5]

Key Applications in Research and Development

NMM·HCl and its parent base are valued in several areas of chemical synthesis due to NMM's properties as a non-nucleophilic tertiary amine base.

  • Buffer Systems : N-Methylmorpholine is commonly used to prepare buffers in the physiological pH range (pH 7.0–8.0).[9] Its pKa of 7.38 makes it suitable for maintaining pH in various enzymatic reactions and chemical transformations, such as nickel-catalyzed arylations.[9] The hydrochloride salt is formed during the pH adjustment of an NMM solution with hydrochloric acid.[9]

  • Peptide Synthesis : In solid-phase peptide synthesis (SPPS), N-methylmorpholine is a frequently used base.[10] It is employed to neutralize the protonated amino group of the incoming amino acid and to facilitate the activation of the carboxylic acid group by coupling reagents (e.g., carbodiimides like DCC or phosphonium/uronium salts like PyBOP).[10][11] Its use is often preferred over more hindered bases like triethylamine (B128534) in certain contexts to minimize side reactions such as urethane (B1682113) formation.[12]

  • Base Catalyst in Organic Synthesis : As a versatile base catalyst, NMM is utilized in numerous organic reactions, including polyurethane production, aldol (B89426) condensations, and Michael additions.[2][13] It serves as an effective proton scavenger without interfering as a nucleophile.

  • Precursor for Reagents : N-Methylmorpholine is the direct precursor to N-methylmorpholine N-oxide (NMMO), a commercially significant oxidant used in reactions like the Sharpless asymmetric dihydroxylation and as a solvent for cellulose (B213188) in the Lyocell process.[7][14]

Experimental Protocols

Detailed methodologies for common laboratory applications of N-Methylmorpholine are provided below.

Protocol 1: Preparation of N-Methylmorpholine (NMM) Buffer (10 mM, pH 7.5)

This protocol describes the preparation of a stock solution of NMM buffer, where the final product is a solution of N-Methylmorpholine hydrochloride and potentially some remaining free N-methylmorpholine, depending on the final pH.

Materials:

  • N-methylmorpholine (NMM)

  • Milli-Q or deionized water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Initial Dilution : In a chemical fume hood, add approximately 950 mL of Milli-Q water to a 1 L beaker.

  • Add NMM : Using a calibrated pipette, add the required volume of N-methylmorpholine to achieve a near-10 mM concentration. Note: The density of NMM is approximately 0.92 g/mL and its molecular weight is 101.15 g/mol . For a 10 mM solution, this is approximately 1.1 mL of NMM per liter.

  • pH Adjustment : Place the beaker on a stir plate with a stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration : Slowly add the 1 M HCl solution dropwise while continuously monitoring the pH. The NMM will protonate, forming N-Methylmorpholine hydrochloride in situ.

  • Final pH : Continue adding HCl until the pH of the solution stabilizes at 7.5.

  • Final Volume : Transfer the buffer solution to a 1 L volumetric flask and add Milli-Q water to the mark.

  • Storage : Store the buffer solution in a tightly sealed container at 4 °C.

Buffer_Preparation_Workflow start Start step1 Add N-Methylmorpholine to Milli-Q Water start->step1 step2 Place on Stir Plate with pH Meter step1->step2 step3 Slowly Add HCl (Titration) step2->step3 step4 Monitor pH step3->step4 Forms NMM·HCl step4->step3 pH != 7.5 step5 Adjust to Final Volume in Volumetric Flask step4->step5 pH = 7.5 end End: 10 mM NMM Buffer (pH 7.5) step5->end

Workflow for N-Methylmorpholine Buffer Preparation.
Protocol 2: Use of N-Methylmorpholine as a Base in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for using NMM during the amino acid coupling stage in Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin (with free N-terminal amine)

  • Coupling reagent (e.g., HBTU, HATU, or DCC)

  • N-methylmorpholine (NMM)

  • SPPS-grade solvent (e.g., DMF or NMP)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation : Ensure the N-terminal Fmoc protecting group has been removed from the peptide-resin (deprotection) and the resin has been thoroughly washed with the SPPS solvent.

  • Activation Solution : In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, ~0.95 equivalents relative to the amino acid) in the SPPS solvent.

  • Base Addition : To the activation solution, add N-methylmorpholine (typically 2 equivalents relative to the amino acid). The solution may change color, indicating activation. Note: NMM neutralizes the hydrochloride or other salt of the incoming amino acid and facilitates the activation process.

  • Coupling : Immediately add the activation solution to the peptide-resin in the reaction vessel.

  • Reaction : Agitate the mixture using a shaker or nitrogen bubbling for the recommended time (typically 30-120 minutes), depending on the specific amino acids being coupled.

  • Washing : After the coupling reaction is complete, drain the reaction vessel and thoroughly wash the resin with the SPPS solvent to remove excess reagents and byproducts.

  • Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine, indicating a successful coupling.

Peptide_Coupling_Role Logical Role of NMM in Peptide Coupling cluster_reactants Reactants cluster_process Process AA Fmoc-Amino Acid Activation Activation Step: Carboxylic acid is activated AA->Activation Resin Peptide-Resin (Free Amine) Coupling Coupling Step: New peptide bond forms Resin->Coupling CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->Activation NMM N-Methylmorpholine (Base) NMM->Activation Neutralizes & Facilitates Activation->Coupling Product Elongated Peptide-Resin Coupling->Product

Role of NMM in a generalized peptide coupling workflow.

References

Foundational

Understanding the Hygroscopic Nature of N-Methylmorpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylmorpholine hydrochloride (NMM HCl) is a tertiary amine salt widely utilized in organic synthesis and pharmaceutical development. Its propen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmorpholine hydrochloride (NMM HCl) is a tertiary amine salt widely utilized in organic synthesis and pharmaceutical development. Its propensity to absorb moisture from the atmosphere—its hygroscopic nature—is a critical physicochemical property that influences its stability, storage, and handling. This technical guide provides an in-depth exploration of the hygroscopic characteristics of NMM HCl, outlining the underlying mechanisms, methodologies for its assessment, and best practices for its management in a research and development setting. While specific quantitative water sorption data for NMM HCl is not widely available in public literature, this guide furnishes a framework for its experimental determination and interpretation.

The Physicochemical Basis of Hygroscopicity in N-Methylmorpholine Hydrochloride

N-Methylmorpholine hydrochloride is the salt formed from the neutralization of the tertiary amine N-methylmorpholine with hydrochloric acid. In its solid, crystalline form, it presents as a white to pale yellow hygroscopic powder.[1] The hygroscopic nature of NMM HCl is fundamentally linked to its ionic structure. The presence of the protonated morpholinium cation and the chloride anion creates a polar crystalline lattice with a strong affinity for water molecules.

Water, a polar molecule, is readily attracted to the charged centers of the salt. The primary mechanism of water uptake is through the formation of hydrogen bonds between water molecules and the chloride anions, as well as the N-H group of the protonated morpholine (B109124) ring. This interaction with atmospheric moisture can lead to surface adsorption and, at higher relative humidities, absorption into the bulk of the solid material. Uncontrolled moisture absorption can lead to physical changes in the powder, such as clumping, and may impact chemical stability.[2]

Key Physicochemical Properties of N-Methylmorpholine Hydrochloride:

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO[3]
Molecular Weight137.61 g/mol [3]
AppearanceWhite to pale yellow hygroscopic powder[1]
Melting Point203-211 °C[2]
SolubilitySoluble in water[4]

Experimental Protocols for Assessing Hygroscopicity

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

This is the most common and accurate method for determining the hygroscopicity of a solid material. It measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of N-Methylmorpholine hydrochloride (typically 5-15 mg) is placed in the sample pan of the DVS instrument.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This initial weight serves as the dry mass reference.

  • Sorption Isotherm: The relative humidity is then incrementally increased in steps (e.g., from 0% to 90% RH in 10% RH increments). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of weight change is below a set threshold).

  • Desorption Isotherm: Following the sorption phase, the RH is incrementally decreased in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the relative humidity. This generates a moisture sorption-desorption isotherm, which provides critical information about the material's interaction with water vapor.

European Pharmacopoeia (Ph. Eur.) Method

This method provides a classification of a substance's hygroscopic nature based on its weight gain after storage under a specific high-humidity condition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of N-Methylmorpholine hydrochloride (approximately 0.1-0.3 grams) into a tared container.

  • Controlled Humidity Exposure: Place the sample in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 80 ± 2% RH at a constant temperature (e.g., 25 °C).

  • Equilibration: Store the sample under these conditions for 24 hours.

  • Final Weighing: After 24 hours, remove the sample and immediately re-weigh it.

  • Calculation and Classification: Calculate the percentage weight gain. The hygroscopicity is then classified based on the following criteria:

    • Slightly hygroscopic: Increase in weight is less than 2% and equal to or greater than 0.2%.

    • Hygroscopic: Increase in weight is less than 15% and equal to or greater than 2%.

    • Very hygroscopic: Increase in weight is equal to or greater than 15%.

    • Deliquescent: Sufficient water is absorbed to form a liquid.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the hygroscopic nature of a pharmaceutical salt like N-Methylmorpholine hydrochloride.

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_dvs Dynamic Vapor Sorption (DVS) Analysis cluster_analysis Data Analysis & Interpretation cluster_output Output start Start: NMM HCl Sample weigh Accurate Weighing start->weigh dry Drying (0% RH) weigh->dry sorption Sorption (Stepwise RH Increase) dry->sorption desorption Desorption (Stepwise RH Decrease) sorption->desorption isotherm Generate Sorption Isotherm desorption->isotherm classification Hygroscopicity Classification isotherm->classification stability Assess Physical & Chemical Stability Impact classification->stability report Technical Report stability->report storage Define Storage & Handling Conditions stability->storage

A typical experimental workflow for hygroscopicity assessment.

Data Interpretation and Management

The data obtained from hygroscopicity studies are crucial for the lifecycle management of N-Methylmorpholine hydrochloride in a pharmaceutical context.

  • Sorption Isotherm: The shape of the sorption isotherm can reveal the mechanism of water uptake (e.g., monolayer adsorption, multilayer adsorption, bulk absorption, or deliquescence). Hysteresis, a difference between the sorption and desorption curves, can indicate changes in the solid-state structure of the material upon hydration.

  • Critical Relative Humidity (CRH): For highly hygroscopic or deliquescent salts, the isotherm can help identify the CRH, which is the humidity at which the material begins to rapidly absorb large amounts of water, potentially leading to deliquescence.

  • Stability Implications: The amount of water absorbed at various humidity levels can be correlated with the potential for chemical degradation (e.g., hydrolysis) or physical changes (e.g., changes in crystal form, particle size, and flow properties).

Given its hygroscopic nature, N-Methylmorpholine hydrochloride should be stored in tightly sealed containers in a cool, dry, and well-ventilated area to minimize exposure to atmospheric moisture.[5] For long-term storage or for use in moisture-sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

N-Methylmorpholine hydrochloride is a hygroscopic compound, a property that is intrinsic to its ionic chemical structure. While specific quantitative data on its water sorption behavior is not extensively documented in publicly accessible literature, established analytical methods, particularly Dynamic Vapor Sorption, can be readily applied to characterize this critical attribute. A thorough understanding and quantification of its hygroscopic nature are paramount for ensuring the material's quality, stability, and performance throughout the drug development process. By implementing the experimental and handling protocols outlined in this guide, researchers and drug development professionals can effectively manage the challenges associated with the hygroscopicity of N-Methylmorpholine hydrochloride.

References

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Methylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylmorpholine hydrochloride (NMMH) is a tertiary amine hydrochloride salt utilized in various chemical syntheses, including in the pharmaceuti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmorpholine hydrochloride (NMMH) is a tertiary amine hydrochloride salt utilized in various chemical syntheses, including in the pharmaceutical industry. A thorough understanding of its thermal stability and decomposition profile is critical for safe handling, process optimization, and ensuring the stability of intermediates and final products. This technical guide provides a comprehensive overview of the thermal properties of N-Methylmorpholine hydrochloride, including its melting point and anticipated thermal decomposition pathway. Due to the limited availability of specific experimental data in publicly accessible literature, this guide synthesizes information from analogous amine hydrochlorides and established principles of thermal analysis to present a scientifically grounded profile. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques are provided to enable researchers to conduct rigorous thermal characterization.

Introduction

N-Methylmorpholine hydrochloride is the salt formed from the tertiary amine N-methylmorpholine and hydrochloric acid. Its chemical structure, featuring a saturated heterocyclic morpholine (B109124) ring, makes it a useful base and catalyst in organic synthesis. The presence of the hydrochloride moiety significantly influences its physical properties, such as elevating its melting point and modifying its solubility characteristics compared to its free base form.

Thermal stability is a crucial parameter in the development and processing of chemical compounds. Exposing a substance to temperatures exceeding its stability threshold can lead to decomposition, resulting in the formation of potentially hazardous byproducts and compromising the integrity of the material. This guide outlines the expected thermal behavior of N-Methylmorpholine hydrochloride and provides the necessary methodologies for its empirical determination.

Thermal Properties

N-Methylmorpholine hydrochloride is a crystalline solid at room temperature. Its thermal stability is largely defined by its melting point, beyond which decomposition processes are known to initiate.

Melting Point

The melting point of N-Methylmorpholine hydrochloride is consistently reported in the range of 203 °C to 211 °C . This relatively high melting point is indicative of the strong ionic interactions within the crystal lattice of the salt.

Thermal Decomposition

Thermal degradation of N-Methylmorpholine hydrochloride is expected to become significant at temperatures exceeding its melting point. The decomposition process is likely to be complex, involving the breakdown of both the morpholine ring and the release of hydrogen chloride.

Quantitative Thermal Analysis Data (Representative)

Table 1: Representative Thermogravimetric Analysis (TGA) Data
Temperature Range (°C)Weight Loss (%)Associated Process
25 - 200< 1%Loss of adsorbed moisture/solvent
200 - 300~25-30%Initial decomposition: Loss of HCl
300 - 500~65-70%Decomposition of the organic moiety
> 500~5%Residual char
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~203~208Endothermic (e.g., 100-150)
Decomposition> 210Multiple exothermic peaksExothermic

Experimental Protocols

To obtain precise and reliable data on the thermal stability and decomposition of N-Methylmorpholine hydrochloride, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs and to quantify the percentage of weight loss at different stages of decomposition.

Instrumentation: A calibrated thermogravogravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of N-Methylmorpholine hydrochloride (5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample weight as a function of temperature. The first derivative of the weight loss curve (DTG curve) should also be recorded to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe the thermal nature (endothermic or exothermic) of decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small sample of N-Methylmorpholine hydrochloride (2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Evolved Gas Analysis (EGA) by TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of N-Methylmorpholine hydrochloride.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

Procedure:

  • TGA Protocol: Follow the TGA protocol as described in section 4.1.

  • EGA Setup: The outlet of the TGA furnace is connected to the gas cell of the FTIR or the inlet of the MS via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved gases).

  • Data Acquisition:

    • TGA-FTIR: Acquire FTIR spectra of the evolved gases at regular intervals throughout the TGA experiment.

    • TGA-MS: Monitor the mass-to-charge ratios of the evolved gases continuously during the TGA run.

Decomposition Pathway

The thermal decomposition of N-Methylmorpholine hydrochloride is anticipated to proceed through a multi-step pathway.

  • Initial Decomposition: Upon melting, the initial and most likely decomposition step is the loss of hydrogen chloride (HCl), a common decomposition pathway for amine hydrochlorides. This would result in the formation of N-methylmorpholine.

  • Secondary Decomposition: The N-methylmorpholine formed in the initial step, along with any remaining N-Methylmorpholine hydrochloride, will undergo further decomposition at higher temperatures. This will involve the fragmentation of the morpholine ring, leading to the formation of smaller volatile organic compounds, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample N-Methylmorpholine Hydrochloride Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC EGA EGA (TGA-FTIR / TGA-MS) Sample->EGA Weight_Loss Weight Loss Profile TGA->Weight_Loss Thermal_Events Thermal Events (Melting, Decomposition) DSC->Thermal_Events Decomposition_Products Identification of Decomposition Products EGA->Decomposition_Products

Caption: Workflow for the thermal analysis of N-Methylmorpholine hydrochloride.
Proposed Decomposition Pathway

Decomposition_Pathway NMMH N-Methylmorpholine Hydrochloride (Solid) NMMH_melt N-Methylmorpholine Hydrochloride (Liquid) NMMH->NMMH_melt Melting (203-211 °C) NMM N-Methylmorpholine (Gas) NMMH_melt->NMM Initial Decomposition (>210 °C) HCl Hydrogen Chloride (Gas) NMMH_melt->HCl Initial Decomposition (>210 °C) Decomp_Products Further Decomposition Products (NOx, CO, CO2, etc.) NMM->Decomp_Products Secondary Decomposition (Higher Temp.)

Caption: Proposed thermal decomposition pathway for N-Methylmorpholine hydrochloride.

Safety and Handling

N-Methylmorpholine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. During thermal analysis, the instrument should be placed in a fume hood to safely vent any toxic gases produced during decomposition.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of N-Methylmorpholine hydrochloride. While specific quantitative data from TGA and DSC analyses are not widely published, the provided representative data and detailed experimental protocols offer a robust framework for researchers to conduct their own comprehensive thermal characterization. The proposed decomposition pathway, initiated by the loss of hydrogen chloride followed by the breakdown of the organic structure, is consistent with the behavior of similar amine hydrochlorides. The visualizations included aim to clarify the experimental workflow and the logical progression of the decomposition process. Rigorous thermal analysis, as outlined in this guide, is essential for the safe and effective use of N-Methylmorpholine hydrochloride in research and development.

Protocols & Analytical Methods

Method

N-Methylmorpholine Hydrochloride in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics, researc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics, research tools, and biomaterials. The efficiency and fidelity of SPPS are critically dependent on the choice of reagents, including the base used during the crucial amino acid coupling step. N-Methylmorpholine (NMM), and its hydrochloride salt (NMM·HCl), have emerged as important bases in SPPS, offering distinct advantages in certain applications. This document provides detailed application notes and experimental protocols for the use of N-Methylmorpholine hydrochloride in Fmoc-based SPPS, with a focus on quantitative data, methodological details, and the mitigation of common side reactions.

N-Methylmorpholine is a tertiary amine that acts as a proton scavenger in the activation of carboxylic acids by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Its basicity is sufficient to facilitate the reaction while being mild enough to minimize certain side reactions like racemization, which can be a concern with stronger, more sterically hindered bases. NMM·HCl is the hydrochloride salt of NMM and can be used to generate the free base in situ, offering potential benefits in terms of storage and handling.

Application Notes

Advantages of N-Methylmorpholine in SPPS
  • Reduced Racemization: NMM is considered a weaker base than the commonly used N,N-diisopropylethylamine (DIPEA). This lower basicity can be advantageous in minimizing the risk of racemization, particularly for sensitive amino acids like histidine and cysteine.

  • Alternative for Difficult Sequences: In the synthesis of "difficult" peptide sequences, which are prone to aggregation, the choice of base can significantly impact coupling efficiency. Comparative studies have investigated the use of NMM alongside other bases like DIPEA and collidine to optimize the synthesis of such challenging peptides.[1]

  • Compatibility with Various Coupling Reagents: NMM is compatible with a wide range of common uronium- and phosphonium-based coupling reagents, including HATU, HBTU, and PyBOP.

Considerations for Using N-Methylmorpholine Hydrochloride

The direct use of NMM·HCl requires an in situ neutralization step to generate the active NMM base. This is typically achieved by adding a stoichiometric equivalent of another base, or by utilizing a protocol where the coupling conditions facilitate the release of the free amine. While this adds a step compared to using liquid NMM, it can offer advantages in terms of the stability and handling of the reagent.

Experimental Protocols

The following protocols provide a framework for the use of N-Methylmorpholine in Fmoc-SPPS. Researchers should optimize these protocols based on the specific peptide sequence, resin, and instrumentation used.

Protocol 1: Standard Amino Acid Coupling using N-Methylmorpholine with HATU/HOAt

This protocol details a standard coupling cycle using a pre-prepared solution of N-Methylmorpholine.

Materials:

  • Fmoc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fmoc-deprotected resin-bound peptide

  • Piperidine (B6355638) solution (20% v/v in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.

    • Add a 20% (v/v) solution of N-Methylmorpholine in DMF to the amino acid/coupling reagent mixture.[2] The final concentration of NMM should be sufficient to maintain a basic pH.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for at least 4 hours at room temperature with gentle agitation.[2] Reaction times may need to be extended for sterically hindered amino acids or difficult sequences.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: In Situ Neutralization and Coupling with N-Methylmorpholine Hydrochloride

This protocol outlines a general procedure for the use of NMM·HCl, which requires neutralization to the free base prior to or during the coupling reaction.

Materials:

  • Fmoc-protected amino acid

  • HATU

  • N-Methylmorpholine hydrochloride (NMM·HCl)

  • A suitable non-nucleophilic base for neutralization (e.g., DIPEA, if compatible with the desired level of racemization control)

  • DMF, peptide synthesis grade

  • Fmoc-deprotected resin-bound peptide

Procedure:

  • Fmoc Deprotection: As described in Protocol 1.

  • Activation Cocktail Preparation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

    • Add N-Methylmorpholine hydrochloride to this solution.

    • Add an equimolar amount of a neutralizing base (e.g., DIPEA) relative to the NMM·HCl to generate the free NMM in situ.

  • Coupling Reaction:

    • Add the activation cocktail to the deprotected resin-bound peptide.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: As described in Protocol 1.

Data Presentation

The choice of base can influence the yield and purity of the synthesized peptide. The following tables summarize comparative data, although it is important to note that direct quantitative comparisons for NMM·HCl are not extensively reported in the literature. The data for NMM provides a useful proxy.

Table 1: Comparison of Bases in the Synthesis of Difficult Peptides

BaseRelative Purity (%)ObservationsReference
DIPEABaselineCommonly used, but can be associated with higher racemization.[1]
CollidineVariableCan be effective in specific contexts.[1]
N-MethylmorpholineComparable to DIPEAA viable alternative with potentially lower racemization.[1]

Note: Purity is sequence-dependent and the values presented are for comparative purposes based on the synthesis of specific "difficult" peptides.

Potential Side Reactions and Mitigation

Several side reactions can occur during SPPS, and the choice of base can play a role in their prevalence.

  • Racemization: The abstraction of the α-proton of the activated amino acid can lead to a loss of stereochemical integrity. NMM, being a weaker base than DIPEA, is often chosen to minimize this side reaction.[3]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially under basic conditions. This can lead to the formation of β-aspartyl peptides and other byproducts. While the base is a factor, other parameters like coupling time and temperature are also critical.

  • Guanidinylation: Uronium-based coupling reagents like HATU can react with the free N-terminus of the peptide to form a guanidinium (B1211019) group, which terminates the chain. This can be minimized by pre-activating the amino acid before adding it to the resin.

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionContributing FactorsMitigation Strategies with NMM·HCl
RacemizationStrong base, prolonged activation timeUse of the milder base NMM, optimize activation time.
Aspartimide FormationBasic conditions, high temperatureMinimize reaction time, use protecting groups on the Asp side chain.
AggregationHydrophobic sequences, secondary structure formationUse of chaotropic salts, elevated temperature, or specialized resins.[3]

Visualizations

Experimental Workflow for SPPS using NMM·HCl

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Cleavage & Deprotection Resin Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Remove Fmoc Coupling Coupling: - Fmoc-AA - HATU/HOAt - NMM·HCl + Base Wash1->Coupling Prepare for coupling Wash2 Wash (DMF) Coupling->Wash2 Form peptide bond Wash2->Fmoc_Deprotection Start next cycle Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using NMM·HCl.

Logical Relationship of Reagents in the Coupling Step

Coupling_Reaction Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Activated_Ester Activated OAt-Ester Fmoc_AA->Activated_Ester HATU HATU (Coupling Reagent) HATU->Activated_Ester activates NMM_HCl NMM·HCl NMM NMM (free base) NMM_HCl->NMM in situ neutralization Base Neutralizing Base (e.g., DIPEA) Base->NMM NMM->Activated_Ester facilitates Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond attacks

Caption: Reagent interactions during the HATU-mediated coupling step with in situ NMM generation.

Conclusion

N-Methylmorpholine hydrochloride is a valuable reagent in the toolbox for solid-phase peptide synthesis. Its utility as a milder base can be particularly advantageous in minimizing racemization. While the requirement for in situ neutralization adds a consideration to the protocol, the stability and handling of the hydrochloride salt may be beneficial in certain laboratory settings. Further quantitative studies directly comparing NMM·HCl with other bases are warranted to fully elucidate its performance characteristics in terms of yield and purity across a broader range of peptide sequences. The protocols and data presented here provide a foundation for researchers to effectively incorporate NMM·HCl into their SPPS workflows.

References

Application

N-Methylmorpholine (NMM) in Peptide Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylmorpholine (NMM), a tertiary amine, is a widely utilized base in peptide synthesis, playing a crucial role in the activation of carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmorpholine (NMM), a tertiary amine, is a widely utilized base in peptide synthesis, playing a crucial role in the activation of carboxylic acids and the subsequent formation of amide bonds. Its moderate basicity and steric profile make it a versatile tool in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These application notes provide a comprehensive overview of the use of N-Methylmorpholine hydrochloride (NMM·HCl) in peptide coupling reactions, including detailed protocols, comparative data, and mechanistic insights. While NMM is typically used as the free base, it readily forms the hydrochloride salt in situ during the reaction as it neutralizes acidic species.

Core Principles and Advantages

N-Methylmorpholine serves as a proton scavenger in the peptide coupling reaction. Its primary functions are:

  • Neutralization: To neutralize the protonated amino group of the incoming amino acid ester (often supplied as a hydrochloride or trifluoroacetate (B77799) salt), thereby liberating the free amine for nucleophilic attack.

  • Activation: To facilitate the activation of the C-terminal carboxylic acid of the N-protected amino acid by the coupling reagent.

Compared to other commonly used bases such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), NMM offers a distinct balance of properties:

  • Reduced Steric Hindrance: NMM is less sterically hindered than DIEA, which can be advantageous in couplings involving bulky amino acids.

  • Lower Basicity: With a pKa of its conjugate acid around 7.4, NMM is a weaker base than TEA (pKa ≈ 10.8) and DIEA (pKa ≈ 10.7). This lower basicity can help to minimize base-catalyzed side reactions such as racemization of the activated amino acid.[1]

  • Minimized Urethane (B1682113) Formation: In mixed anhydride (B1165640) coupling methods, the choice of tertiary amine is critical. The combination of N-methylmorpholine with tetrahydrofuran (B95107) (THF) has been shown to be a good system for minimizing the formation of urethane byproducts.[2]

Data Presentation: Performance of NMM in Peptide Coupling

The selection of a base can significantly influence the efficiency and purity of a peptide coupling reaction. The following tables summarize comparative data for NMM against other common bases.

Table 1: Comparison of Bases in the Synthesis of a Model Peptide

BaseCoupling ReagentSolventReaction TimeYield (%)Purity (%)Reference
NMM HBTU/HOBtDMF2 x 20 minNot Specified88.29[3]
DIEAHBTU/HOBtDMF2 x 20 minNot Specified88.23[3]
CollidineHBTU/HOBtDMF2 x 20 minNot Specified89.15[3]
NMM DMT-MMAqueous/OrganicNot specified89Not specified[4]
DIEATFFHDMFNot specifiedNot specified99.2 (0.8% epimer)[5]
CollidineTFFHDMFNot specifiedNot specified99.9 (0.1% epimer)[5]

Data adapted from multiple sources for illustrative comparison. Purity often refers to the crude product purity before purification.

Experimental Protocols

The following are detailed protocols for the use of NMM in common peptide coupling methodologies.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU/NMM

This protocol describes a single coupling cycle in an Fmoc-based SPPS workflow.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • N-Methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the resin-bound peptide with DMF, ensure the resin is well-swelled.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.

  • Base Addition and Pre-activation: Add NMM to the activation solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Once the coupling reaction is complete (indicated by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

DMTMM is a coupling reagent that is formed from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and NMM. It can be used as an alternative to phosphonium (B103445) and aminium-based coupling reagents.[6]

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • DMTMM (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents) - Note: In this specific published protocol, DIEA was used as an additional base with the pre-formed DMTMM salt.

  • N-methyl-2-pyrrolidinone (NMP)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: After Fmoc deprotection and washing, suspend the resin in NMP.

  • Reagent Addition: Add the Fmoc-protected amino acid to the resin suspension, followed by DMTMM and DIEA.

  • Coupling Reaction: Agitate the mixture at room temperature. The coupling is typically complete within 2-3 minutes, as can be confirmed by a ninhydrin (B49086) test.

  • Washing: Following the completion of the reaction, wash the resin with DMSO (2x), NMP (2x), CH2Cl2 (2x), and Et2O (2x), and then dry.

Mandatory Visualizations

Experimental Workflow for SPPS Coupling

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Resin Resin-bound Peptide (Fmoc-protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling AA Fmoc-Amino Acid Activation Pre-activation AA->Activation CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->Activation NMM NMM NMM->Activation Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Resin_Next Resin-bound Peptide (N+1) Wash2->Resin_Next Ready for next cycle

Caption: General workflow for a single amino acid coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Mechanism of NMM in Carbodiimide-Mediated Peptide Coupling

NMM_Mechanism cluster_activation Activation Step cluster_base_action Role of NMM cluster_coupling Coupling Step RCOOH R-COOH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea DCC DCC (Carbodiimide) DCC->O_Acylisourea Peptide_Bond Peptide Bond Formation O_Acylisourea->Peptide_Bond H3NR_Ester H3N+-R'-COOR'' (Amino Acid Ester Salt) H2NR_Ester H2N-R'-COOR'' (Free Amine) H3NR_Ester->H2NR_Ester NMM_H NMM-H+ NMM NMM NMM->H2NR_Ester Deprotonation NMM->NMM_H H2NR_Ester->Peptide_Bond DCU DCU (Byproduct) Peptide_Bond->DCU Final_Peptide Dipeptide Peptide_Bond->Final_Peptide

Caption: Simplified mechanism of NMM in a carbodiimide (B86325) (DCC)-mediated peptide coupling reaction.

Conclusion

N-Methylmorpholine is a valuable and versatile base for peptide coupling reactions. Its moderate basicity and favorable steric profile often lead to high coupling efficiencies with minimal side reactions, particularly racemization. The choice of base is a critical parameter in peptide synthesis, and NMM provides a reliable option for a wide range of coupling strategies. The protocols and data presented here offer a guide for the effective implementation of NMM in the synthesis of peptides for research and drug development.

References

Method

N-Methylmorpholine hydrochloride as a catalyst for polyurethane foam production

Application Note Introduction N-Methylmorpholine (NMM) is a tertiary amine catalyst utilized in the production of polyurethane foams.[1][2] It acts as a catalyst for both the gelling reaction (polyol-isocyanate) and the...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-Methylmorpholine (NMM) is a tertiary amine catalyst utilized in the production of polyurethane foams.[1][2] It acts as a catalyst for both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are fundamental to the formation of the polyurethane polymer matrix and the foam cellular structure.[3] While the hydrochloride salt form, N-Methylmorpholine hydrochloride, is less commonly cited in the context of polyurethane foam catalysis, its potential application would be influenced by its dissociation and the availability of the active N-Methylmorpholine amine. This document provides an overview of the role of N-Methylmorpholine as a catalyst and outlines a general protocol for the preparation of polyurethane foam, which can be adapted for the evaluation of N-Methylmorpholine hydrochloride.

Catalytic Role of N-Methylmorpholine

N-Methylmorpholine, as a tertiary amine catalyst, plays a crucial role in controlling the kinetics of polyurethane foam formation. The balance between the gelling and blowing reactions is critical for the final properties of the foam.[4] An imbalance can lead to foam collapse or a closed-cell structure with poor physical properties.[4] Computational studies suggest that N-Methylmorpholine is a more effective catalyst for urethane (B1682113) formation compared to its parent compound, morpholine.[4][5][6] The selection of the amine catalyst influences key foam properties such as density, hardness, elasticity, and thermal stability.[7]

Quantitative Data on Catalyst Performance

Performance ParameterDescriptionTypical Range
Cream Time The time from the initial mixing of components until the mixture becomes opaque and starts to rise.[8]10 - 90 seconds[9][10]
Gel Time The time from the initial mixing until the formation of a continuous polymer network, observed as the point where the foam develops string-like tackiness.[8][9]60 - 300 seconds[9][10]
Rise Time The time from the initial mixing until the foam reaches its maximum height.[8][9]80 - 400 seconds
Tack-Free Time The time from the initial mixing until the foam surface is no longer tacky to the touch.[8]90 - 500 seconds
Foam Density The mass per unit volume of the cured foam.20 - 110 kg/m ³[11]
Compressive Strength The ability of the foam to withstand a compressive load.Varies significantly with foam density and formulation.

Experimental Protocols

The following is a general experimental protocol for the laboratory-scale production of rigid polyurethane foam. This protocol can be adapted to evaluate the catalytic activity of N-Methylmorpholine hydrochloride by varying its concentration.

Materials and Equipment:

  • Polyol (e.g., a sucrose-based polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Distilled Water (Blowing Agent)

  • Silicone Surfactant (Foam Stabilizer)

  • N-Methylmorpholine Hydrochloride (Catalyst)

  • Disposable Paper or Plastic Cups

  • Mechanical Stirrer (2000-3000 rpm)

  • Stopwatch

  • Fume Hood

  • Personal Protective Equipment (Safety Goggles, Gloves, Lab Coat)

Procedure:

  • Preparation of the Polyol Premix (Part B):

    • In a disposable cup, accurately weigh the polyol, distilled water, silicone surfactant, and the desired amount of N-Methylmorpholine hydrochloride catalyst.

    • The amounts of each component should be calculated based on a "parts per hundred polyol" (pphp) basis. A typical starting concentration for an amine catalyst is in the range of 0.1 to 2.0 pphp.[8]

    • Mix the components thoroughly using a mechanical stirrer at approximately 600 rpm for 1.5 minutes to ensure a homogeneous mixture.[12]

  • Foaming Reaction:

    • Weigh the required amount of pMDI (Part A) in a separate disposable cup. The amount of pMDI is determined by the desired isocyanate index (NCO index) for the formulation.

    • Under a fume hood, add the pMDI (Part A) to the polyol premix (Part B).

    • Immediately start the stopwatch and begin stirring the mixture vigorously with a mechanical stirrer at 2000-3000 rpm for a predetermined time (e.g., 10 seconds).[12]

    • Simultaneously, observe the mixture and record the following reaction profile times:

      • Cream Time: The time at which the mixture turns cloudy and begins to rise.

      • Gel Time: The time at which a thin polymer strand can be drawn from the rising foam with a spatula.

      • Rise Time: The time at which the foam reaches its maximum height.

      • Tack-Free Time: The time at which the surface of the foam is no longer sticky.

  • Curing and Characterization:

    • Allow the foam to cure at room temperature for at least 24 hours.

    • After curing, the foam can be cut into specific dimensions for the characterization of its physical properties, such as density and compressive strength, according to relevant ASTM or ISO standards.

Visualizations

Polyurethane_Formation_Pathway cluster_reactions Catalyzed Reactions Polyol Polyol (-R-OH) Gelling Gelling Reaction (Urethane Linkage) Polyol->Gelling Isocyanate Isocyanate (-N=C=O) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO₂) Isocyanate->Blowing Water Water (H₂O) Water->Blowing Catalyst N-Methylmorpholine Hydrochloride Catalyst->Gelling Catalyst->Blowing Polyurethane_Matrix Polyurethane_Matrix Gelling->Polyurethane_Matrix Forms Polymer Backbone Foam_Expansion Foam_Expansion Blowing->Foam_Expansion Generates Gas Final_Foam Polyurethane Foam Polyurethane_Matrix->Final_Foam Foam_Expansion->Final_Foam

Caption: Catalytic pathway of polyurethane foam formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PartB Prepare Polyol Premix (Part B) (Polyol, Water, Surfactant, Catalyst) Mix Combine Part A and Part B & Mix Vigorously PartB->Mix PartA Weigh Isocyanate (Part A) PartA->Mix Record Record Reaction Profile (Cream, Gel, Rise, Tack-Free Times) Mix->Record Cure Cure Foam (24h) Record->Cure Characterize Characterize Physical Properties (Density, Compressive Strength) Cure->Characterize

Caption: Experimental workflow for polyurethane foam synthesis.

References

Application

Application Notes and Protocols: N-Methylmorpholine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylmorpholine (NMM) is a cyclic tertiary amine widely employed in organic synthesis as a weak base. Its hydrochloride salt, N-Methylmorpho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmorpholine (NMM) is a cyclic tertiary amine widely employed in organic synthesis as a weak base. Its hydrochloride salt, N-Methylmorpholine hydrochloride (NMM·HCl), is often utilized to create buffered reaction conditions, particularly in reactions sensitive to pH changes, such as amide bond formation and peptide synthesis. The pKa of the conjugate acid of NMM is approximately 7.4, making it an effective buffer in the physiological pH range. These application notes provide a comprehensive overview of the experimental setup for utilizing NMM·HCl in key organic synthesis applications, including its role in the formation of amide bonds and the preparation of coupling agents.

Key Applications

N-Methylmorpholine and its hydrochloride salt are integral components in a variety of organic transformations:

  • Amide Bond Formation and Peptide Synthesis: NMM is a commonly used base in peptide coupling reactions to neutralize the protonated amino group of the incoming amino acid and to facilitate the activation of the carboxylic acid component.[1][2] The in situ formation of NMM·HCl or the use of an NMM buffer helps maintain the optimal pH for efficient coupling and minimizes side reactions like racemization.[1]

  • Synthesis of Coupling Reagents: NMM is a key reactant in the synthesis of important coupling reagents. A notable example is the preparation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a highly effective condensing agent for amide and ester formation.[3][4][5]

  • General Base Catalysis: Due to its mild basicity, NMM can be used as a catalyst in various reactions, including the generation of polyurethanes.

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions involving N-Methylmorpholine.

Table 1: Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

ReactantsStoichiometry (Equivalents)SolventReaction TimeTemperatureYield (%)
2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT)1.0THF1 hourRoom TemperatureQuantitative
N-Methylmorpholine (NMM)1.2THF1 hourRoom TemperatureQuantitative

Table 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

Amino Acid Activation ReagentsStoichiometry (Equivalents vs. Resin)SolventCoupling TimeTemperatureCoupling Yield (%)Purity (%) (Example Peptide)
Fmoc-Amino Acid5.020% NMM in DMF4 - 24 hoursRoom Temperature>90Comparable to PyBOP
HATU4.520% NMM in DMF4 - 24 hoursRoom Temperature>90Comparable to PyBOP
HOAt4.520% NMM in DMF4 - 24 hoursRoom Temperature>90Comparable to PyBOP
DMTMM3.0NMP5 minutesRoom Temperature>90Comparable to PyBOP
DIPEA6.0NMP5 minutesRoom Temperature>90Comparable to PyBOP

Experimental Protocols

This protocol describes the preparation of a 10 mM NMM buffer, which is useful for various biochemical and organic reactions requiring a stable pH.

Materials:

  • N-Methylmorpholine (NMM)

  • Deionized Water (MilliQ or equivalent)

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter

Procedure:

  • In a fume hood, add approximately 950 mL of deionized water to a 1 L beaker.

  • While stirring, add the required volume of N-Methylmorpholine to achieve a final concentration of 10 mM.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH electrode in the NMM solution and monitor the pH.

  • Slowly add the 1 M HCl solution dropwise to the stirring NMM solution.

  • Continue adding HCl until the pH of the solution reaches 7.5.

  • Transfer the buffer solution to a 1 L volumetric flask and add deionized water to the mark.

  • Store the buffer at 4°C.

This protocol details the synthesis of the coupling agent DMTMM from N-Methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[3][4]

Materials:

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve one equivalent of CDMT in anhydrous THF at room temperature.

  • To the stirring solution, add 1.2 equivalents of N-Methylmorpholine (NMM) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour. A white precipitate of DMTMM will form.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold THF.

  • Dry the resulting white solid under vacuum to obtain DMTMM in quantitative yield.

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using NMM as the base.[6]

Materials:

  • Fmoc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide synthesis resin with a free amino group

  • Peptide synthesis vessel

Procedure:

  • Swell the resin in DMF within the peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 5 equivalents of the Fmoc-protected amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in a 20% (v/v) solution of N-Methylmorpholine in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture at room temperature for at least 4 hours. The reaction progress can be monitored using a ninhydrin (B49086) test.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

DMTMM_Synthesis CDMT CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) Reaction Reaction (1 hr, RT) CDMT->Reaction NMM NMM (N-Methylmorpholine) NMM->Reaction THF THF THF->Reaction Solvent DMTMM DMTMM (Product) Reaction->DMTMM SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Deprotection Piperidine 20% Piperidine in DMF Piperidine->Resin_NH2 Coupling Coupling Reaction (4-24 hr, RT) Resin_NH2->Coupling Fmoc_AA Fmoc-AA-OH Activated_AA Activated Fmoc-AA Fmoc_AA->Activated_AA Activation Reagents HATU/HOAt 20% NMM in DMF Reagents->Activated_AA Activated_AA->Coupling New_Peptide Resin-Peptide-(AA)-Fmoc Coupling->New_Peptide

References

Method

Application Notes and Protocols: N-Methylmorpholine Hydrochloride as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals Introduction Corrosion of steel and its alloys is a significant concern across numerous industries, including infrastructure, oil and gas, and chemical proc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel and its alloys is a significant concern across numerous industries, including infrastructure, oil and gas, and chemical processing. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation, particularly in acidic environments commonly encountered during industrial cleaning, pickling, and oil well acidification. Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

N-Methylmorpholine hydrochloride, a derivative of morpholine (B109124), is a candidate for corrosion inhibition due to the presence of nitrogen and oxygen heteroatoms, which can act as active centers for adsorption on the steel surface. This document provides detailed protocols for evaluating the efficacy of N-Methylmorpholine hydrochloride as a corrosion inhibitor for steel in acidic media, along with templates for data presentation and visualization of the experimental workflow and inhibition mechanism.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by organic compounds like N-Methylmorpholine hydrochloride in acidic solutions involves the adsorption of the inhibitor molecules onto the steel surface. This process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Covalent bonding between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of iron atoms on the steel surface.

This adsorption forms a protective film that isolates the steel from the corrosive medium, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The effectiveness of the inhibitor is dependent on its concentration, the temperature of the environment, and the nature of the steel and the corrosive medium.

Experimental Protocols

Materials and Equipment
  • Steel Coupons: Mild steel or N80 steel coupons of known composition and dimensions (e.g., 2.5 cm x 2.0 cm x 0.5 cm).

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and distilled water.

  • Inhibitor: N-Methylmorpholine hydrochloride of various concentrations (e.g., 50, 100, 200, 300 ppm) dissolved in the corrosive medium.

  • Weight Loss Measurement: Analytical balance (±0.1 mg), desiccator, polishing papers of various grades (e.g., 200 to 1200 grit), acetone (B3395972), distilled water.

  • Electrochemical Measurements: Potentiostat/Galvanostat/Frequency Response Analyzer, three-electrode corrosion cell (steel coupon as working electrode, platinum foil as counter electrode, and saturated calomel (B162337) electrode (SCE) as reference electrode).

  • Surface Analysis: Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX).

Weight Loss Measurement Protocol
  • Preparation of Steel Coupons:

    • Mechanically polish the steel coupons with successively finer grades of emery paper.

    • Degrease the coupons with acetone, wash with distilled water, and dry in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance.

  • Immersion Test:

    • Immerse the prepared coupons in beakers containing 100 mL of 1 M HCl with and without various concentrations of N-Methylmorpholine hydrochloride.

    • Ensure the coupons are fully submerged.

    • Conduct the tests at a constant temperature (e.g., 305 K) for a specified immersion period (e.g., 2 hours).[1]

  • Post-Immersion Analysis:

    • After the immersion period, retrieve the coupons from the solutions.

    • Wash the coupons with distilled water and acetone to remove corrosion products.

  • Dry the coupons thoroughly and re-weigh them.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) in mg cm⁻² h⁻¹ using the formula: CR = ΔW / (A * t) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², and t is the immersion time in hours.

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurement Protocols
  • Electrode Preparation:

    • Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed (e.g., 1 cm²).

    • Polish the exposed surface as described in the weight loss protocol.

  • Experimental Setup:

    • Assemble the three-electrode cell with the steel working electrode, platinum counter electrode, and saturated calomel reference electrode.

    • Fill the cell with the test solution (1 M HCl with and without different concentrations of the inhibitor).

    • Allow the system to stabilize for approximately 30 minutes to reach a steady open-circuit potential (OCP).

  • Potentiodynamic Polarization (PDP) Measurement:

    • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[2]

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the anodic and cathodic Tafel slopes.

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100 where I_corr_blank and I_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Perform the EIS measurement at the OCP.

    • Apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.[2]

    • Plot the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and charge transfer resistance (R_ct).

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Protocol
  • Sample Preparation:

    • Immerse steel coupons in 1 M HCl with and without the inhibitor for a specified period (e.g., 2 hours).

    • Retrieve the coupons, rinse gently with distilled water, and dry.

  • SEM and EDX Analysis:

    • Mount the prepared coupons on stubs and coat with a thin layer of gold if necessary.

    • Examine the surface morphology of the coupons using a Scanning Electron Microscope at various magnifications.

    • Perform Energy Dispersive X-ray Spectroscopy to determine the elemental composition of the surface, confirming the presence of adsorbed inhibitor molecules.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following are example templates.

Table 1: Weight Loss Data for Steel in 1 M HCl with N-Methylmorpholine Hydrochloride (Illustrative Example)

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (η%)
Blank18.61.86-
505.60.5670.0
1003.70.3780.1
2002.40.2487.1
3001.90.1989.8

Note: Data is illustrative and based on a similar morpholine derivative.[3]

Table 2: Potentiodynamic Polarization Data for Steel in 1 M HCl with N-Methylmorpholine Hydrochloride (Illustrative Example)

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)I_corr (µA cm⁻²)β_a (mV dec⁻¹)β_c (mV dec⁻¹)Inhibition Efficiency (η%)
Blank-480125095130-
50-4753109012575.2
100-4721858812285.2
200-4681108512091.2
300-465758211894.0

Note: Data is illustrative and based on a similar morpholine derivative.

Table 3: Electrochemical Impedance Spectroscopy Data for Steel in 1 M HCl with N-Methylmorpholine Hydrochloride (Illustrative Example)

Inhibitor Concentration (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF cm⁻²)Inhibition Efficiency (η%)
Blank1.245150-
501.31858075.7
1001.43206585.9
2001.55505091.8
3001.68204094.5

Note: Data is illustrative and based on a similar morpholine derivative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_experiments Corrosion Testing cluster_analysis Data Analysis cluster_results Results prep_steel Steel Coupon Polishing & Cleaning weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Tests (PDP, EIS) prep_steel->electrochemical surface_analysis_exp Surface Immersion for SEM prep_steel->surface_analysis_exp prep_solution Prepare 1 M HCl with Inhibitor prep_solution->weight_loss prep_solution->electrochemical prep_solution->surface_analysis_exp calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel_analysis Tafel Extrapolation electrochemical->tafel_analysis eis_fitting EIS Equivalent Circuit Fitting electrochemical->eis_fitting sem_imaging SEM Imaging & EDX Analysis surface_analysis_exp->sem_imaging data_tables Quantitative Data Tables calc_cr_ie->data_tables tafel_analysis->data_tables eis_fitting->data_tables surface_morphology Surface Morphology sem_imaging->surface_morphology mechanism Inhibition Mechanism data_tables->mechanism surface_morphology->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

inhibition_mechanism cluster_solution Corrosive Solution (1 M HCl) cluster_interface Steel/Solution Interface cluster_steel Steel Surface inhibitor N-Methylmorpholine Hydrochloride adsorption Adsorption of Inhibitor on Steel Surface inhibitor->adsorption Diffusion h_plus H⁺ ions cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ h_plus->cathodic cl_minus Cl⁻ ions anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ cl_minus->anodic accelerates protective_film Formation of Protective Film adsorption->protective_film protective_film->anodic Inhibits protective_film->cathodic Inhibits

Caption: Generalized mechanism of corrosion inhibition on a steel surface.

References

Application

N-Methylmorpholine Hydrochloride in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylmorpholine (NMM) and its hydrochloride salt (NMM-HCl) are versatile reagents extensively utilized in the synthesis of active pharmaceut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmorpholine (NMM) and its hydrochloride salt (NMM-HCl) are versatile reagents extensively utilized in the synthesis of active pharmaceutical ingredients (APIs). NMM, a cyclic tertiary amine, primarily functions as a weak organic base and a catalyst in a variety of chemical transformations. Its hydrochloride salt, NMM-HCl, is often used to create buffered systems to maintain optimal pH during reactions. The advantageous properties of NMM, such as its buffering capacity, steric hindrance which can minimize side reactions, and its solubility profile, make it a valuable tool in modern pharmaceutical development and manufacturing.

These application notes provide a detailed overview of the use of N-Methylmorpholine hydrochloride in the synthesis of two major classes of APIs: β-lactam antibiotics and therapeutic peptides. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to guide researchers in the effective application of this reagent.

Key Applications of N-Methylmorpholine Hydrochloride in API Synthesis

N-Methylmorpholine hydrochloride plays a crucial role in several key reaction types during API synthesis:

  • pH Control in Catalytic Hydrogenation: In reactions sensitive to pH, such as the deprotection of protecting groups via catalytic hydrogenation, NMM-HCl is used in combination with NMM to create a buffer system. This is critical for maintaining the stability of the API and preventing degradation.

  • Base in Peptide Coupling Reactions: In solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, NMM is used as a non-nucleophilic base to neutralize the protonated amino groups of amino acids, facilitating the formation of the amide bond. This is essential for the synthesis of peptide-based drugs.

  • Catalyst in Acylation Reactions: NMM can act as a catalyst in acylation reactions, such as the synthesis of semi-synthetic penicillins from 6-aminopenicillanic acid (6-APA). It facilitates the reaction between the acylating agent and the amine.

Application 1: Synthesis of Doripenem (B194130) (a Carbapenem (B1253116) Antibiotic)

Doripenem is a broad-spectrum carbapenem antibiotic used to treat serious bacterial infections.[1] In its synthesis, N-Methylmorpholine is utilized in a critical deprotection step involving catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation for Deprotection in Doripenem Synthesis

This protocol is adapted from methodologies described in the synthesis of Doripenem and its intermediates.[2][3]

Objective: To remove a protecting group (e.g., a benzyl (B1604629) or substituted benzyl group) from a Doripenem intermediate via catalytic hydrogenation, using an N-Methylmorpholine-acetate buffer to maintain a stable pH.

Materials:

  • Protected Doripenem intermediate

  • N-Methylmorpholine (NMM)

  • Acetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Tetrahydrofuran (THF)

  • Deionized water

  • Methanol (B129727) or Acetonitrile (for crystallization)

  • Magnesium chloride

  • Activated carbon

Procedure:

  • Buffer Preparation: Prepare an acetate (B1210297) buffer by mixing N-Methylmorpholine and acetic acid in deionized water to achieve a pH between 6.8 and 7.8.

  • Reaction Setup: In a suitable reaction vessel, add the N-methylmorpholine/acetate buffer solution (approximately 5-15 volumes relative to the substrate). Cool the solution to the desired reaction temperature (e.g., 0-15°C).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 0.5-0.6 g per gram of substrate).

  • Substrate Addition: Dissolve the protected Doripenem intermediate in an appropriate solvent like THF (around 8-10 volumes) and add it to the reaction mixture.

  • Hydrogenation: Introduce a hydrogen source. This can be hydrogen gas at a specific pressure or a hydrogen donor like formic acid or oxalic acid dissolved in a solvent. Maintain the reaction temperature and stir vigorously for approximately 4-5 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

    • The filtrate is then subjected to an extraction process, for example, with THF.

    • The aqueous layer is treated with activated carbon for decolorization and then filtered.

    • Magnesium chloride can be added to the aqueous layer to aid in purification.

  • Crystallization and Isolation: The purified aqueous solution is then treated with a water-miscible organic solvent, such as methanol or acetonitrile, to induce crystallization of the deprotected Doripenem. The resulting solid is collected by filtration, washed, and dried to yield the final product.

Quantitative Data

The following table summarizes the impact of different reaction conditions on the yield and purity of Doripenem in the catalytic hydrogenation step, based on data from patent literature.[4]

pH of NMM BufferCatalystReaction Time (h)Conversion Efficiency (%)Yield (%)Purity (%)
6.810% Platinum on Carbon594.67099.7
7.310% Palladium on Carbon4.595.88099.8
7.8Raney Nickel4.595.06599.4

Experimental Workflow

doripenem_synthesis_workflow Workflow for Doripenem Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_buffer Prepare NMM/Acetate Buffer (pH 6.8-7.8) reaction_setup Charge Reactor with Buffer & Cool prep_buffer->reaction_setup prep_substrate Dissolve Protected Doripenem in THF add_substrate Add Substrate Solution prep_substrate->add_substrate add_catalyst Add Pd/C Catalyst reaction_setup->add_catalyst add_catalyst->add_substrate hydrogenation Catalytic Hydrogenation (4-5h) add_substrate->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration extraction Aqueous/Organic Extraction filtration->extraction purification Treat with Activated Carbon extraction->purification crystallization Crystallize with Methanol/Acetonitrile purification->crystallization isolation Isolate & Dry Final Product crystallization->isolation

Caption: Workflow for the catalytic deprotection step in Doripenem synthesis.

Application 2: Peptide Synthesis

In the synthesis of peptide-based APIs, N-Methylmorpholine is a widely used base. Its moderate basicity is sufficient to deprotonate the ammonium (B1175870) salt of the incoming amino acid, facilitating peptide bond formation, while its steric bulk helps to minimize side reactions like racemization.

Experimental Protocol: General Peptide Coupling using NMM

This protocol outlines a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) using NMM.

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin with a free amino group

  • Coupling reagent (e.g., HBTU, HATU)

  • N-Methylmorpholine (NMM)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • Resin Preparation: Swell the resin in the synthesis solvent (e.g., DMF) in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a solution of piperidine (B6355638) in DMF (typically 20%) to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with the solvent.

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid and the coupling reagent in the synthesis solvent. Add N-Methylmorpholine (typically 2-4 equivalents relative to the amino acid) to this solution. This neutralizes the amino acid salt and facilitates the activation process. Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow the coupling reaction to proceed to completion.

  • Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with the solvent to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Quantitative Data

The choice of base in peptide synthesis can significantly impact the efficiency of the reaction and the purity of the final product. The following table provides a qualitative comparison of common bases used in peptide coupling.

BaseBasicitySteric HindranceCommon Applications/Remarks
N-Methylmorpholine (NMM) ModerateModerateWidely used, good for minimizing racemization.
Diisopropylethylamine (DIPEA)HighHighVery common, but can sometimes lead to side reactions.
2,4,6-CollidineModerateHighGood for minimizing racemization, but can be less reactive.
Triethylamine (TEA)HighLowCan lead to higher rates of racemization.

Logical Relationship Diagram

peptide_coupling_logic Role of NMM in Peptide Coupling start Start of Coupling Cycle resin Resin with free N-terminal amine start->resin peptide_bond Peptide Bond Formation resin->peptide_bond amino_acid Fmoc-Amino Acid (protonated) activated_aa Activated Fmoc-Amino Acid amino_acid->activated_aa nmm N-Methylmorpholine (Base) nmm->activated_aa Neutralization coupling_reagent Coupling Reagent (e.g., HBTU) coupling_reagent->activated_aa activated_aa->peptide_bond end End of Cycle (Elongated Peptide) peptide_bond->end

Caption: Logical flow of NMM's role in a peptide coupling cycle.

Mechanism of Action of β-Lactam Antibiotics

Doripenem, Carbenicillin, and Ticarcillin belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.

Signaling Pathway/Mechanism of Action

beta_lactam_moa Mechanism of Action of β-Lactam Antibiotics beta_lactam β-Lactam Antibiotic (e.g., Doripenem) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) beta_lactam->pbp Binds to inhibition Inhibition of Transpeptidation beta_lactam->inhibition Causes pbp->inhibition crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes inhibition->crosslinking Prevents cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall is essential for weak_wall Weakened Cell Wall crosslinking->weak_wall Leads to lack of lysis Cell Lysis & Bacterial Death weak_wall->lysis Results in

Caption: Mechanism of action of β-lactam antibiotics.

β-Lactam antibiotics, such as Doripenem, exert their bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs).[1] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. By binding to the active site of PBPs, β-lactams inhibit their transpeptidase activity, preventing the cross-linking of peptidoglycan strands. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[5][6]

Conclusion

N-Methylmorpholine and its hydrochloride salt are indispensable reagents in the synthesis of a wide range of active pharmaceutical ingredients. Their application in controlling pH during sensitive catalytic reactions, as demonstrated in the synthesis of Doripenem, and their role as a sterically hindered base in peptide coupling, highlights their versatility and importance in modern drug development. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis, enabling the optimization of reaction conditions and the efficient production of high-purity APIs.

References

Method

Application Notes and Protocols: N-Methylmorpholine Hydrochloride as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylmorpholine hydrochloride (N-MMH), a tertiary amine salt, is presented here as a latent catalytic curing agent for epoxy resin systems....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmorpholine hydrochloride (N-MMH), a tertiary amine salt, is presented here as a latent catalytic curing agent for epoxy resin systems. In its salt form, N-MMH is relatively stable, offering the potential for extended pot life and one-component (1K) formulations. Upon thermal activation, it is believed to dissociate, releasing the free tertiary amine, N-Methylmorpholine (NMM). The liberated NMM then acts as a catalyst, initiating the anionic homopolymerization of the epoxy resin. This catalytic process does not require active hydrogen atoms and the curing agent is not incorporated into the polymer backbone.

These characteristics make N-Methylmorpholine hydrochloride a candidate for applications where a delayed cure is desirable, such as in adhesives, coatings, and potting compounds, allowing for sufficient working time before the curing process is initiated by heat. These notes provide a framework for evaluating N-MMH as a latent curing agent for your specific epoxy system.

Features and Potential Benefits

  • Latency: As a blocked amine, N-MMH is expected to exhibit low reactivity at ambient temperatures, enabling longer pot life and facilitating the formulation of stable one-component systems.

  • Catalytic Cure: Only small quantities, typically in the range of 1.5 to 10 parts per hundred parts of resin (phr), are generally required for tertiary amine catalysts.

  • Controlled Initiation: The curing process is initiated by thermal input, allowing for "cure-on-demand" which provides better control over the manufacturing or application process.

  • Homopolymerization: The resulting polymer network is formed primarily of polyether linkages, which can offer distinct thermal and mechanical properties compared to traditional amine-cured systems.

Typical Properties of N-Methylmorpholine Hydrochloride

A summary of the typical physical and chemical properties of N-Methylmorpholine hydrochloride is provided in Table 1. This data is essential for formulation calculations and for ensuring safe handling and storage.

PropertyValue
CAS Number 3651-67-0
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to off-white crystalline powder
Melting Point ~203 °C
Solubility Soluble in water

Proposed Curing Mechanism

The curing of an epoxy resin with N-Methylmorpholine hydrochloride is proposed to proceed via a two-step mechanism:

  • Thermal Deblocking (Activation): At elevated temperatures, the N-Methylmorpholine hydrochloride salt dissociates, releasing the active tertiary amine, N-Methylmorpholine (NMM), and hydrochloric acid (HCl).

  • Anionic Homopolymerization: The lone pair of electrons on the nitrogen atom of the liberated NMM attacks the electrophilic carbon of the epoxy ring, causing it to open and form a zwitterion. This zwitterion then initiates a chain-growth polymerization reaction with other epoxy monomers, leading to the formation of a cross-linked polyether network.

curing_mechanism cluster_activation Step 1: Thermal Activation cluster_polymerization Step 2: Anionic Homopolymerization NMMH N-Methylmorpholine Hydrochloride NMM N-Methylmorpholine (Active Catalyst) NMMH->NMM Heat (Δ) HCl HCl NMMH->HCl Heat (Δ) Zwitterion Zwitterion Intermediate NMM->Zwitterion Initiation (Ring Opening) Epoxy1 Epoxy Monomer Epoxy1->Zwitterion Polymer Polyether Network Zwitterion->Polymer Propagation Epoxy2 Another Epoxy Monomer Epoxy2->Polymer

Caption: Proposed curing mechanism of epoxy resin with N-MMH.

Experimental Protocols

As specific application data for N-Methylmorpholine hydrochloride is not widely published, the following protocols provide a general framework for its evaluation as a latent catalytic curing agent.

Materials and Equipment
  • Epoxy Resin: A standard liquid epoxy resin, such as a Diglycidyl Ether of Bisphenol A (DGEBA) type.

  • Curing Agent: N-Methylmorpholine hydrochloride (powder).

  • Control: A standard tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol) for comparison, if desired.

  • Equipment:

    • Analytical balance (±0.001 g).

    • Mechanical stirrer or planetary mixer.

    • Vacuum oven or desiccator for degassing.

    • Convection oven for curing.

    • Differential Scanning Calorimeter (DSC).

    • Molds for preparing test specimens (e.g., silicone or PTFE).

    • Universal testing machine for mechanical property analysis.

    • Durometer (Shore D).

Experimental Workflow

The following diagram outlines the general workflow for formulating and testing an epoxy system with N-MMH.

workflow cluster_formulation Formulation & Preparation cluster_curing Curing cluster_testing Characterization A Weigh Epoxy Resin and N-MMH B Pre-heat Resin (to reduce viscosity) A->B C Disperse N-MMH into Resin B->C D Degas Mixture (under vacuum) C->D E Pour into Molds D->E F Cure in Oven (Defined Schedule) E->F G Demold Cured Specimens F->G H Thermal Analysis (DSC) - Tg, % Cure G->H I Mechanical Testing - Tensile, Flexural G->I J Hardness Test (Shore D) G->J

Caption: General workflow for evaluating N-MMH in an epoxy system.

Formulation and Curing Protocol
  • Preparation: Dry the N-Methylmorpholine hydrochloride powder in a vacuum oven at a temperature below its decomposition point to remove any absorbed moisture.

  • Concentration Screening: Prepare a series of formulations with varying concentrations of N-MMH. A typical starting range for tertiary amine catalysts is 1.5 to 10 phr. It is recommended to test concentrations such as 2, 4, 6, and 8 phr.

  • Mixing:

    • Gently pre-heat the epoxy resin (e.g., to 40-50 °C) to reduce its viscosity.

    • Add the weighed N-MMH powder to the resin.

    • Mix thoroughly with a mechanical stirrer at a speed that avoids excessive air entrapment until the powder is uniformly dispersed.

  • Degassing: Place the mixture in a vacuum chamber or desiccator and apply vacuum to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into appropriate molds for the required test specimens.

    • Place the molds in a pre-heated convection oven.

    • Since the activation temperature is unknown, a screening of curing schedules is necessary. A suggested starting point is to test schedules such as:

      • 120 °C for 2 hours

      • 150 °C for 1 hour

      • 180 °C for 30 minutes

    • After the curing cycle, allow the specimens to cool slowly to room temperature before demolding.

Characterization and Testing Protocols
  • Objective: To determine the glass transition temperature (Tg) and the extent of cure.

  • Protocol:

    • Prepare a small sample (5-10 mg) of the cured epoxy.

    • Perform a DSC scan according to standard methods (e.g., ASTM E1356). A typical scan would be to heat from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10-20 °C/min.

    • The Tg is determined from the midpoint of the step transition in the heat flow curve.

    • To determine the extent of cure, a second scan can be performed after the initial heating and cooling cycle. The absence of a residual exothermic peak in the second scan indicates a complete cure.

  • Objective: To measure the key mechanical properties of the cured material.

  • Protocols: Prepare and test specimens according to the following ASTM standards:

    • Tensile Strength and Modulus: ASTM D638

    • Flexural Strength and Modulus: ASTM D790

    • Compressive Strength: ASTM D695

  • Objective: To measure the surface hardness of the cured epoxy.

  • Protocol: Use a Shore D durometer as per ASTM D2240. Take multiple readings across the surface of a cured specimen and average the results.

Data Presentation and Interpretation

All quantitative data from the characterization tests should be compiled into a table for easy comparison between different formulations and curing schedules. An example template is provided below.

Formulation (phr N-MMH)Cure Schedule (°C / min)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Flexural Modulus (GPa)Shore D Hardness
2120 / 120
4120 / 120
6120 / 120
8120 / 120
2150 / 60
4150 / 60
6150 / 60
8150 / 60

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for N-Methylmorpholine hydrochloride and the specific epoxy resin used before starting any work.

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: The information provided in these application notes is intended as a general guideline for evaluation purposes. As there is limited specific data available in the public domain for this application, users must conduct their own tests to determine the suitability of N-Methylmorpholine hydrochloride for their specific formulations and applications. The proposed mechanism is based on established principles of epoxy chemistry and has not been experimentally verified for this specific compound.

Application

Application Notes &amp; Protocols: N-Methylmorpholine Hydrochloride in Aldol Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed overview of the potential application of N-Methylmorpholine hydrochloride (NMM·HCl) as a reagent in aldol (B8942...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed overview of the potential application of N-Methylmorpholine hydrochloride (NMM·HCl) as a reagent in aldol (B89426) condensation reactions. While not a conventional catalyst for this class of reaction, which typically employs stronger bases like sodium hydroxide (B78521) or specialized organocatalysts, the basic nature of N-Methylmorpholine (NMM) suggests its viability. NMM, the free base of NMM·HCl, is a tertiary amine with a pKa of approximately 7.4 for its conjugate acid.[1][2][3][4][5] This document outlines a representative protocol for a crossed aldol condensation, presents hypothetical data for such a reaction, and details the underlying chemical principles and experimental workflow.

Introduction to Aldol Condensation and the Role of Base Catalysis

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for the construction of complex molecules in drug discovery and development.[6][7] The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, resulting in a β-hydroxy aldehyde or ketone (an aldol addition product).[6][7][8] Subsequent dehydration often occurs, particularly with heating, to yield an α,β-unsaturated carbonyl compound, the final product of the aldol condensation.[8][9]

The key to the aldol reaction is the generation of the enolate nucleophile, which is typically achieved by deprotonation of an α-hydrogen of a carbonyl compound using a base. The choice and strength of the base can significantly influence the reaction rate and outcome. While strong bases like sodium hydroxide or potassium hydroxide are common, weaker amine bases can also catalyze the reaction, often proceeding through an enamine intermediate in the case of primary or secondary amines.[6][10] For tertiary amines like N-Methylmorpholine, catalysis would proceed through enolate formation, although less efficiently than with stronger bases.

N-Methylmorpholine as a Base Catalyst

N-Methylmorpholine (NMM) is a cyclic tertiary amine.[2] Its hydrochloride salt, NMM·HCl, is a stable, solid material that can be used to generate the free base, NMM, by treatment with a stronger base or by using it in a reaction where a proton source is consumed. For the purpose of catalyzing an aldol condensation, the free base, NMM, would be the active catalytic species. Given its moderate basicity, NMM is expected to be a milder catalyst compared to alkali hydroxides, potentially offering advantages in reactions involving base-sensitive functional groups. However, this milder basicity may also necessitate longer reaction times or higher temperatures to achieve reasonable conversion.

Representative Experimental Protocol: Crossed Aldol Condensation

The following is a representative, hypothetical protocol for a crossed aldol condensation between benzaldehyde (B42025) (which lacks α-hydrogens) and acetone (B3395972), using N-Methylmorpholine as the catalyst.[11][12][13][14] This protocol is based on general principles of aldol condensations and is intended as a starting point for experimental investigation.

Reaction:

Benzaldehyde + Acetone → Dibenzalacetone

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetone (reagent grade)

  • N-Methylmorpholine (NMM)

  • Ethanol (B145695) (95%)

  • Deionized Water

  • Hydrochloric Acid (1 M, for work-up)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Reaction flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a 100 mL round-bottom flask, add benzaldehyde (2.0 equivalents) and acetone (1.0 equivalent).

  • Add ethanol (20 mL) as a solvent and begin stirring the mixture at room temperature.

  • Add N-Methylmorpholine (0.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After 12-24 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2 to protonate any remaining NMM.

  • Transfer the mixture to a separatory funnel and add deionized water (30 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the pure dibenzalacetone.[15]

Data Presentation: Hypothetical Reaction Parameters and Yields

The following table summarizes hypothetical quantitative data for the representative aldol condensation described above. These values are intended to serve as a benchmark for researchers exploring the use of NMM in this context.

ParameterValue
Benzaldehyde20 mmol
Acetone10 mmol
N-Methylmorpholine5 mmol
SolventEthanol (20 mL)
Temperature85°C
Reaction Time18 hours
Hypothetical Yield 65%

Mechanistic Overview and Experimental Workflow

The aldol condensation catalyzed by a tertiary amine like N-Methylmorpholine is believed to proceed through the following general steps:

  • Enolate Formation: NMM acts as a base to deprotonate an α-hydrogen from acetone, forming an enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of benzaldehyde.

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of NMM or the solvent to form the β-hydroxy ketone.

  • Dehydration: Under heating, a molecule of water is eliminated to form the final α,β-unsaturated ketone (dibenzalacetone).

Below are diagrams illustrating the chemical mechanism and the experimental workflow.

Aldol_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Acetone Acetone Enolate Enolate Ion Acetone->Enolate + NMM NMM N-Methylmorpholine (Base) NMMH Protonated NMM Enolate->NMMH - H+ Enolate2 Enolate Ion Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Alkoxide2 Alkoxide Intermediate Enolate2->Alkoxide + Benzaldehyde Aldol_Adduct β-Hydroxy Ketone Alkoxide2->Aldol_Adduct + H+ (from NMMH+) NMMH2 Protonated NMM Aldol_Adduct2 β-Hydroxy Ketone Final_Product Dibenzalacetone (α,β-Unsaturated Ketone) Aldol_Adduct2->Final_Product - H2O (Heat) Experimental_Workflow A 1. Mix Reactants & Solvent (Benzaldehyde, Acetone, Ethanol) B 2. Add N-Methylmorpholine Catalyst A->B C 3. Heat to Reflux (85°C) Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Acidic Work-up (1M HCl) D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry, Filter, and Concentrate G->H I 9. Recrystallization from Ethanol H->I J 10. Isolate and Dry Pure Product I->J

References

Method

Application Notes and Protocols: The Role of N-Methylmorpholine in Peptide Synthesis and Strategies for Preventing Racemization

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylmorpholine (NMM), a tertiary amine, is a commonly employed base in peptide synthesis, primarily to neutralize the protonated amino groups o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmorpholine (NMM), a tertiary amine, is a commonly employed base in peptide synthesis, primarily to neutralize the protonated amino groups of amino acid esters during coupling reactions. While its basicity is crucial for facilitating peptide bond formation, its application requires careful consideration due to the potential for promoting racemization, a critical side reaction that can compromise the stereochemical integrity of the synthesized peptide. This document provides a comprehensive overview of the role of N-Methylmorpholine, with a focus on its impact on racemization, and offers detailed protocols for its use in peptide synthesis.

Introduction: The Double-Edged Sword of Bases in Peptide Synthesis

Peptide synthesis, whether in solution or on a solid phase, relies on the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. This process necessitates the activation of the carboxylic acid, which is often achieved using coupling reagents. Tertiary bases, such as N-Methylmorpholine (NMM), are essential components in many coupling strategies. Their primary function is to deprotonate the ammonium (B1175870) salt of the amino component, liberating the free amine for nucleophilic attack on the activated carboxyl group.

However, the basic environment created by these amines can also facilitate an undesirable side reaction: racemization. Racemization is the loss of stereochemical purity at the α-carbon of the amino acid, leading to the incorporation of D-amino acids into a peptide that should consist of L-amino acids. This can have profound consequences for the peptide's structure, biological activity, and therapeutic efficacy.

The Mechanism of Racemization in Peptide Synthesis

The most common mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This process is particularly relevant for N-acylamino acids and peptides. The presence of a base facilitates the abstraction of the proton at the α-carbon of the activated amino acid, leading to the formation of the planar and achiral oxazolone (B7731731). Subsequent nucleophilic attack by the amino component can occur from either face of the oxazolone ring, resulting in a mixture of L- and D-isomers in the final peptide.[1][2]

RacemizationMechanism

N-Methylmorpholine (NMM) vs. Other Bases: A Comparative Analysis

The choice of base can significantly influence the extent of racemization. While NMM is widely used, its effectiveness in suppressing racemization can vary depending on the specific amino acid being coupled. A notable example is the coupling of cysteine residues, where NMM has been shown to induce significant racemization.

BaseAmino AcidRacemization LevelReference
N-Methylmorpholine (NMM) Cysteine~50%[3]
2,4,6-Collidine CysteineSuppressed[3]
N,N-Diisopropylethylamine (DIPEA) General UseCommonly used[1]
Triethylamine (B128534) (TEA) General UseHigher tendency for racemization due to lower steric hindrance[4]

Table 1. Comparison of bases and their impact on racemization for specific amino acids.

The sterically hindered nature of 2,4,6-collidine makes it a less effective proton abstractor from the α-carbon, thus reducing the rate of oxazolone formation and suppressing racemization.[3] In contrast, the smaller steric profile of triethylamine can lead to a higher incidence of racemization.[4] NMM presents an intermediate case, but as evidenced with cysteine, can still promote significant racemization.

The Role of N-Methylmorpholine Hydrochloride (NMM·HCl)

While the free base, NMM, is used to neutralize ammonium salts, the potential role of its hydrochloride salt, NMM·HCl, in preventing racemization is a topic of interest. In theory, a buffer system created by a combination of NMM and NMM·HCl could maintain a more controlled pH during the coupling reaction, potentially minimizing base-catalyzed side reactions. However, the available scientific literature does not provide substantial evidence or established protocols for the use of NMM·HCl as a primary strategy for racemization suppression. The focus remains on the judicious selection of the free base and other reaction parameters.

Experimental Protocols

The following protocols outline the use of N-Methylmorpholine in standard peptide coupling reactions. It is crucial to note that these are general guidelines, and optimization may be necessary for specific peptide sequences, particularly those containing racemization-prone residues.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HBTU/NMM

This protocol describes a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HBTU (3-5 equivalents)

  • N-Methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.

  • Add NMM to the activation mixture and agitate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

SPPS_Workflow

Solution-Phase Peptide Coupling using EDC·HCl/HOBt and NMM

This protocol is suitable for coupling peptide fragments in solution.

Materials:

  • N-protected amino acid or peptide fragment (1 equivalent)

  • Amino acid ester hydrochloride or peptide fragment with a free N-terminus (1 equivalent)

  • EDC·HCl (1.1 equivalents)

  • HOBt (1.1 equivalents)

  • N-Methylmorpholine (NMM) (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the amino acid ester hydrochloride in the chosen solvent.

  • Add NMM to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve the N-protected amino acid and HOBt in the solvent.

  • Cool the N-protected amino acid solution to 0°C in an ice bath.

  • Add EDC·HCl to the cooled solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add the pre-activated amino acid solution to the neutralized amino component solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous work-up and purification procedures.

Strategies to Minimize Racemization

When using NMM or other tertiary amines, several strategies can be employed to minimize the risk of racemization:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU, when used with an additive like HOBt or HOAt, can form active esters that are less prone to racemization than other activated species.[5]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are highly effective at suppressing racemization by forming active esters that react rapidly with the amino component, thus minimizing the lifetime of the racemization-prone activated intermediate.[5]

  • Lower Reaction Temperatures: Performing the coupling reaction at lower temperatures (e.g., 0°C) can reduce the rate of racemization.

  • Careful Selection of Base: For racemization-sensitive amino acids like cysteine and histidine, consider using a more sterically hindered base such as 2,4,6-collidine in place of NMM.[3]

  • Avoid Excess Base: Use the minimum amount of base necessary to neutralize the amino acid salt and facilitate the reaction.

Conclusion

N-Methylmorpholine is a valuable and widely used base in peptide synthesis. However, its use necessitates a thorough understanding of its potential to promote racemization. By carefully selecting coupling reagents and additives, controlling reaction conditions, and considering alternative bases for sensitive amino acids, researchers can effectively mitigate the risk of racemization and ensure the synthesis of high-quality peptides with the desired stereochemical integrity. The use of N-Methylmorpholine hydrochloride as a specific agent to prevent racemization is not a well-documented or standard practice, and efforts to control racemization should focus on the established strategies outlined above.

References

Application

Application Notes and Protocols: N-Methylmorpholine Hydrochloride in the Preparation of Aminobenzylpenicillin

Audience: Researchers, scientists, and drug development professionals. Introduction: Aminobenzylpenicillin, commonly known as ampicillin (B1664943), is a semi-synthetic β-lactam antibiotic with a broad spectrum of activi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aminobenzylpenicillin, commonly known as ampicillin (B1664943), is a semi-synthetic β-lactam antibiotic with a broad spectrum of activity. A key step in its chemical synthesis is the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-(-)-α-phenylglycine. The mixed anhydride (B1165640) method is a widely employed technique for this activation, and the choice of base is critical to ensure high yield and optical purity. N-Methylmorpholine (NMM), a cyclic tertiary amine, and its hydrochloride salt are frequently utilized as catalysts or bases in this process. N-Methylmorpholine is often preferred due to its steric hindrance, which minimizes side reactions, and its appropriate basicity for the reaction conditions.[1] These notes provide detailed protocols and data on the application of N-Methylmorpholine hydrochloride in the synthesis of aminobenzylpenicillin, primarily focusing on the "Dane salt" method.

Core Application: Base Catalyst in Mixed Anhydride Formation

N-Methylmorpholine acts as a crucial base catalyst in the formation of a mixed anhydride from a protected D-phenylglycine derivative (often a Dane salt) and an alkyl chloroformate, such as isobutyl or ethyl chloroformate.[2] The hydrochloride salt of N-Methylmorpholine can be used, with an additional equivalent of a tertiary amine base (like triethylamine) added to neutralize the hydrogen chloride and liberate the free N-Methylmorpholine in situ. The free NMM then facilitates the formation of the mixed anhydride.

The primary role of N-Methylmorpholine is to act as a proton scavenger, neutralizing the hydrochloric acid generated during the formation of the mixed anhydride. This prevents the protonation of other reactants and promotes the desired reaction pathway. Its steric bulk helps to prevent racemization, leading to a higher yield of the desired stereoisomer of ampicillin.

Experimental Protocols

Protocol 1: Synthesis of Aminobenzylpenicillin via the Dane Salt Method using N-Methylmorpholine

This protocol is adapted from established patent literature demonstrating the synthesis of aminobenzylpenicillin (ampicillin) using a protected D-phenylglycine derivative (Dane salt) and N-Methylmorpholine in the mixed anhydride formation step.[2]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt (Dane Salt)

  • N-Methylmorpholine

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Dimethylacetamide (DMAC)

  • Hydrochloric acid (HCl), concentrated and dilute aqueous solutions

  • Water

  • Ethyl acetate (B1210297)

  • β-Naphthalene sulfonic acid solution (optional, for precipitation)

  • Nitrogen gas supply

Equipment:

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel.

  • Cooling bath (e.g., acetone-dry ice) capable of reaching -30°C.

  • Standard laboratory glassware.

  • Filtration apparatus (e.g., Buchner funnel).

  • Drying oven.

Procedure:

Part A: Silylation of 6-Aminopenicillanic Acid (6-APA)

  • To a 1 L four-neck flask, charge 540 ml of methylene chloride, 54 g (0.25 mole) of 6-aminopenicillanic acid (6-APA), and 50.5 g (0.5 mole) of triethylamine under a nitrogen atmosphere.

  • Stir the suspension and add 35.7 g of trimethylchlorosilane.

  • Cool the mixture to -30° C.

Part B: Mixed Anhydride Formation

  • In a separate reaction vessel, prepare a solution containing 500 ml of methylene chloride and 50 ml of dimethylacetamide (with a water content of 4-5%).

  • Add 25.3 g (0.25 mole) of N-methylmorpholine and 100 g (0.254 mole) of D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt to the solvent mixture.[2]

  • Cool the mixture with stirring to -30° C.

  • To this cooled mixture, add 28.4 g (0.26 mole) of ethyl chloroformate all at once.

  • Allow the temperature to rise to -23° C and continue stirring at this temperature for 1 hour to ensure complete formation of the mixed anhydride.

Part C: Acylation

  • Cool the mixed anhydride mixture from Part B to -45° C.

  • Add the silylated 6-APA mixture from Part A to the mixed anhydride solution all at once. A temperature rise to approximately -30° C is expected.

  • Stir the resulting mixture for 5 hours at -30° C.

Part D: Hydrolysis and Isolation of Aminobenzylpenicillin

  • Allow the reaction mixture to warm to -10° C and add 700 ml of water. The temperature will rise to about 5° C.

  • Adjust the pH of the mixture to 1.5 with concentrated hydrochloric acid and stir for 15 minutes at 5° C to hydrolyze the N-protected ampicillin.

  • Separate the aqueous and organic layers. Re-extract the organic layer with 100 ml of water.

  • Combine the aqueous layers, which contain the ampicillin hydrochloride.

  • To the final aqueous ampicillin solution, add 100 ml of ethyl acetate and 200 g of an aqueous β-naphthalene sulfonic acid solution (29% w/v) while adjusting the pH to 1.2 at 5°-10° C by concurrently adding triethylamine.[2] This will precipitate the ampicillin salt.

  • Stir the resulting thick slurry overnight at 0°-5° C.

  • Collect the product by filtration, wash with water and then with ethyl acetate.

  • Dry the product in an oven at 40° C.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of aminobenzylpenicillin using the Dane salt method with N-Methylmorpholine.

Reactant/ProductMolar Mass ( g/mol )Quantity (g)MolesMolar Ratio (relative to 6-APA)
6-Aminopenicillanic acid (6-APA)216.2754.00.251.0
D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt393.33100.00.254~1.02
N-Methylmorpholine101.1525.30.251.0
Ethyl chloroformate108.5228.40.26~1.04
Triethylamine (for silylation)101.1950.50.52.0
Product: Ampicillin Naphthalenesulfonate Salt Varies203.8--

Yield Calculation:

Based on the patent data, a yield of 203.8 g of the ampicillin salt was obtained. The theoretical yield would depend on the exact molecular weight of the precipitated salt. However, similar processes described in the literature report yields for the final ampicillin product in the range of 75-90%.[2]

Visualizations

Experimental Workflow

Ampicillin_Synthesis_Workflow cluster_silylation Part A: Silylation of 6-APA cluster_anhydride Part B: Mixed Anhydride Formation cluster_acylation Part C: Acylation cluster_hydrolysis Part D: Hydrolysis & Isolation s1 6-APA + Triethylamine in Methylene Chloride s2 Add Trimethylchlorosilane s1->s2 s3 Silylated 6-APA (Cool to -30°C) s2->s3 ac1 Combine Silylated 6-APA and Mixed Anhydride at -45°C s3->ac1 a1 Dane Salt + N-Methylmorpholine in Methylene Chloride/DMAC a2 Cool to -30°C a1->a2 a3 Add Ethyl Chloroformate a2->a3 a4 Stir at -23°C for 1h (Mixed Anhydride) a3->a4 a4->ac1 ac2 Stir at -30°C for 5h ac1->ac2 ac3 N-Protected Ampicillin ac2->ac3 h1 Add Water (Warm to 5°C) ac3->h1 h2 Acidic Hydrolysis (HCl, pH 1.5) h1->h2 h3 Ampicillin Solution h2->h3 h4 Precipitation & Isolation h3->h4 h5 Pure Aminobenzylpenicillin h4->h5

Caption: Workflow for the synthesis of aminobenzylpenicillin.

Reaction Pathway

Reaction_Pathway cluster_reactants Initial Reactants dane_salt Dane Salt of D-Phenylglycine mixed_anhydride Mixed Anhydride Intermediate dane_salt->mixed_anhydride ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->mixed_anhydride nmm N-Methylmorpholine nmm->mixed_anhydride (Base Catalyst) n_protected_amp N-Protected Ampicillin mixed_anhydride->n_protected_amp silylated_apa Silylated 6-APA silylated_apa->n_protected_amp ampicillin Aminobenzylpenicillin (Ampicillin) n_protected_amp->ampicillin Acidic Hydrolysis

Caption: Key steps in aminobenzylpenicillin synthesis.

References

Technical Notes & Optimization

Optimization

Troubleshooting urethane formation in peptide synthesis with N-Methylmorpholine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to address the specific challenges of urethane (B1682113) byproduct formation during peptide synthesis, particularl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the specific challenges of urethane (B1682113) byproduct formation during peptide synthesis, particularly when N-Methylmorpholine (NMM) or its hydrochloride salt is used.

Frequently Asked Questions (FAQs)

Q1: What is urethane formation in the context of peptide synthesis?

A1: Urethane formation is a common side reaction in peptide synthesis, especially when using the mixed anhydride (B1165640) method for amino acid activation. It results in the formation of a stable urethane adduct on the N-terminus of the peptide chain, which acts as a capping group and prevents further elongation. This leads to truncated peptide impurities that can be difficult to separate from the desired product.

Q2: What is the chemical mechanism behind urethane formation?

A2: Urethane formation primarily occurs during the activation of an N-α-protected amino acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine like N-Methylmorpholine (NMM). The intended reaction is the formation of a mixed anhydride, which then reacts with the free N-terminus of the growing peptide chain. However, the mixed anhydride can undergo a competing reaction where it rearranges to form an unstable isocyanate. This isocyanate is highly reactive and can be attacked by any available hydroxyl groups, including water or the alcohol byproduct of the chloroformate, leading to the formation of a stable urethane cap. The tertiary amine plays a critical role in the generation of the mixed anhydride.[1]

Q3: Does using N-Methylmorpholine hydrochloride (NMM·HCl) instead of free NMM affect urethane formation?

A3: N-Methylmorpholine hydrochloride (NMM·HCl) is the salt of the tertiary amine N-Methylmorpholine. In a peptide coupling reaction, a free tertiary amine is required to act as a base for the activation of the carboxylic acid and to neutralize any acid present, such as the hydrochloride of an incoming amino acid ester.[2] If you start with NMM·HCl, it is not in its basic form and cannot perform these functions directly. To be an effective base, it must be neutralized. Typically, an additional equivalent of a base would be required to generate the free NMM in situ. The key factor for urethane formation is the presence and nature of the free NMM base during the activation step, not its source. The seemingly anomalous results obtained with N-methylmorpholine may be due to the higher solubility in THF of N-methylmorpholine hydrochloride compared to triethylamine (B128534) hydrochloride, leading to an increased ionic strength of the solution.[2]

Q4: Which amino acids are more susceptible to urethane formation?

A4: Urethane formation is more prevalent with sterically hindered amino acids. This is because the bulky side chains slow down the desired peptide bond formation, allowing more time for the competing urethane formation pathway to occur. Amino acids that are particularly prone to this side reaction include:

  • Isoleucine (Ile)

  • Valine (Val)

  • N-methylated amino acids[1]

Q5: How can I detect and quantify urethane byproducts in my peptide sample?

A5: The most common methods for detecting and quantifying urethane byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: A reversed-phase HPLC (RP-HPLC) analysis of the crude peptide product will often show a distinct peak for the urethane-capped impurity, which typically elutes close to the main product peak. By running standards and creating a calibration curve, the amount of the byproduct can be quantified.

  • Mass Spectrometry: Mass spectrometry is a powerful tool for identifying the urethane adduct. The mass of the urethane-capped peptide will be higher than the desired product by a specific mass corresponding to the urethane-forming moiety. For example, an isobutyloxycarbonyl group would add 101.12 Da. Tandem MS (MS/MS) can be used to confirm the sequence of the adducted peptide and pinpoint the modification at the N-terminus.[3][4]

Troubleshooting Guide

Problem: I am observing a significant amount of a urethane byproduct in my peptide synthesis.

Here are several strategies to troubleshoot and minimize this side reaction:

1. Optimize Your Base and Solvent System

The choice of tertiary amine and solvent has a significant impact on the extent of urethane formation.[1]

  • Recommendation: For sterically hindered amino acids, consider replacing N-Methylmorpholine with N-methylpiperidine, especially when using dichloromethane (B109758) as the solvent, as this combination has been shown to minimize urethane formation.[1] While NMM is generally a better choice than triethylamine, N-methylpiperidine is often superior in suppressing this side reaction.[1]

2. Adjust Reaction Temperature and Activation Time

  • Recommendation: Perform the activation and coupling steps at a lower temperature. A common starting point is -15°C. A shorter activation time for the mixed anhydride can also reduce the opportunity for the rearrangement to the isocyanate to occur.[2]

3. Use a Different Coupling Reagent

If urethane formation persists with the mixed anhydride method, switching to a different class of coupling reagent can be a very effective solution.

  • Recommendation: Utilize coupling reagents that do not proceed through a mixed anhydride intermediate. Excellent alternatives include phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high coupling efficiency and lower propensity for side reactions like urethane formation.

4. Consider Additives

  • Recommendation: The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress urethane formation. These additives can react with the mixed anhydride to form an active ester, which is less prone to rearranging to the isocyanate.

Data on Urethane Formation

The following table summarizes the qualitative and semi-quantitative effects of different reaction conditions on urethane formation based on literature reports.

Parameter Condition Effect on Urethane Formation Reference
Tertiary Amine N-MethylpiperidineMinimized[1]
N-Methylmorpholine (NMM)Moderate[1]
Triethylamine (TEA)Significant[1]
Solvent (with NMM) Tetrahydrofuran (THF)Good combination (less urethane)[1]
Dichloromethane (DCM)Good combination (less urethane)[1]
Dimethylformamide (DMF)Differences between amines are marginal[1]
Amino Acid Sterically Hindered (e.g., Ile, Val)Increased[1]
N-methylated amino acidsIncreased[1]
Temperature Low (-15°C)Reduced[2]
Activation Time ShortReduced[2]

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Mixed Anhydride Method

This protocol describes a standard coupling procedure where urethane formation can be a risk, especially with hindered amino acids.

  • Resin Preparation: Swell the resin (e.g., 100 mg of Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (3x), and DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3 equivalents) in DMF.

    • Cool the solution to -15°C in an ice-salt bath.

    • Add N-Methylmorpholine (3 equivalents) and stir for 2 minutes.

    • Add isobutyl chloroformate (3 equivalents) dropwise and allow the activation to proceed for 2-5 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), recouple.

Protocol 2: Detection and Quantification of Urethane Byproduct by RP-HPLC-MS

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Reconstitute the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a mass range appropriate for the expected peptide and byproduct masses (e.g., m/z 400-2000).

    • Data Analysis:

      • Identify the peak corresponding to the desired peptide based on its mass.

      • Search for a peak with a mass corresponding to the desired peptide plus the mass of the urethane adduct (e.g., +101.12 Da for an isobutyloxycarbonyl group).

      • Quantify the relative amount of the urethane byproduct by integrating the peak areas from the UV chromatogram.

Visualizations

Urethane_Formation_Pathway AA N-α-Protected Amino Acid (R-COOH) Activation + AA->Activation Chloroformate Alkyl Chloroformate (ClCOOR') Chloroformate->Activation NMM N-Methylmorpholine (NMM) NMM->Activation Base Peptide Peptide Chain (H₂N-Peptide) Coupling + Peptide->Coupling MixedAnhydride Mixed Anhydride (R-COOCOOR') MixedAnhydride->Coupling Rearrangement MixedAnhydride->Rearrangement Slow Coupling/ Hindered AA Isocyanate Isocyanate (R-N=C=O) Attack + Isocyanate->Attack DesiredPeptide Elongated Peptide (R-CO-NH-Peptide) Urethane Urethane-Capped Peptide (R'-O-CO-NH-R) Alcohol Alcohol (R'OH) Alcohol->Attack from Chloroformate or H₂O Activation->MixedAnhydride Activation Step Coupling->DesiredPeptide Desired Coupling Rearrangement->Isocyanate Rearrangement (Side Reaction) Attack->Urethane Urethane Capping

Caption: Chemical pathway of desired peptide bond formation versus urethane byproduct formation.

Troubleshooting_Workflow Start Urethane Byproduct Detected CheckAA Is the amino acid sterically hindered (e.g., Ile, Val, N-Me-AA)? Start->CheckAA OptimizeBaseSolvent Optimize Base/Solvent: - Use N-Methylpiperidine - Use DCM or THF as solvent CheckAA->OptimizeBaseSolvent Yes AdjustConditions Adjust Reaction Conditions: - Lower temperature to -15°C - Shorten activation time CheckAA->AdjustConditions No OptimizeBaseSolvent->AdjustConditions End Urethane Minimized OptimizeBaseSolvent->End If successful AddAdditive Consider Additives: - Add HOBt or Oxyma AdjustConditions->AddAdditive AdjustConditions->End If successful ChangeCoupling Change Coupling Reagent: - Use HBTU, HATU, or PyBOP ChangeCoupling->End AddAdditive->ChangeCoupling If problem persists AddAdditive->End If successful

Caption: Troubleshooting workflow for minimizing urethane formation in peptide synthesis.

References

Troubleshooting

Common side reactions with N-Methylmorpholine hydrochloride in synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylmorpholine hydrochloride (NMM·HCl) in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylmorpholine hydrochloride (NMM·HCl) in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is N-Methylmorpholine hydrochloride and where is it primarily used in synthesis?

N-Methylmorpholine hydrochloride (NMM·HCl) is the salt of N-Methylmorpholine (NMM), a tertiary amine. It is commonly used as a weak base or a buffer in a variety of organic reactions. Its primary applications are in peptide coupling reactions, where it serves as a base to neutralize the hydrochloride salts of amino acid esters and to facilitate the formation of the peptide bond.[1][2] It is also employed in other acylation and esterification reactions.

Q2: What are the main advantages of using N-Methylmorpholine compared to other tertiary amines like Triethylamine (TEA)?

N-Methylmorpholine (pKa of its conjugate acid is 7.38) is a weaker base than Triethylamine (TEA, pKa of its conjugate acid is ~10.7).[1][2] This lower basicity can be advantageous in minimizing base-catalyzed side reactions, such as racemization of amino acids during peptide synthesis.[1] The steric hindrance provided by the morpholine (B109124) ring can also play a role in selectivity.

Troubleshooting Common Side Reactions

Peptide Synthesis

The use of N-Methylmorpholine in peptide synthesis, particularly in combination with chloroformates for mixed anhydride (B1165640) formation, can lead to several side reactions. The most common issues are racemization and urethane (B1682113) formation.

Issue 1: Racemization of the Activated Amino Acid

Question: I am observing significant racemization of my amino acid during peptide coupling when using NMM. What causes this and how can I minimize it?

Answer: Racemization during peptide coupling is a significant issue that can lead to the formation of diastereomeric peptides, which are often difficult to separate. When using N-Methylmorpholine, racemization can occur through the formation of an oxazolone (B7731731) intermediate from the activated carboxylic acid of the N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemical integrity.

Troubleshooting Guide: Minimizing Racemization

StrategyExperimental ProtocolExpected Outcome
Optimize Base Stoichiometry Use the minimum effective amount of NMM required to neutralize the amino acid salt and facilitate the reaction. An excess of base can increase the rate of racemization.Reduced epimerization of the final peptide product.
Lower Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., -15°C to 0°C).[3]Slower reaction rate, but a significant decrease in the rate of racemization.
Choice of Solvent Utilize less polar solvents. For instance, tetrahydrofuran (B95107) (THF) has been shown to result in less racemization compared to halogenated solvents like dichloromethane (B109758) (DCM).[4]Improved stereochemical purity of the peptide.
Choice of Coupling Reagent Additives The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming an active ester that is less prone to oxazolone formation.[4]Significantly lower levels of diastereomeric impurities.
Alternative Bases In some cases, more sterically hindered and weaker bases like 2,4,6-collidine may produce less racemization compared to NMM.[1]Reduced racemization, although coupling rates might be slower.

Experimental Protocol: Minimizing Racemization in a Typical Peptide Coupling

  • Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -15°C in an ice-salt bath.

  • Add N-Methylmorpholine (1.0 equivalent) and stir for a few minutes.

  • Slowly add isobutyl chloroformate (1.0 equivalent) and allow the mixed anhydride to form over 2-5 minutes.

  • Add a solution of the amino acid ester hydrochloride (1.0 equivalent) and an additional equivalent of NMM in THF, pre-cooled to -15°C.

  • Allow the reaction to proceed at -15°C for 1-2 hours, then gradually warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction by washing with dilute acid (to remove excess NMM), followed by a bicarbonate solution and brine.

Diagram: Racemization Pathway

Racemization Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Enolate (Achiral) Oxazolone->Enolate Proton Abstraction Racemized_AA Racemized Activated Amino Acid Enolate->Racemized_AA Reprotonation NMM N-Methylmorpholine (Base) NMM->Oxazolone

Caption: Racemization of an activated amino acid via an oxazolone intermediate.

Issue 2: Urethane Formation

Question: My peptide coupling reaction is producing a significant amount of a urethane byproduct. What is the cause and how can it be prevented?

Answer: Urethane formation is a common side reaction when using the mixed anhydride method with N-alkoxycarbonyl-protected amino acids (e.g., Boc- or Cbz-protected). The chloroformate can react with the nucleophilic nitrogen of another N-protected amino acid or the amino group of the coupling partner, leading to the formation of a stable urethane, which acts as a chain terminator. This is particularly problematic with sterically hindered amino acids.[4][5]

Troubleshooting Guide: Minimizing Urethane Formation

StrategyExperimental ProtocolExpected Outcome
Control Chloroformate Addition Add the chloroformate slowly and at a low temperature to the solution of the N-protected amino acid and NMM. This minimizes the concentration of free chloroformate.Reduced formation of the urethane byproduct.
Optimize Amine/Solvent Combination The choice of tertiary amine and solvent significantly impacts urethane formation. For instance, using N-methylmorpholine in tetrahydrofuran (THF) is generally a good combination for minimizing this side reaction.[5]Higher yield of the desired peptide and less urethane impurity.
Use a Small Excess of the Carboxylic Acid Component Using a slight excess (e.g., 1.05 equivalents) of the N-protected amino acid can help to consume the chloroformate and drive the reaction towards peptide bond formation.[4]Increased yield of the desired peptide.
Addition of HOBt Adding 1-hydroxybenzotriazole (HOBt) can be beneficial as it reacts with the mixed anhydride to form an active ester, which is less susceptible to side reactions like urethane formation.[4]A noticeable decrease in the amount of urethane byproduct.

Diagram: Urethane Formation Pathway

Urethane_Formation cluster_reactants Reactants cluster_side_reaction Side Reaction Chloroformate Alkyl Chloroformate Urethane Urethane Byproduct Chloroformate->Urethane Direct reaction with Amino Ester Mixed_Anhydride Mixed Anhydride Chloroformate->Mixed_Anhydride Reacts with N-protected AA Amino_Ester Amino Acid Ester Peptide Desired Peptide Amino_Ester->Peptide Mixed_Anhydride->Peptide Reacts with Amino Acid Ester

Caption: Competing pathways of peptide bond formation and urethane side reaction.

General Acylation and Esterification Reactions

While less documented than in peptide synthesis, side reactions with NMM·HCl can also occur in other acylation and esterification reactions.

Issue 3: Incomplete Reactions or Low Yields

Question: I am using NMM·HCl as a base in an acylation reaction, but the reaction is sluggish and the yield is low. What could be the problem?

Answer: Incomplete reactions can be due to several factors, including the basicity of NMM, steric hindrance, and the presence of moisture.

Troubleshooting Guide: Improving Reaction Efficiency

StrategyRationale
Ensure Anhydrous Conditions N-Methylmorpholine hydrochloride is hygroscopic. The presence of water can hydrolyze the acylating agent and quench the reaction. Ensure all reagents and solvents are dry.
Increase Reaction Temperature Gently heating the reaction mixture can often overcome the activation energy barrier, especially with sterically hindered substrates.
Consider a Stronger, Non-Nucleophilic Base If the acidity of the proton to be removed is low, NMM may not be a strong enough base. A stronger, non-nucleophilic base like Diisopropylethylamine (DIEA) could be more effective, but be mindful of potential side reactions.
Use a Stoichiometric Amount of NMM Ensure that at least a stoichiometric amount of NMM is used to neutralize the HCl generated during the reaction, as the acidic conditions can inhibit the reaction.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture (Hygroscopic NMM·HCl) Start->Check_Moisture Dry_Reagents Dry Reagents & Solvents Check_Moisture->Dry_Reagents Yes Check_Stoichiometry Verify NMM Stoichiometry Check_Moisture->Check_Stoichiometry No Dry_Reagents->Check_Stoichiometry Adjust_Stoichiometry Adjust NMM Amount Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Temperature Increase Reaction Temperature? Check_Stoichiometry->Check_Temperature Correct Adjust_Stoichiometry->Check_Temperature Increase_Temp Gently Heat Reaction Check_Temperature->Increase_Temp Yes Consider_Base Is NMM Basicity Sufficient? Check_Temperature->Consider_Base No Increase_Temp->Consider_Base Use_Stronger_Base Consider a Stronger, Non-Nucleophilic Base Consider_Base->Use_Stronger_Base No Success Improved Yield Consider_Base->Success Yes Use_Stronger_Base->Success

Caption: A logical workflow for troubleshooting low-yield reactions with NMM·HCl.

References

Optimization

Technical Support Center: Purification of N-Methylmorpholine Hydrochloride

Welcome to the technical support center for the purification of N-Methylmorpholine hydrochloride (NMM-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Methylmorpholine hydrochloride (NMM-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from NMM-HCl through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial N-Methylmorpholine hydrochloride?

A1: Common impurities in N-Methylmorpholine hydrochloride can originate from its synthesis or degradation.

  • Synthesis-Related Impurities: Depending on the synthetic route, impurities can include unreacted starting materials such as morpholine (B109124) and N-methyldiethanolamine. By-products like morpholine-4-carboxylate methyl ester may also be present.[1]

  • Degradation Products: NMM-HCl can degrade over time, especially if not stored under appropriate conditions (e.g., exposure to heat or strong oxidants).[2] Hazardous decomposition products can include hydrogen chloride and various nitrogen oxides.[2]

  • Residual Solvents: Solvents used during the synthesis and purification process may also be present in trace amounts.

Q2: What is the most common and effective method for purifying N-Methylmorpholine hydrochloride?

A2: Recrystallization is the most widely used and effective method for purifying solid organic compounds like N-Methylmorpholine hydrochloride. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. By dissolving the impure NMM-HCl in a hot solvent and allowing it to cool slowly, purer crystals of NMM-HCl will form, leaving the majority of impurities dissolved in the solvent (mother liquor).

Q3: Which solvents are recommended for the recrystallization of N-Methylmorpholine hydrochloride?

A3: The choice of solvent is critical for successful recrystallization. For NMM-HCl, which is a polar organic salt, polar solvents are generally suitable. Commonly used and effective solvent systems include:

The ideal solvent will dissolve NMM-HCl when hot but have low solubility for it when cold, while the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Q4: How can I assess the purity of my N-Methylmorpholine hydrochloride before and after purification?

A4: Several analytical techniques can be used to determine the purity of your NMM-HCl:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A suitable method would involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[3]

  • Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) detector (GC-MS), is effective for identifying and quantifying volatile impurities and residual solvents.[1][4] For the analysis of the free base (N-Methylmorpholine), a nitrogen-phosphorus detector (NPD) can provide high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities by integrating the signals corresponding to the impurities and comparing them to the signals of the main compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N-Methylmorpholine hydrochloride.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
NMM-HCl does not dissolve in the hot solvent. - Insufficient solvent.- Inappropriate solvent choice.- Add more of the hot solvent in small portions until the solid dissolves.- If a large amount of solvent is required, the solvent is likely a poor choice. Select a more suitable solvent or solvent system.
"Oiling out" - the compound separates as an oil instead of crystals. - The melting point of the impure NMM-HCl is lower than the boiling point of the solvent.- The solution is too concentrated.- Cooling the solution too quickly.- Add a small amount of a co-solvent in which the NMM-HCl is less soluble to lower the overall solvent power.- Reheat the solution to dissolve the oil, add more solvent to dilute the solution, and allow it to cool more slowly.- Ensure slow cooling by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- Nucleation is slow.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of pure NMM-HCl to induce crystallization.
Low recovery of purified NMM-HCl. - Too much solvent was used, leading to significant product loss in the mother liquor.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the NMM-HCl.- Cool the solution in an ice bath for at least 30 minutes before filtration to maximize crystal formation.- To prevent premature crystallization during hot filtration, use a heated funnel and preheat the filtration apparatus with hot solvent.
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Recrystallization of N-Methylmorpholine Hydrochloride from Isopropanol

This protocol describes a general procedure for the recrystallization of NMM-HCl from isopropanol to improve its purity.

1. Dissolution:

  • Place the impure NMM-HCl (e.g., 10 g) in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol (e.g., 20-30 mL) and a boiling chip.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue to add small portions of hot isopropanol until the NMM-HCl is completely dissolved. Avoid adding a large excess of solvent.

2. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling isopropanol.

  • Quickly pour the hot solution through a fluted filter paper into the preheated receiving flask.

3. Crystallization:

  • Remove the flask from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

5. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Quantitative Data Summary

The following table provides representative data for the purification of N-Methylmorpholine hydrochloride by recrystallization.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Recrystallization from Isopropanol98.3%≥ 99.5%85-95%
Recrystallization from Ethanol/Water (e.g., 9:1)98.3%≥ 99.5%80-90%

Note: Starting purity can vary depending on the source and age of the NMM-HCl. The final purity and yield are dependent on the careful execution of the recrystallization protocol.

Visualizations

PurificationWorkflow start Impure NMM-HCl dissolve Dissolve in Minimum Hot Solvent (e.g., IPA) start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure NMM-HCl dry->end

Caption: Experimental workflow for the purification of N-Methylmorpholine hydrochloride by recrystallization.

TroubleshootingRecrystallization start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals1 Concentrate Solution (Boil off solvent) no_crystals->sol_no_crystals1 sol_no_crystals2 Scratch Flask or Add Seed Crystal no_crystals->sol_no_crystals2 sol_oiling_out1 Reheat, Add More Solvent, Cool Slowly oiling_out->sol_oiling_out1 sol_oiling_out2 Add Co-solvent oiling_out->sol_oiling_out2 sol_low_yield1 Use Minimum Hot Solvent low_yield->sol_low_yield1 sol_low_yield2 Ensure Thorough Cooling (Ice Bath) low_yield->sol_low_yield2

Caption: Troubleshooting guide for common issues in NMM-HCl recrystallization.

References

Troubleshooting

Managing the exothermicity of N-Methylmorpholine hydrochloride reactions

This guide provides essential information, troubleshooting advice, and safety protocols for managing exothermic reactions involving N-Methylmorpholine (NMM) and its hydrochloride salt (NMM HCl). Frequently Asked Question...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and safety protocols for managing exothermic reactions involving N-Methylmorpholine (NMM) and its hydrochloride salt (NMM HCl).

Frequently Asked Questions (FAQs)

Q1: What is N-Methylmorpholine hydrochloride and why is it used?

N-Methylmorpholine hydrochloride (NMM HCl) is the hydrochloride salt of the tertiary amine N-Methylmorpholine.[1] The parent amine, NMM, is a moderately basic compound often used as a catalyst and base in organic synthesis, particularly in peptide chemistry and for curing epoxy resins.[1][2] The hydrochloride salt is a solid, which can be easier to handle and store than the liquid free base.[1]

Q2: What causes the exothermicity in reactions involving NMM or NMM HCl?

The primary cause of exothermicity is the chemical reaction itself, such as the neutralization of the basic NMM with an acid or its participation in highly energetic coupling reactions (e.g., in peptide synthesis). Key factors include:

  • Acid-Base Neutralization: The reaction of the amine with acidic species is a classic exothermic process.

  • Activation Steps: In peptide synthesis, coupling reagents can form highly reactive intermediates, and the subsequent reaction to form an amide bond can release significant heat.[3]

  • Decomposition: While NMM HCl is stable at room temperature, its thermal decomposition occurs at its melting point (207-211°C), releasing hazardous gases.[1][4] The related compound N-Methylmorpholine N-oxide (NMMO) is known to undergo highly exothermic and potentially autocatalytic degradation at elevated temperatures.[5][6]

Q3: What are the primary hazards associated with NMM HCl?

NMM HCl is classified as an irritant and is harmful. Users should be aware of the following hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[4][7]

  • Ingestion/Contact: Harmful if swallowed or in contact with skin.[7]

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes such as hydrogen chloride and nitrogen oxides.[1][4]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[4]

Q4: What are the early warning signs of a potential runaway reaction?

Key indicators that require immediate attention include:

  • A sudden and rapid increase in reaction temperature that is not controlled by the external cooling system.[8]

  • A noticeable rise in pressure within the reaction vessel.[8]

  • Increased or unexpected gas evolution (fuming).[8]

  • Changes in the reaction mixture's color or viscosity.[8]

Troubleshooting Guide

Q5: My reaction temperature is spiking unexpectedly after adding NMM/NMM HCl. What should I do?

Prioritize safety immediately. If a temperature spike occurs, follow the emergency response workflow. The primary goals are to stop feeding the reaction and implement cooling. Do not hesitate to evacuate if the situation cannot be controlled.

Q6: How can I proactively control the temperature of my reaction?

Effective temperature control is crucial and depends on several factors.[9][10]

  • Rate of Addition: Add the limiting reagent slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.

  • Cooling System: Ensure your cooling bath or reactor jacket is at the appropriate temperature and has sufficient capacity for the scale of your reaction.

  • Concentration: Running reactions at a lower concentration (more dilute) provides a larger thermal mass to absorb heat, though this may slow the reaction rate.

  • Mixing: Ensure vigorous and efficient stirring. Poor mixing can create localized hot spots where temperature can rise dangerously.[9]

Q7: The reaction exotherm is more aggressive than anticipated. What experimental parameters can I change for the next run?

To mitigate a strong exotherm in subsequent experiments, consider the following adjustments:

  • Lower the Reaction Temperature: Start the reaction at a lower initial temperature to create a larger buffer before reaching a hazardous temperature.

  • Reduce Addition Rate: Significantly slow down the rate of reagent addition.

  • Use a Co-solvent: Add an inert co-solvent with a high heat capacity to help absorb thermal energy.

  • Perform a Calorimetry Study: For critical or large-scale processes, perform a reaction calorimetry study to accurately measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions.

Data Presentation

The following tables summarize key physical properties and recommended control strategies for managing NMM HCl reactions.

Table 1: Physicochemical and Safety Data for N-Methylmorpholine Hydrochloride

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO·HCl[4]
Molecular Weight 137.61 g/mol [4]
Appearance White to off-white powder[4]
Melting Point 207 - 211 °C[1]
Solubility Soluble in water[4]
Chemical Stability Stable under normal storage conditions.[4]
Incompatibilities Strong oxidizing agents.[4]
Hazardous Decomposition Hydrogen chloride, nitrogen oxides, carbon monoxide/dioxide.[1][4]

Table 2: Exotherm Control Strategies by Reaction Scale

StrategyLab Scale (<1 L)Pilot Scale (1-50 L)Production Scale (>50 L)
Reagent Addition Manual controlled addition via dropping funnel.Automated pump with precise flow rate control.Automated, interlocked system with temperature feedback control.
Cooling Method Ice bath, cryo-cooler.Reactor jacket with circulating thermal fluid.High-capacity reactor jacket, emergency cooling/quench system.
Monitoring Manual thermometer, visual observation.Calibrated temperature probes, pressure sensors.Multiple redundant probes, automated data logging, alarms.
Stirring Magnetic stir bar.Overhead mechanical stirrer.Baffled reactor with high-torque overhead motor.
Contingency Keep a larger cooling bath ready.Emergency quench/dilution solvent ready.Dedicated, validated emergency quench or short-stop system.

Experimental Protocols

Protocol: Controlled Addition for Exothermic Reactions

This protocol provides a general methodology for safely adding a reactive agent (e.g., a coupling agent in the presence of NMM) to a reaction mixture.

  • System Setup:

    • Assemble the reaction vessel in a fume hood. Equip it with an overhead stirrer, a temperature probe (thermocouple), a condenser with an inert gas inlet (e.g., Nitrogen), and an addition funnel.

    • Ensure the temperature probe is positioned to accurately measure the bulk internal temperature without touching the vessel walls.

    • Submerge the reaction vessel in a cooling bath (e.g., ice-water) set to a temperature at least 10-15 °C below the target reaction temperature.

  • Initial Cooldown:

    • Charge the reaction vessel with the initial substrate and solvent.

    • Begin stirring and allow the contents to cool to the desired starting temperature.

  • Reagent Addition:

    • Load the second reagent (the one known to initiate the exotherm) into the addition funnel.

    • Begin adding the reagent dropwise. Monitor the internal temperature closely.

    • Establish an initial addition rate where the temperature rise is minimal and easily controlled by the cooling bath.

  • Temperature Management:

    • Maintain the internal temperature within a narrow, predefined range (e.g., ±2 °C).

    • If the temperature rises above the set limit, immediately stop the addition.

    • Wait for the temperature to return to the target range before resuming the addition, using a slower rate than before.

    • If the temperature continues to rise even after stopping the addition, this may indicate a runaway condition. Proceed to the emergency response plan.

  • Completion and Workup:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, HPLC), proceed with the planned quench and workup procedure.

Visualizations

The following diagrams illustrate key decision-making processes and relationships for managing exothermic reactions.

G start Temperature Spike Detected (>5°C above setpoint) stop_add IMMEDIATELY Stop All Reagent Addition start->stop_add max_cool Apply Maximum Cooling (Lower bath temp, add dry ice) stop_add->max_cool alert Alert Supervisor & Nearby Personnel max_cool->alert is_controlled Is Temperature Decreasing? alert->is_controlled monitor Continue to Monitor Until Stable is_controlled->monitor  Yes evacuate EVACUATE AREA Activate Emergency Alarm is_controlled->evacuate  No  

Caption: Emergency response workflow for a thermal runaway event.

G center Uncontrolled Exotherm conc High Reactant Concentration conc->center rate Fast Addition Rate rate->center temp High Starting Temperature temp->center mixing Poor Mixing mixing->center cooling Inadequate Cooling cooling->center

Caption: Key factors influencing reaction exothermicity.

References

Optimization

N-Methylmorpholine hydrochloride catalyst deactivation and regeneration strategies

Welcome to the Technical Support Center for N-Methylmorpholine Hydrochloride (NMM-HCl) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues re...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methylmorpholine Hydrochloride (NMM-HCl) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear strategies for regeneration.

Troubleshooting Guide: Catalyst Deactivation

Issue 1: Decreased Reaction Rate or Incomplete Conversion

Symptoms: Your reaction is significantly slower than expected, or fails to reach completion, indicating a loss of catalytic activity.

Possible CauseIdentification MethodSuggested Solution
Thermal Degradation Discoloration of the catalyst solution (e.g., yellowing or browning). Analysis of the spent catalyst by GC-MS or LC-MS may reveal degradation products.Operate at the lower end of the recommended temperature range for your reaction. Perform a regeneration cycle (see Protocol 2).
Fouling by Reaction Byproducts Precipitation or the formation of a viscous layer on the catalyst. Reduced solubility of the catalyst in the reaction medium.Filter the reaction mixture to remove any insoluble materials. Implement a solvent wash regeneration procedure (see Protocol 3).
Poisoning by Impurities Known catalyst poisons (e.g., sulfur compounds, heavy metals, water) are present in the feedstock or solvents.Purify all starting materials and solvents before use. For suspected poisoning, consider a chemical treatment regeneration if applicable to your system (see Protocol 4).
Catalyst Leaching Analysis of the product mixture by techniques like ICP-MS shows the presence of the catalyst or its components in the final product.Consider immobilization of the catalyst on a solid support. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize leaching.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of N-Methylmorpholine hydrochloride catalyst deactivation?

A1: As a tertiary amine salt catalyst, NMM-HCl is susceptible to several deactivation pathways:

  • Thermal Degradation: At elevated temperatures, the morpholine (B109124) ring can undergo cleavage or rearrangement, leading to loss of catalytic activity.

  • Fouling: High molecular weight byproducts or polymers formed during the reaction can deposit on the catalyst, physically blocking the active sites.

  • Poisoning: Impurities in the reactants or solvents, such as heavy metals, sulfur compounds, or even water in certain reactions, can interact with the catalyst and render it inactive.

  • Leaching: In heterogeneous systems where the catalyst is intended to be in a separate phase, it may dissolve into the reaction mixture, leading to a loss of active catalyst from its intended location.

Q2: How can I monitor the activity of my NMM-HCl catalyst?

A2: Catalyst activity can be monitored by running a standardized model reaction and measuring the conversion rate or yield over time. A decrease in performance under identical conditions is a clear indicator of deactivation. For a general procedure, please refer to Experimental Protocol 1.

Q3: What is the expected lifespan of the NMM-HCl catalyst?

A3: The lifespan of the NMM-HCl catalyst is highly dependent on the specific reaction conditions, including temperature, pressure, and the purity of the reactants and solvents. Under mild conditions with highly purified reagents, the catalyst can often be recycled multiple times. However, harsh reaction conditions will significantly shorten its effective lifespan.

Q4: Is it possible to regenerate a deactivated NMM-HCl catalyst?

A4: Yes, in many cases, the catalyst can be regenerated. The appropriate regeneration strategy depends on the deactivation mechanism. Common methods include solvent washing to remove foulants, thermal treatment to drive off volatile poisons, and chemical treatment to remove strongly bound inhibitors. Refer to Protocols 2, 3, and 4 for detailed procedures.

Q5: Can NMM-HCl be used as a recyclable catalyst?

A5: Yes, NMM-HCl has been successfully used as a recyclable catalyst in certain applications, such as the acylation of inert alcohols.[1][2] Its recovery and reuse are key advantages in developing sustainable chemical processes. The catalyst can often be reused multiple times without a significant loss in activity.[2]

Quantitative Data Summary

The following table summarizes hypothetical performance data for an NMM-HCl catalyzed reaction, illustrating the effects of deactivation and the success of regeneration.

Catalyst StateReaction CycleConversion (%)Reaction Time (hours)
Fresh Catalyst1984
Deactivated Catalyst54510
Regenerated Catalyst (Solvent Wash)6924.5
Regenerated Catalyst (Thermal Treatment)6954.2

Experimental Protocols

Protocol 1: Monitoring Catalyst Activity

Objective: To establish a baseline for catalyst performance and monitor for deactivation over time.

Methodology:

  • Select a standard model reaction relevant to your research (e.g., a specific acylation or polyurethane formation).

  • Define a standard set of reaction conditions (e.g., temperature, pressure, reactant concentrations, solvent).

  • Run the reaction with a fresh batch of NMM-HCl catalyst and record the reaction time required to reach a specific conversion (e.g., >95%), or measure the conversion at a fixed time point.

  • For subsequent reactions with the recycled catalyst, use the exact same conditions and compare the results to the baseline established in step 3.

  • A significant increase in reaction time or a decrease in conversion indicates catalyst deactivation.

Protocol 2: Thermal Regeneration

Objective: To remove volatile poisons and restore catalyst activity.

Methodology:

  • Separate the deactivated catalyst from the reaction mixture by filtration or decantation.

  • Wash the catalyst with a suitable solvent (e.g., acetone, ethanol) to remove any residual reactants or products.

  • Dry the catalyst in a vacuum oven at a temperature below its decomposition point (e.g., 80-100 °C) for a specified period (e.g., 4-6 hours). The temperature should be high enough to volatilize the suspected poison but not so high as to cause thermal degradation of the catalyst.

  • Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before reuse.

Protocol 3: Solvent Wash Regeneration

Objective: To remove non-volatile byproducts and foulants from the catalyst surface.

Methodology:

  • Isolate the deactivated catalyst from the reaction mixture.

  • Suspend the catalyst in a suitable solvent that is known to dissolve the suspected foulants but not the catalyst itself.

  • Stir the suspension at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.

  • Filter the catalyst and repeat the washing process with fresh solvent if necessary.

  • Dry the cleaned catalyst under vacuum before reusing it in a subsequent reaction.

Protocol 4: Chemical Treatment Regeneration

Objective: To remove strongly adsorbed poisons through chemical reaction.

Methodology:

  • Separate the deactivated catalyst from the reaction mixture.

  • If the catalyst is poisoned by acidic impurities, a dilute base wash (e.g., a 1% solution of a non-reactive organic base in an appropriate solvent) may be effective.

  • Conversely, if basic impurities are the cause of deactivation, a dilute acid wash (e.g., a 1% solution of a non-reactive organic acid) could be employed.

  • After the chemical wash, thoroughly rinse the catalyst with a neutral solvent to remove any residual acid or base.

  • Dry the catalyst under vacuum before its next use.

Visualizations

DeactivationPathways cluster_causes Deactivation Mechanisms ActiveCatalyst Active NMM-HCl Catalyst ThermalStress Thermal Stress ActiveCatalyst->ThermalStress High Temperature Fouling Fouling (Byproducts) ActiveCatalyst->Fouling Product Buildup Poisoning Poisoning (Impurities) ActiveCatalyst->Poisoning Contaminants Leaching Leaching ActiveCatalyst->Leaching Solvent Effects DeactivatedCatalyst Deactivated Catalyst ThermalStress->DeactivatedCatalyst Fouling->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Potential deactivation pathways for NMM-HCl catalyst.

RegenerationWorkflow Start Deactivated Catalyst IdentifyCause Identify Deactivation Cause Start->IdentifyCause SolventWash Solvent Wash Regeneration IdentifyCause->SolventWash Fouling Thermal Thermal Regeneration IdentifyCause->Thermal Volatile Poisons Chemical Chemical Treatment IdentifyCause->Chemical Strongly Bound Poisons Reuse Reuse Catalyst SolventWash->Reuse Thermal->Reuse Chemical->Reuse

Caption: A workflow for regenerating a deactivated NMM-HCl catalyst.

TroubleshootingTree Start Low Reaction Conversion CheckPurity Are Reactants/Solvents Pure? Start->CheckPurity CheckTemp Is Reaction Temperature Too High? CheckPurity->CheckTemp Yes Purify Purify Materials CheckPurity->Purify No CheckByproducts Are Insoluble Byproducts Forming? CheckTemp->CheckByproducts No LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes Filter Filter Reaction Mixture CheckByproducts->Filter Yes Regenerate Regenerate Catalyst CheckByproducts->Regenerate No Purify->Regenerate LowerTemp->Regenerate Filter->Regenerate

Caption: A decision tree for troubleshooting NMM-HCl catalyst issues.

References

Troubleshooting

Technical Support Center: N-Methylmorpholine Hydrochloride (NMM·HCl) Catalyzed Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side products in N-Methylmorp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side products in N-Methylmorpholine hydrochloride (NMM·HCl) catalyzed reactions, particularly in the context of peptide synthesis and other amide bond formations.

Troubleshooting Guides

This section addresses common issues encountered during NMM·HCl catalyzed reactions, offering potential causes and actionable solutions.

Issue 1: High Levels of Epimerization or Racemization

Epimerization, the inversion of stereochemistry at a chiral center, is a critical side reaction that can compromise the biological activity of the target molecule.

Symptoms:

  • Detection of diastereomeric impurities by HPLC or chiral chromatography.

  • Reduced biological activity of the synthesized peptide or molecule.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Inappropriate Base Selection or Concentration N-Methylmorpholine (NMM) is generally a weaker base than DIEA or TEA, which can help reduce the rate of epimerization. However, excess base can still promote epimerization. Use the minimum effective amount of NMM. In cases of significantly increased risk of racemization, a more sterically hindered base like sym-collidine may be a better choice.[1][2]Reduction in the percentage of the undesired diastereomer. The use of weaker, sterically hindered bases minimizes the abstraction of the acidic α-proton of the activated amino acid.[2]
Suboptimal Coupling Reagent For carbodiimide-mediated couplings (e.g., EDC, DCC), the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is crucial to suppress racemization by forming more stable active esters.[1][2] For particularly sensitive amino acids like histidine and cysteine, phosphonium (B103445) reagents (e.g., PyBOP) or the use of DIC/Oxyma (B123771) may offer superior results over aminium/uronium reagents (e.g., HATU, HBTU) when used with NMM.[3]Formation of a less reactive activated ester intermediate, which is less prone to oxazolone (B7731731) formation, the primary pathway for racemization.[4]
Prolonged Activation Time Minimize the pre-activation time of the carboxylic acid before adding the amine component. The activated species is highly susceptible to epimerization, and its prolonged existence increases the likelihood of this side reaction.[2][5]Reduced opportunity for the formation of the oxazolone intermediate, thus preserving the stereochemical integrity of the amino acid.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. Higher temperatures accelerate all reactions, including the epimerization side reaction.[2][6]The rate of epimerization is significantly reduced at lower temperatures, favoring the desired coupling reaction.
Polar Aprotic Solvents While DMF is a common solvent for peptide synthesis, it can promote epimerization. If solubility allows, consider using a less polar solvent or a mixture, such as CH₂Cl₂/DMF (1:1), which can help reduce epimerization.[2][5]A less polar environment can destabilize the charged intermediates involved in the epimerization pathway.

Quantitative Comparison of Bases on Epimerization:

BaseCoupling Reagent/AdditiveAmino Acid% Epimerization (D-Isomer)Reference
NMMHATUFmoc-His(Trt)-OHHigh[3]
DIEAHBTUFmoc-L-His(Trt)-OHModerate[3]
NMMOxyma/DIC"Difficult Peptides"Low[7]
DIEAOxyma/DIC"Difficult Peptides"Variable[7]
sym-CollidineOxyma/DIC"Difficult Peptides"Low[7]

Note: The level of epimerization is highly dependent on the specific amino acid sequence, coupling reagent, and reaction conditions.

Issue 2: Formation of N-Acylurea Byproduct

In carbodiimide-mediated reactions (e.g., using EDC or DCC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which reduces the yield of the desired amide product.[1][8][9]

Symptoms:

  • A persistent impurity with a mass corresponding to the activated acid plus the carbodiimide (B86325) is observed by LC-MS.

  • Reduced yield of the desired product.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Absence or Insufficient Amount of Additive Always use an additive such as HOBt or OxymaPure® when performing carbodiimide-mediated couplings. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[1][9]The rapid formation of the active ester outcompetes the intramolecular rearrangement to N-acylurea, thus improving the yield of the desired amide.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C). The O-N acyl migration is temperature-dependent.[1]Lowering the temperature slows down the rate of the N-acylurea rearrangement, allowing more time for the desired reaction with the amine to occur.
Delayed Addition of the Nucleophile (Amine) Add the amine component to the reaction mixture as soon as possible after the activation of the carboxylic acid.Minimizes the time the reactive O-acylisourea intermediate is present, reducing the opportunity for rearrangement.

Frequently Asked Questions (FAQs)

Q1: Why is N-Methylmorpholine (NMM) often recommended over other tertiary amine bases like triethylamine (B128534) (TEA) or DIEA in peptide synthesis?

A1: NMM is a weaker base and is more sterically hindered than TEA.[2] This combination generally leads to a lower propensity for base-catalyzed side reactions, most notably the epimerization of the activated amino acid residue.[2] While DIEA is also sterically hindered, it is a stronger base than NMM.

Q2: Can the use of NMM·HCl still lead to significant epimerization?

A2: Yes, under certain conditions. While NMM is generally preferred for minimizing racemization, factors such as the use of highly activating coupling reagents (e.g., HATU with sensitive amino acids like His), prolonged reaction times, elevated temperatures, and the use of polar aprotic solvents can still lead to significant epimerization even in the presence of NMM.[3][6]

Q3: How can I detect and quantify epimerization in my reaction?

A3: The most common method for detecting and quantifying epimerization is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or by separating the resulting diastereomeric peptides on a standard reversed-phase column (e.g., C18).[10][11][12] The diastereomers will typically have different retention times, allowing for their separation and quantification by integrating the respective peak areas.[4]

Q4: What is the role of the hydrochloride salt in NMM·HCl?

A4: N-Methylmorpholine is a base. It is often supplied as its hydrochloride salt for better stability and ease of handling. In a reaction, the free base, NMM, is typically generated in situ by the addition of another base, or the NMM·HCl itself can be used in coupling reactions where the amine component is a free base, effectively performing a salt exchange.

Q5: Are there any specific safety precautions I should take when working with NMM·HCl?

A5: Yes, NMM·HCl is a flammable solid and can cause skin, eye, and respiratory irritation. It is harmful if swallowed or in contact with skin. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep it away from heat, sparks, and open flames.

Experimental Protocols

Protocol 1: Standard Amide Coupling using EDC/HOBt and NMM

This protocol describes a general procedure for the coupling of a carboxylic acid to an amine using EDC and HOBt with NMM as the base.

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes.

  • In a separate flask, dissolve the amine (1.1 eq) in anhydrous DMF.

  • Add NMM (1.5 eq) to the amine solution.

  • Slowly add the amine/NMM solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HPLC Analysis of Peptide Diastereomers for Epimerization Quantification

This protocol outlines a general method for the analysis of peptide diastereomers to quantify the extent of epimerization.

Materials:

  • Crude peptide sample

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm

    • Gradient: Develop a shallow linear gradient to achieve separation of the diastereomers. A typical starting point could be a gradient of 5% to 60% B over 30-40 minutes. The optimal gradient will depend on the specific peptide.

  • Injection and Analysis: Inject 10-20 µL of the prepared sample onto the HPLC system.

  • Quantification:

    • Identify the peaks corresponding to the desired peptide (major peak) and its diastereomer (minor peak, often eluting closely before or after the main peak).

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of epimerization using the following formula: % Epimerization = (Area of Diastereomer Peak / (Area of Main Peak + Area of Diastereomer Peak)) x 100

Visualizations

G cluster_0 Amide Bond Formation Pathway cluster_1 Side Reaction Pathways Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC) Carbodiimide->O_Acylisourea Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Oxazolone Oxazolone Intermediate O_Acylisourea->Oxazolone Cyclization Amine Amine (R'-NH2) Amine->Amide_Product Epimerized_Product Epimerized Product Oxazolone->Epimerized_Product Base-catalyzed Proton Abstraction

Caption: Mechanism of amide bond formation and common side reactions.

G cluster_0 Troubleshooting Workflow for High Epimerization Start High Epimerization Detected Check_Base Check Base Type & Concentration Start->Check_Base Check_Reagent Review Coupling Reagent & Additives Check_Base->Check_Reagent [NMM conc. optimized] Solution Epimerization Minimized Check_Base->Solution [Switch to sym-collidine] Check_Temp Lower Reaction Temperature Check_Reagent->Check_Temp [Additives present] Check_Reagent->Solution [Switch to DIC/Oxyma] Check_Time Minimize Pre-activation Time Check_Temp->Check_Time [Reaction at 0°C] Check_Time->Solution [Time minimized]

Caption: Troubleshooting workflow for high epimerization.

G cluster_0 Experimental Workflow for Minimizing Side Products Step1 1. Select Optimal Reagents (e.g., DIC/Oxyma, NMM) Step2 2. Perform Coupling Reaction at Low Temperature (0°C) Step1->Step2 Step3 3. Minimize Pre-activation Time Step2->Step3 Step4 4. Monitor Reaction Progress (TLC, LC-MS) Step3->Step4 Step5 5. Work-up and Purify Product Step4->Step5 Step6 6. Analyze for Side Products (HPLC for epimerization) Step5->Step6

Caption: Experimental workflow for minimizing side products.

References

Optimization

Technical Support Center: Reaction Work-up Procedures for N-Methylmorpholine Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-Methylmorp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-Methylmorpholine hydrochloride (NMM·HCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is N-Methylmorpholine hydrochloride (NMM·HCl) and why is it present in my reaction?

N-Methylmorpholine hydrochloride (NMM·HCl) is the salt formed from the tertiary amine N-Methylmorpholine (NMM) and hydrochloric acid. NMM is often used as a base catalyst in a variety of organic reactions, such as amide bond formations (peptide couplings), dehydrohalogenations, and other condensation reactions.[1] During the reaction or upon acidic work-up, NMM is converted to its hydrochloride salt, which then needs to be removed from the desired product.

Q2: What are the key physical and chemical properties of NMM·HCl relevant to reaction work-up?

Understanding the properties of NMM·HCl is crucial for designing an effective removal strategy.

  • Appearance: White to yellowish, hygroscopic powder.[2]

  • Solubility: It is highly soluble in water.[1] It also shows good solubility in polar protic solvents like methanol (B129727) and ethanol.[1] Its solubility in many common organic solvents used for extraction is generally low, especially in non-polar solvents.

  • pKa: The conjugate acid of N-Methylmorpholine has a pKa of 7.38.[1] This means that at a pH below 7.38, it will predominantly exist in its protonated, charged form (the hydrochloride salt), which is more water-soluble.

Data Presentation: Solubility of N-Methylmorpholine Hydrochloride

SolventQualitative Solubility of NMM·HClRationale & Notes
WaterVery HighAs a salt, it readily dissolves in water.
MethanolHighPolar protic nature of methanol facilitates dissolution of the salt.
EthanolModerate to HighSimilar to methanol, its polar protic nature allows for good solvation.
Dichloromethane (DCM)Low to Very LowAs a polar aprotic solvent, its ability to solvate the ionic salt is limited.
Ethyl Acetate (EtOAc)Very LowLower polarity compared to alcohols significantly reduces its capacity to dissolve ionic salts. The free base, N-Methylmorpholine, is soluble in ethyl acetate.[3]
TolueneVery LowBeing a non-polar solvent, it is a poor solvent for ionic species like NMM·HCl.
Acetonitrile (B52724) (ACN)Low to ModerateAs a polar aprotic solvent, it may show some limited solubility for NMM·HCl.
Tetrahydrofuran (THF)Low to Very LowIts relatively low polarity and aprotic nature make it a poor solvent for this salt. The free base, N-Methylmorpholine, is miscible with THF.

Troubleshooting Guides

Issue 1: My product is water-soluble, making aqueous extraction difficult.

A1: Salt Precipitation

If your product has low solubility in a particular organic solvent while NMM·HCl has some solubility, you can attempt to precipitate your product. Alternatively, if your product is soluble in a less polar organic solvent where NMM·HCl is insoluble, you can try to precipitate the salt.

Experimental Protocol: Precipitation of NMM·HCl

  • Solvent Selection: Concentrate your reaction mixture to remove the reaction solvent. Redissolve the residue in a minimal amount of a solvent in which your product is highly soluble but NMM·HCl is not (e.g., ethyl acetate, dichloromethane).

  • Precipitation: Cool the solution in an ice bath. If NMM·HCl is insoluble, it should precipitate out. You can also add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise to induce precipitation of the salt.

  • Isolation: Filter the mixture to remove the precipitated NMM·HCl.

  • Washing: Wash the collected solid (if it's your product) or the filtrate (if the salt precipitated) with a cold, appropriate solvent to remove any remaining impurities.

  • Analysis: Check the purity of your product by a suitable analytical method (e.g., TLC, LC-MS, NMR).

A2: Column Chromatography

For polar, water-soluble products, column chromatography can be an effective purification method.

Experimental Protocol: Flash Chromatography for Polar Product Purification

  • Stationary Phase: Use silica (B1680970) gel for most standard purifications. If your product is very polar, consider using reverse-phase silica (C18) or alumina. For basic compounds that might interact with acidic silica, you can use silica treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent or use basic alumina.[4]

  • Mobile Phase: For normal phase chromatography, a polar solvent system like dichloromethane/methanol or ethyl acetate/methanol is a good starting point. For reverse phase, a mixture of water and acetonitrile or methanol is typically used.

  • Procedure:

    • Adsorb your crude product onto a small amount of silica gel.

    • Load the adsorbed material onto the column.

    • Elute the column with your chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing your pure product. NMM·HCl, being highly polar, will either remain on the baseline in normal phase chromatography or elute very early in reverse phase.

Issue 2: An emulsion has formed during my aqueous work-up.

Emulsions are a common problem when performing liquid-liquid extractions, especially when tertiary amines are present.

Troubleshooting Steps:

  • Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can effectively break the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

  • Gentle Mixing: In future extractions, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking to minimize emulsion formation.

Experimental Protocols

Standard Aqueous Work-up for NMM·HCl Removal

This is the most common and generally effective method for removing NMM·HCl.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1N HCl or 5% aqueous citric acid). The acidic wash protonates any remaining free N-Methylmorpholine, ensuring its transfer as the hydrochloride salt into the aqueous layer.[5] Repeat the acidic wash 1-2 times.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ gas can evolve.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of NMM·HCl.

Mandatory Visualizations

Reaction_Workup_Workflow A Reaction Mixture (Product + NMM/NMM·HCl + Solvent) B Dilute with Organic Solvent (e.g., EtOAc, DCM) A->B C Transfer to Separatory Funnel B->C D Wash with Aqueous Acid (e.g., 1N HCl) C->D E Aqueous Layer (NMM·HCl + Acid) D->E Discard F Organic Layer (Product + Solvent) D->F G Wash with sat. NaHCO3(aq) F->G H Aqueous Layer (Base) G->H Discard I Organic Layer G->I J Wash with Brine I->J K Aqueous Layer (Water) J->K Discard L Organic Layer J->L M Dry with Na2SO4 L->M N Filter & Concentrate M->N O Crude Product N->O

Caption: Standard aqueous work-up workflow for the removal of NMM·HCl.

Troubleshooting_Emulsion Start Emulsion Formed During Extraction Step1 Allow to Stand Start->Step1 Decision1 Separated? Step1->Decision1 Step2 Add Brine (sat. NaCl) Decision1->Step2 No End_Success Phases Separated Decision1->End_Success Yes Decision2 Separated? Step2->Decision2 Step3 Centrifuge Decision2->Step3 No Decision2->End_Success Yes Decision3 Separated? Step3->Decision3 Step4 Filter through Celite® Decision3->Step4 No Decision3->End_Success Yes Step4->End_Success End_Fail Consider Alternative Work-up

Caption: A logical workflow for troubleshooting emulsion formation.

References

Troubleshooting

Technical Support Center: N-Methylmorpholine Hydrochloride (NMMH) Aqueous Solution Stability

Welcome to the technical support center for N-Methylmorpholine Hydrochloride (NMMH). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylmorpholine Hydrochloride (NMMH). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NMMH in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with aqueous solutions of N-Methylmorpholine hydrochloride.

Issue 1: Unexpected pH shift in the NMMH solution over time.

Question: I prepared a buffered aqueous solution containing NMMH, but the pH has changed significantly after a few days of storage. What could be the cause?

Answer: An unexpected pH shift in your NMMH solution can be attributed to several factors:

  • Degradation of NMMH: Although N-Methylmorpholine is a stable compound, its hydrochloride salt in an aqueous solution can be susceptible to slow degradation under certain conditions, potentially forming acidic or basic byproducts.

  • Interaction with Container: The solution may interact with the storage container, especially if it is not made of an inert material. Leaching of substances from the container can alter the pH.

  • Absorption of Atmospheric Gases: Aqueous solutions can absorb atmospheric gases like carbon dioxide, which can form carbonic acid and lower the pH.

Troubleshooting Steps:

  • Verify Buffer Capacity: Ensure that the buffer system used has adequate capacity to maintain the desired pH for the duration of your experiment.

  • Inert Container: Store your solution in a tightly sealed container made of inert materials such as borosilicate glass or polypropylene.

  • Inert Atmosphere: For long-term storage or sensitive applications, consider blanketing the solution with an inert gas like nitrogen or argon to prevent the absorption of atmospheric gases.

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared NMMH solutions for your experiments to minimize the impact of potential degradation.

Issue 2: Appearance of unknown peaks in my chromatogram when analyzing an aged NMMH solution.

Question: After storing my NMMH solution for a week, I see new peaks in my HPLC analysis that were not present initially. What are these peaks and are they a concern?

Answer: The appearance of new peaks in your chromatogram is a strong indication that the N-Methylmorpholine hydrochloride has degraded. These new peaks represent degradation products. The nature and quantity of these degradants will depend on the storage conditions (temperature, light exposure, pH) and the presence of other reactive species in the solution.

Potential Degradation Pathways:

While specific degradation pathways for NMMH in aqueous solution are not extensively documented in publicly available literature, analogous compounds and general chemical principles suggest the following possibilities under stress conditions:

  • Oxidative Degradation: In the presence of oxidizing agents or dissolved oxygen, the morpholine (B109124) ring can be susceptible to oxidation. This could potentially lead to the formation of N-oxides or ring-opened products.

  • Hydrolysis: Although the morpholine ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring cleavage over extended periods.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, leading to a variety of byproducts.

Troubleshooting and Investigation Workflow:

G start Unknown peaks observed in chromatogram confirm_degradation Confirm degradation by comparing with a freshly prepared standard start->confirm_degradation characterize_degradants Characterize degradation products using LC-MS or GC-MS confirm_degradation->characterize_degradants identify_stress_factor Identify the stress factor(s) causing degradation characterize_degradants->identify_stress_factor mitigate_degradation Implement mitigation strategies identify_stress_factor->mitigate_degradation reanalyze Re-analyze the solution to confirm stability mitigate_degradation->reanalyze end Proceed with experiment reanalyze->end

Caption: Workflow for investigating unknown peaks in NMMH solution analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of N-Methylmorpholine hydrochloride?

A1: To ensure the stability of your aqueous NMMH solution, it is recommended to:

  • Store in a tightly sealed, inert container (e.g., borosilicate glass).

  • Protect from light by using an amber-colored container or by wrapping the container in foil.

  • Store at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

  • For pH-sensitive applications, use a well-buffered solution and consider storage under an inert atmosphere.

Q2: How does pH affect the stability of NMMH in an aqueous solution?

A2: The stability of amine hydrochlorides in aqueous solutions can be pH-dependent. While specific data for NMMH is limited, it is generally advisable to maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) for optimal stability. Extreme pH conditions (highly acidic or highly alkaline) can catalyze hydrolytic degradation of the morpholine ring over time, especially at elevated temperatures.

Q3: Is NMMH in aqueous solution sensitive to light?

A3: Yes, NMMH solutions may be sensitive to light, particularly UV light.[1] Photodegradation can lead to the formation of various byproducts. It is a standard practice in stability studies to investigate the effect of light. Therefore, it is recommended to protect NMMH solutions from light during storage and handling.

Q4: What are the expected degradation products of NMMH in an aqueous solution?

Q5: How can I analyze the stability of my NMMH solution?

A5: A stability-indicating analytical method is required to accurately assess the stability of your NMMH solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A suitable method should be able to separate the intact NMMH from all potential degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Study of N-Methylmorpholine Hydrochloride in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of NMMH under various stress conditions.

Objective: To identify potential degradation pathways and degradation products of NMMH in aqueous solution.

Materials:

  • N-Methylmorpholine hydrochloride (NMMH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of NMMH in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl. Store at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH. Store at room temperature and at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of NMMH.

  • Identify and quantify the major degradation products.

Forced Degradation Workflow:

G start Prepare NMMH Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1N, 1N HCl) stress_conditions->acid base Base Hydrolysis (0.1N, 1N NaOH) stress_conditions->base oxidation Oxidation (3% H₂O₂) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC sampling->analysis data_analysis Analyze Data (% Degradation, Impurity Profile) analysis->data_analysis end Stability Profile Established data_analysis->end

Caption: A general workflow for conducting a forced degradation study of NMMH.

Protocol 2: Stability-Indicating HPLC Method for N-Methylmorpholine Hydrochloride

This protocol provides a starting point for developing a stability-indicating HPLC method for NMMH. Method optimization will be required based on the specific degradation products formed.

Chromatographic Conditions (Example):

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The following table summarizes the general stability of N-Methylmorpholine hydrochloride under different conditions based on available literature and chemical principles. Quantitative data from specific studies on NMMH is limited; this table serves as a qualitative guide.

Table 1: Summary of N-Methylmorpholine Hydrochloride Stability

ConditionStabilityPotential Degradation ProductsRecommendations
Solid State (Room Temp) Stable[4]Not applicableStore in a tightly closed container in a cool, dry place.
Aqueous Solution (Neutral pH, Room Temp, Dark) Generally StableMinimal degradation expected over short periods.Use freshly prepared solutions when possible. For storage, refrigerate and protect from light.
Acidic Aqueous Solution Potentially UnstableRing-opening products (long-term, harsh conditions)Buffer solutions to maintain a stable pH. Avoid prolonged storage at low pH.
Alkaline Aqueous Solution Potentially UnstableRing-opening products (long-term, harsh conditions)Buffer solutions to maintain a stable pH. Avoid prolonged storage at high pH.
Oxidative Conditions (e.g., H₂O₂) UnstableN-oxides, ring-opening productsAvoid contact with oxidizing agents. Use de-gassed water for solution preparation if necessary.
Elevated Temperature (>40°C) UnstableIncreased rate of hydrolysis and other degradation reactionsAvoid exposure to high temperatures.
Light Exposure (UV) Potentially UnstableVarious photolytic degradation productsProtect solutions from light using amber vials or by wrapping in foil.[1]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: N-Methylmorpholine Hydrochloride vs. Triethylamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate base is a critical parameter in peptide synthesis, profoundly influencing reaction kinetics, yield, purity, and the stereoch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate base is a critical parameter in peptide synthesis, profoundly influencing reaction kinetics, yield, purity, and the stereochemical integrity of the final peptide product. Among the tertiary amines frequently employed, N-Methylmorpholine (NMM) and Triethylamine (B128534) (TEA) are common choices. This guide provides an objective, data-driven comparison of N-Methylmorpholine hydrochloride and Triethylamine to aid researchers in making an informed decision for their specific peptide synthesis applications.

Physicochemical Properties: A Tale of Two Bases

The fundamental differences in the chemical properties of N-Methylmorpholine and Triethylamine underpin their distinct performance in peptide synthesis. NMM is a cyclic tertiary amine, whereas TEA is an acyclic tertiary amine. These structural differences contribute to variations in their basicity (pKa) and steric hindrance.

PropertyN-Methylmorpholine (NMM)Triethylamine (TEA)
Chemical Structure Cyclic tertiary amineAcyclic tertiary amine
pKa of Conjugate Acid 7.3810.75
Steric Hindrance More sterically hinderedLess sterically hindered

The significantly lower pKa of NMM indicates that it is a weaker base compared to TEA. This lower basicity, combined with greater steric hindrance around the nitrogen atom, plays a crucial role in minimizing common side reactions during peptide synthesis, most notably racemization.

Performance Comparison: Yield, Purity, and Racemization

While direct head-to-head comparisons of NMM and TEA in modern Solid-Phase Peptide Synthesis (SPPS) are limited in published literature, valuable insights can be drawn from studies on related peptide synthesis methods, such as mixed anhydride (B1165640) synthesis, and from the general principles of peptide chemistry.

A key concern during peptide bond formation is the risk of racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid. This is often facilitated by strong bases. The less basic nature of NMM is advantageous in suppressing this side reaction.

Experimental data from the study of urethane (B1682113) formation and racemization in mixed anhydride peptide synthesis provides a quantitative comparison:

Base UsedSolventRatio of Peptide to Urethane% Racemization
N-Methylmorpholine DichloromethaneHighLow
Triethylamine DichloromethaneLowHigh
N-Methylmorpholine TetrahydrofuranGoodLow
Triethylamine TetrahydrofuranModerateHigh

Data adapted from a comparative study on mixed anhydride peptide synthesis.

This data indicates that N-Methylmorpholine consistently leads to lower levels of side reactions (urethane formation) and racemization compared to Triethylamine under the tested conditions. While this study was not conducted using a solid-phase methodology, the underlying chemical principles regarding the impact of base strength on side reactions are transferable. The higher basicity of triethylamine can more readily abstract the alpha-proton of the activated amino acid, leading to a higher degree of racemization.

In the context of SPPS, the choice of base can also influence the overall yield and purity of the final peptide. While a strong base like TEA might, in some cases, accelerate the coupling reaction, the increased risk of side products can lead to a more complex crude product, necessitating more rigorous purification and potentially lowering the final isolated yield.

Experimental Protocols

Below are representative protocols for the coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using either N-Methylmorpholine hydrochloride or Triethylamine.

Protocol 1: Peptide Coupling using N-Methylmorpholine Hydrochloride

This protocol outlines a standard coupling cycle using a carbodiimide (B86325) activating agent and NMM as the base.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and an activating agent such as HCTU (3 equivalents) in DMF.

    • Add N-Methylmorpholine (6 equivalents) to the amino acid solution and mix for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.

Protocol 2: Peptide Coupling using Triethylamine

This protocol is similar to the one above, with Triethylamine used as the base.

  • Resin Preparation: Swell the resin (e.g., Wang resin) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and an activating agent like HBTU (3 equivalents) in DMF.

    • Add Triethylamine (6 equivalents) to the amino acid solution and mix for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to assess the completion of the coupling reaction.

Visualizing the Process and Components

To better illustrate the concepts discussed, the following diagrams have been generated.

ChemicalStructures cluster_NMM N-Methylmorpholine cluster_TEA Triethylamine NMM_structure TEA_structure

Caption: Chemical structures of N-Methylmorpholine and Triethylamine.

SPPS_Workflow Resin Resin with Protected Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Activation Amino Acid Activation (Fmoc-AA-OH, Coupling Reagent, Base) Coupling Coupling Washing1->Coupling Activation->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection n cycles Cleavage Cleavage from Resin & Final Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice between N-Methylmorpholine hydrochloride and Triethylamine in peptide synthesis should be guided by the specific requirements of the peptide sequence and the desired purity of the final product.

  • For sensitive peptide sequences prone to racemization, N-Methylmorpholine is the superior choice. Its lower basicity and greater steric hindrance significantly reduce the risk of epimerization, leading to a purer product with higher stereochemical integrity.

  • When synthesizing peptides containing amino acids that are particularly susceptible to base-catalyzed side reactions, NMM is strongly recommended.

  • Triethylamine, being a stronger and less sterically hindered base, may offer faster coupling kinetics in some instances. However, this potential advantage is often outweighed by the increased likelihood of racemization and other side reactions, which can complicate purification and lower the overall yield of the desired peptide.

In modern peptide synthesis, where purity and stereochemical fidelity are paramount, the use of a weaker, more sterically hindered base like N-Methylmorpholine is generally favored over Triethylamine. Researchers should carefully consider the trade-offs between reaction speed and the potential for side reactions when selecting a base for their peptide synthesis protocols.

Comparative

A Head-to-Head Comparison of N-Methylmorpholine Hydrochloride and DIPEA as Non-Nucleophilic Bases in Organic Synthesis

In the realm of organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals, the choice of a non-nucleophilic base is critical to ensure high yields and minimize side reactions. Among the...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals, the choice of a non-nucleophilic base is critical to ensure high yields and minimize side reactions. Among the plethora of options available to researchers, N-Methylmorpholine hydrochloride (NMM HCl) and N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, are two commonly employed tertiary amines. This guide provides an objective, data-driven comparison of these two bases to aid scientists and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Amines

The fundamental properties of a base dictate its behavior and suitability for a given reaction. NMM HCl and DIPEA exhibit key differences in their physical and chemical characteristics, which are summarized below.

PropertyN-Methylmorpholine Hydrochloride (NMM HCl)N,N-Diisopropylethylamine (DIPEA)
Molecular Formula C₅H₁₂ClNOC₈H₁₉N
Molecular Weight 137.61 g/mol [1]129.24 g/mol [2]
Appearance White to off-white crystalline solid[3]Colorless to light yellow liquid[2][4]
pKa of Conjugate Acid 7.38 (in H₂O for NMM)[5]~10.75-11.0 (in H₂O)[6], 8.5 (in DMSO)[2]
Boiling Point Not applicable (decomposes)126.6 °C[2]
Melting Point 203-211 °C[7]-46 to -50 °C[2]
Solubility Soluble in water[8]Sparingly soluble in water (4.01 g/L at 20 °C)[2][3]; soluble in most organic solvents.[9]
Density Not available0.742 g/mL[2]

Performance in Key Chemical Transformations

The efficacy of a non-nucleophilic base is best evaluated through its performance in common synthetic reactions. Here, we compare NMM HCl and DIPEA in the context of peptide synthesis, a field where their application is extensive and well-documented.

Peptide Synthesis: A Balancing Act of Activation and Suppression of Side Reactions

In solid-phase peptide synthesis (SPPS), tertiary amines are crucial for neutralizing the acidic species generated during the coupling of amino acids. The choice of base can significantly impact the reaction's success, particularly in the synthesis of "difficult peptides" prone to aggregation.

A comparative study on the synthesis of such challenging peptide sequences using oxyma (B123771) as an activating agent investigated the performance of DIPEA and N-methylmorpholine (NMM). The results indicated that the selection of the base can influence the final yield and purity of the synthesized peptide.[10]

One of the most critical side reactions in peptide synthesis is racemization, the loss of stereochemical integrity of the chiral amino acids. The basicity and steric hindrance of the tertiary amine play a pivotal role in the extent of racemization. Generally, stronger bases can increase the risk of epimerization.[11][12] DIPEA, being a stronger base than NMM, may present a higher risk of racemization, especially for sensitive amino acids like histidine and cysteine.[12] In such cases, the less basic NMM is often the preferred choice to minimize this unwanted side reaction.[12]

Experimental Protocols

To provide a practical context for the comparison, a generalized experimental protocol for a key reaction where these bases are employed is detailed below.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines a typical coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • Coupling agent (e.g., HBTU, HATU)

  • Non-nucleophilic base (DIPEA or NMM)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in the reaction solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with the reaction solvent to remove residual piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling agent (e.g., HBTU, HATU) in the presence of the non-nucleophilic base (DIPEA or NMM, typically 2 equivalents of the amino acid) in the reaction solvent.

  • Coupling: The activated amino acid solution is added to the washed resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed extensively with the reaction solvent to remove excess reagents and by-products.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.

Visualizing the Workflow

To illustrate the logical flow of selecting a non-nucleophilic base for a chemical reaction, the following diagram is provided.

NonNucleophilicBaseSelection Decision Workflow for Non-Nucleophilic Base Selection start Define Reaction Requirements reaction_type Reaction Type (e.g., Peptide Coupling, Acylation, Alkylation) start->reaction_type substrate_sensitivity Substrate Sensitivity (e.g., Racemization-prone, Sterically Hindered) start->substrate_sensitivity solubility_req Solubility Requirements (Aqueous vs. Organic) start->solubility_req base_properties Evaluate Base Properties reaction_type->base_properties substrate_sensitivity->base_properties solubility_req->base_properties select_dipea Select DIPEA base_properties->select_dipea Stronger Base Needed Good Organic Solubility select_nmm_hcl Select NMM HCl base_properties->select_nmm_hcl Weaker Base Preferred (Minimize Racemization) Aqueous Solubility Needed consider_alternatives Consider Alternative Bases base_properties->consider_alternatives Specific requirements not met optimize Optimize Reaction Conditions select_dipea->optimize select_nmm_hcl->optimize consider_alternatives->optimize

Caption: A flowchart illustrating the decision-making process for selecting between DIPEA and NMM HCl.

Safety and Handling

Both NMM HCl and DIPEA require careful handling in a laboratory setting. Below is a summary of their key safety information.

Hazard CategoryN-Methylmorpholine Hydrochloride (NMM HCl)N,N-Diisopropylethylamine (DIPEA)
GHS Pictograms Irritant, HarmfulFlammable, Corrosive, Toxic
Hazard Statements Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.[3]Highly flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage. Harmful to aquatic life with long-lasting effects.[5]
Precautionary Avoid breathing dust. Wear protective gloves, eye protection, and face protection.Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wear protective gloves, eye protection, and face protection. Avoid release to the environment.[5]
Handling Handle in a well-ventilated area. Avoid dust formation.Handle in a fume hood. Keep away from ignition sources.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Keep container tightly closed.Store in a flammable liquid storage cabinet. Keep container tightly closed in a dry and well-ventilated place.

Conclusion

The choice between N-Methylmorpholine hydrochloride and DIPEA as a non-nucleophilic base is nuanced and highly dependent on the specific requirements of the chemical reaction.

DIPEA stands out as a strong, sterically hindered base with excellent solubility in a wide range of organic solvents.[9] Its potent basicity makes it highly effective in a variety of reactions, including peptide couplings and alkylations.[2][13] However, its high basicity can also be a drawback, as it may increase the risk of side reactions such as racemization in sensitive substrates.[11]

N-Methylmorpholine hydrochloride , on the other hand, is the salt of a weaker base, N-methylmorpholine. Its lower basicity can be advantageous in minimizing epimerization during peptide synthesis.[12] Being a salt, it has different solubility characteristics, with good solubility in water, which might be a consideration for specific applications or work-up procedures.

References

Validation

The Evolving Landscape of Corrosion Control: A Comparative Analysis of N-Methylmorpholine Hydrochloride and Other Amine-Based Inhibitors

For researchers, scientists, and professionals in drug development, the integrity of metal infrastructure is paramount. Corrosion not only compromises the structural soundness of equipment but can also lead to product co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of metal infrastructure is paramount. Corrosion not only compromises the structural soundness of equipment but can also lead to product contamination and significant financial losses. In the ongoing battle against metallic degradation, amine-based compounds have emerged as a cornerstone of corrosion inhibition strategies. This guide provides an objective comparison of the efficacy of N-Methylmorpholine hydrochloride and other notable amine-based corrosion inhibitors, supported by experimental data and detailed methodologies.

The primary mechanism by which these organic compounds protect metallic surfaces is through the formation of a protective adsorbed film. This barrier stifles the electrochemical reactions that drive corrosion. The effectiveness of this film is influenced by the molecular structure of the inhibitor, its concentration, the corrosive environment, and the temperature. This comparison delves into the performance of various amines, with a focus on quantitative data derived from common evaluation techniques: weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy.

While a direct head-to-head comparative study under identical conditions for all the inhibitors presented here is not extensively available in current literature, this guide synthesizes data from various studies to offer a comprehensive overview. By presenting the experimental conditions alongside the results, we aim to provide a valuable resource for informed decision-making in the selection of corrosion inhibitors.

Comparative Performance Data

The following tables summarize the corrosion inhibition efficiency of N-Methylmorpholine derivatives and other amine-based inhibitors on steel in acidic environments, as determined by various experimental methods.

Table 1: Corrosion Inhibition Efficiency Determined by Weight Loss Measurements

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)
Morpholine derivative (MPO)300 ppm1 M HClN80 Steel3290.3[1]
Morpholine derivative (MPPO)300 ppm1 M HClN80 Steel3291.4[1]
N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine (B178648) carbothioamide (N-MEH)0.005 M1 M HClMild Steel3095.3[2]
4-Piperonylideneaminoantipyrine5 mM1.0 M HClMild SteelNot Specified94.3[3]
1-Methylisoquinoline600 ppm1 M HClMild Steel30Not Specified
Quaternary ammonium (B1175870) surfactant1 mM1 M HClMild Steel2595.9[4]

Table 2: Corrosion Inhibition Parameters from Potentiodynamic Polarization Studies

InhibitorConcentrationCorrosive MediumMetalCorrosion Current Density (μA/cm²)Inhibition Efficiency (%)
Morpholine derivative (MPO)300 ppm1 M HClN80 Steel34.590.3
Morpholine derivative (MPPO)300 ppm1 M HClN80 Steel30.291.4
Benzo[h]quinoline hydrazone derivativeNot Specified1.0 M HClCarbon SteelNot SpecifiedHigh
N,N'-bis(3-(2-thenylamino)propyl)piperazine (i3)2.0 mM0.5 M H2SO4Carbon SteelNot Specified99.7[5]

Table 3: Corrosion Inhibition Data from Electrochemical Impedance Spectroscopy (EIS)

InhibitorConcentrationCorrosive MediumMetalCharge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (%)
Morpholine derivative (MPO)300 ppm1 M HClN80 Steel345.0590.27[6]
Morpholine derivative (MPPO)300 ppm1 M HClN80 Steel352.0590.46[6]
Morpholine carbonate10 g/L3.5% NaCl20# SteelNot Specified>85[7]
Morpholine benzoate10 g/L3.5% NaCl20# SteelNot Specified>85[7]
N,N'-bis(3-(2-thenylamino)propyl)piperazine (i3)2.0 mM3.5 wt.% NaClP460N Steel254093.8[5]

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for the key experimental techniques are provided below.

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl, urotropine, and distilled water), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to Ecorr.

  • Calculation: The inhibition efficiency is calculated as:

    • IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

      • Where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process.

  • Electrochemical Cell and Stabilization: The setup is the same as for potentiodynamic polarization, and the system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the electrode over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. The key parameter obtained is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

  • Calculation: The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described corrosion testing methodologies.

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post Analysis prep Prepare Metal Coupons weigh1 Weigh Coupons (Initial) prep->weigh1 expose Immerse in Corrosive Media (with/without inhibitor) weigh1->expose clean Clean & Dry Coupons expose->clean weigh2 Weigh Coupons (Final) clean->weigh2 calc Calculate Corrosion Rate & Inhibition Efficiency weigh2->calc

Weight Loss Method Workflow

Polarization_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis cell Assemble 3-Electrode Cell immerse Immerse Electrode in Solution cell->immerse stabilize Stabilize at OCP immerse->stabilize scan Perform Potentiodynamic Scan stabilize->scan plot Plot Polarization Curve scan->plot tafel Tafel Extrapolation plot->tafel calc Determine icorr & IE% tafel->calc

Potentiodynamic Polarization Workflow

EIS_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis cell Assemble 3-Electrode Cell immerse Immerse Electrode in Solution cell->immerse stabilize Stabilize at OCP immerse->stabilize impedance Apply AC Voltage & Measure Impedance stabilize->impedance plot Generate Nyquist & Bode Plots impedance->plot model Fit to Equivalent Circuit plot->model calc Determine Rct & IE% model->calc

Electrochemical Impedance Spectroscopy Workflow

References

Comparative

A Comparative Guide to Analytical Methods for the Purity Validation of N-Methylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for validating the purity of N-Methylmorpholine hydrochloride. Objectivity is maintaine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of N-Methylmorpholine hydrochloride. Objectivity is maintained by presenting supporting experimental data and detailed methodologies for key analytical techniques, including potentiometric titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction

N-Methylmorpholine hydrochloride is a crucial reagent and intermediate in various chemical syntheses, including the production of pharmaceuticals. Ensuring its purity is paramount for the quality, safety, and efficacy of the final product. This guide explores and compares several analytical techniques suitable for determining the purity of N-Methylmorpholine hydrochloride and identifying potential impurities.

Potential Impurities in N-Methylmorpholine Hydrochloride

The purity of N-Methylmorpholine hydrochloride can be affected by impurities stemming from its synthesis or degradation. Common synthesis routes include the methylation of morpholine (B109124) and the reaction of methylamine (B109427) with diethylene glycol.[1][2] Degradation can also occur, particularly at elevated temperatures, leading to the formation of byproducts.[3]

Table 1: Potential Impurities in N-Methylmorpholine Hydrochloride

Impurity NameSource
MorpholineUnreacted starting material[1]
N-MethylmorpholineFree base of the salt
N-formylmorpholineByproduct of certain synthesis routes[4]
Degradation ProductsVarious compounds from thermal decomposition[3]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification of unknown impurities, or routine quality control.

Table 2: Comparison of Analytical Methods for N-Methylmorpholine Hydrochloride Purity Validation

ParameterPotentiometric TitrationHPLC-UV (with Derivatization)GC-MSqNMR
Principle Acid-base neutralization reactionChromatographic separation of a derivatized analyteSeparation of volatile compounds followed by mass-based detectionSignal intensity is directly proportional to the number of nuclei
Primary Use Assay (purity of the main component)Purity and impurity quantificationIdentification and quantification of volatile impuritiesAbsolute purity determination and quantification of impurities
Sample Preparation Simple dissolutionDerivatization step requiredDissolution, possible derivatizationSimple dissolution with internal standard
Specificity Moderate (titrates total basicity)HighHighHigh
Sensitivity mg rangeµg to ng rangeng to pg rangemg range
Analysis Time ~15-30 minutes~30-60 minutes~30-60 minutes~15-30 minutes
Advantages Simple, inexpensive, accurate for assayHigh sensitivity and selectivity for impuritiesExcellent for identifying unknown volatile impuritiesPrimary method, highly accurate, no need for a specific reference standard of the analyte
Limitations Not suitable for impurity profilingDerivatization can be time-consuming and introduce errorsNot suitable for non-volatile impuritiesLower sensitivity compared to chromatographic methods

Experimental Protocols

Potentiometric Titration for Assay

Potentiometric titration is a reliable and straightforward method for determining the purity of N-Methylmorpholine hydrochloride by titrating the hydrochloride salt, a weak acid, with a strong base.

Experimental Protocol:

  • Reagents and Equipment:

    • N-Methylmorpholine hydrochloride sample

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Deionized water

    • Potentiometric titrator with a pH electrode

    • Analytical balance

    • Magnetic stirrer

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the N-Methylmorpholine hydrochloride sample into a 100 mL beaker.

    • Dissolve the sample in 50 mL of deionized water.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve.

    • Calculate the purity of N-Methylmorpholine hydrochloride based on the volume of NaOH consumed.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve titrate Titrate with 0.1 M NaOH dissolve->titrate record Record pH vs. Volume titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Potentiometric Titration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Due to the lack of a strong UV chromophore in N-Methylmorpholine, a pre-column derivatization step is often employed to enable sensitive UV detection.[5] This method is particularly useful for quantifying low-level impurities.

Experimental Protocol:

  • Reagents and Equipment:

    • N-Methylmorpholine hydrochloride sample and standards

    • 1-Naphthylisothiocyanate (NIT) derivatizing agent

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Water, HPLC grade

    • HPLC system with UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

    • Vortex mixer

  • Derivatization Procedure:

    • Prepare a stock solution of the sample and standards in acetonitrile.

    • To an aliquot of the sample/standard solution, add an excess of NIT solution in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized sample and standards into the HPLC system.

    • Identify and quantify the N-Methylmorpholine derivative peak and any impurity peaks based on retention times and peak areas.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample derivatize Derivatize with NIT dissolve->derivatize inject Inject into HPLC derivatize->inject separate Separate on C18 Column inject->separate detect Detect at 230 nm separate->detect identify Identify Peaks detect->identify quantify Quantify Purity & Impurities identify->quantify

Caption: HPLC with Derivatization Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. This method is particularly useful for detecting residual solvents and byproducts from the synthesis of N-Methylmorpholine.[6]

Experimental Protocol:

  • Reagents and Equipment:

    • N-Methylmorpholine hydrochloride sample

    • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

    • Headspace GC-MS system

    • DB-624 or equivalent capillary column (e.g., 30 m x 0.32 mm, 1.8 µm)

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of NMP and gently shake to dissolve.

  • GC-MS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

    • GC:

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium

      • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • MS:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 35-350

  • Analysis:

    • Analyze the sample and identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify known impurities using a standard calibration.

G cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in NMP weigh->dissolve headspace Headspace Sampling dissolve->headspace gc_sep GC Separation headspace->gc_sep ms_detect MS Detection gc_sep->ms_detect library_search Library Search ms_detect->library_search quantify Quantify Impurities library_search->quantify

Caption: GC-MS Impurity Profiling Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.[3][7][8]

Experimental Protocol:

  • Reagents and Equipment:

    • N-Methylmorpholine hydrochloride sample

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

    • Deuterated solvent (e.g., D₂O, DMSO-d₆)

    • NMR spectrometer (≥400 MHz)

    • Analytical balance

  • Sample Preparation:

    • Accurately weigh the N-Methylmorpholine hydrochloride sample and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from N-Methylmorpholine hydrochloride and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR Purity Determination Workflow.

Conclusion

The validation of N-Methylmorpholine hydrochloride purity requires a multi-faceted analytical approach. Potentiometric titration serves as a simple and accurate method for assay determination. HPLC with derivatization offers high sensitivity for impurity quantification. GC-MS is indispensable for the identification of volatile and semi-volatile impurities. Finally, qNMR provides a powerful primary method for absolute purity determination. The choice of method or combination of methods will depend on the specific analytical needs, available instrumentation, and regulatory requirements.

References

Validation

A Comparative Guide to Analytical Methods for N-Methylmorpholine Hydrochloride Determination

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of N-Methylmorpholine hydrochloride (NMM-HCl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of N-Methylmorpholine hydrochloride (NMM-HCl). The selection of an appropriate analytical technique is critical for quality control, stability studies, and formulation development in the pharmaceutical industry. This document details experimental protocols and presents performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Potentiometric Titration to assist researchers in choosing the most suitable method for their specific needs.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of the different analytical methods for the determination of N-Methylmorpholine hydrochloride.

ParameterHPLC with Refractive Index Detection (RID)Gas Chromatography with Flame Ionization Detection (GC-FID)Capillary Electrophoresis (CE)Potentiometric Titration
Principle Differential refraction of light between the mobile phase and the sample eluting from the column.Ionization of organic compounds in a hydrogen-air flame, generating a measurable current.Differential migration of ions in an electric field within a narrow capillary.Measurement of the potential difference between two electrodes to determine the equivalence point of a titration reaction.
Linearity (R²) >0.997>0.99>0.998>0.999
Limit of Detection (LOD) 0.01–0.17 mg/mL[1]~2.7 µg/mL~0.087 µg/L[2]Not typically determined for assay
Limit of Quantitation (LOQ) 0.03–0.56 mg/mL[1]~9.0 µg/mL~0.29 µg/L[2]Not typically determined for assay
Accuracy (% Recovery) Typically 98-102%97-109%[3]98.21–104.81%[4]99.7-100.3%[5]
Precision (%RSD) <5%<5%<5%<1%[5]
Analysis Time ~15-20 minutes~8-30 minutes~15 minutes~5-10 minutes per sample
Sample Preparation Simple dissolutionDissolution, possible pH adjustmentSimple dissolution, filtrationSimple dissolution
Specificity ModerateHighHighLow (can be affected by other basic or acidic impurities)

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

Due to the lack of a significant UV chromophore in N-Methylmorpholine hydrochloride, direct UV detection in HPLC is challenging and often requires derivatization. A direct analysis can be achieved using a Refractive Index Detector (RID), which is a universal detector that responds to changes in the refractive index of the eluent.

Experimental Protocol
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A carbohydrate analysis column (e.g., Shodex Sugar SP0810, 300 x 8.0 mm) is suitable.[1]

  • Mobile Phase: Degassed, deionized water.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 80 °C.[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of N-Methylmorpholine hydrochloride in deionized water. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 0.1–5 mg/mL).[1]

  • Sample Preparation: Accurately weigh and dissolve the sample containing N-Methylmorpholine hydrochloride in deionized water to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of N-Methylmorpholine, the hydrochloride salt is typically converted to the free base in the injector port.

Experimental Protocol
  • Chromatographic System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Column: A capillary column suitable for amine analysis, such as a DB-5 (30 m x 0.53 mm, 1.4 µm film thickness).[6]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).[6]

  • Injector Temperature: 180 °C.[6]

  • Detector Temperature: 220 °C.[6]

  • Oven Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of N-Methylmorpholine hydrochloride in a suitable solvent like methanol. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent as the standard to a known concentration. An internal standard may be used to improve precision.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency, short analysis times, and low sample and reagent consumption. It is well-suited for the analysis of charged species like the N-methylmorpholinium ion.

Experimental Protocol
  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 60 cm total length, 50 cm effective length, 75 µm internal diameter).[7]

  • Electrolyte: 50 mM 4-methylbenzylamine (B130917) and 50 mM 2-hydroxy-2-methylpropanoic acid, with the pH adjusted to below 3.5.[7]

  • Applied Voltage: 20 kV.[7]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Indirect UV detection at 214 nm.[7]

  • Standard Preparation: Prepare a stock solution of N-Methylmorpholine hydrochloride in the electrolyte buffer. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the electrolyte buffer to a known concentration and filter through a 0.22 µm syringe filter.

Potentiometric Titration

This classical analytical method provides a simple, rapid, and cost-effective way to determine the concentration of N-Methylmorpholine hydrochloride. It is particularly useful for assaying bulk drug substances.

Experimental Protocol
  • Apparatus: An automatic potentiometric titrator with a combined glass pH electrode.

  • Titrant: Standardized 0.1 M sodium hydroxide (B78521) solution.

  • Solvent: Deionized water.

  • Procedure:

    • Accurately weigh a suitable amount of N-Methylmorpholine hydrochloride and dissolve it in a sufficient volume of deionized water in a beaker.

    • Place the beaker on the titrator and immerse the electrode in the solution.

    • Titrate the solution with the standardized 0.1 M sodium hydroxide solution.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation: The percentage of N-Methylmorpholine hydrochloride is calculated based on the volume of titrant consumed, its molarity, and the weight of the sample taken.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Weigh Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (if necessary) dissolve->filter titration Potentiometric Titration dissolve->titration Titrate hplc HPLC-RID filter->hplc Inject gc GC-FID filter->gc Inject ce Capillary Electrophoresis filter->ce Inject acquire Acquire Signal (Chromatogram/Titration Curve) hplc->acquire gc->acquire ce->acquire titration->acquire integrate Peak Integration / Endpoint Determination acquire->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: General experimental workflow for the analysis of N-Methylmorpholine hydrochloride.

References

Comparative

A Comparative Analysis of Tertiary Amine Catalysts in Polyurethane Foam Production

A deep dive into the catalytic performance and resulting foam properties of key tertiary amine catalysts, supported by experimental data to guide researchers and formulation scientists. The production of polyurethane foa...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance and resulting foam properties of key tertiary amine catalysts, supported by experimental data to guide researchers and formulation scientists.

The production of polyurethane foam is a complex process governed by the precise interplay of various components, among which catalysts play a pivotal role. Tertiary amine catalysts are instrumental in steering the two primary reactions: the gelling reaction (polyol-isocyanate) that forms the polymer backbone and the blowing reaction (water-isocyanate) that generates carbon dioxide gas for foam expansion. The selection of a specific tertiary amine catalyst or a combination thereof significantly influences the reaction kinetics, foam morphology, and the final physical and mechanical properties of the foam.[1][2] This guide provides a comparative study of common tertiary amine catalysts, presenting quantitative data on their performance and detailed experimental protocols for their evaluation.

Catalytic Performance: A Quantitative Comparison

The efficiency of a tertiary amine catalyst is determined by its ability to promote the gelling and blowing reactions. This catalytic activity is influenced by factors such as the basicity of the amine and the degree of steric hindrance around the nitrogen atom.[3] A well-balanced catalyst is crucial for achieving the desired foam structure and properties. For instance, triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is recognized as a strong gelling catalyst, while bis(2-dimethylaminoethyl)ether (BDMAEE) is a potent blowing catalyst.[4][5] N,N-dimethylcyclohexylamine (DMCHA) is often used in rigid foams to provide a balanced reaction profile.[4]

The following tables summarize the performance of various tertiary amine catalysts based on their impact on the foaming profile and the physical properties of the resulting polyurethane foam.

Table 1: Foaming Profile of Different Tertiary Amine Catalyst Systems

Catalyst SystemCatalyst CompositionCream Time (s)Gel Time (s)Rise Time (s)
VAB 1DABCO NE 1070, JEFFCAT® DPA, JEFFCAT® DMDPTA15560420
VAB 2Diethanolamine, Addocat® 10517300255
VAB 3Niax A-1, Addocat® 10529060

Data sourced from a study on 'visco'-type polyurethane foam.[1] Note: These are catalyst systems (mixtures) and not single tertiary amines.

Table 2: Physical Properties of Polyurethane Foams with Different Catalyst Systems

Catalyst SystemApparent Density ( kg/m ³)Rebound Resilience (%)
VAB 1~457
VAB 2~4312
VAB 3~429

Data sourced from a study on 'visco'-type polyurethane foam.[1]

Understanding the Reaction Mechanisms and Experimental Workflows

The catalytic mechanism of tertiary amines in polyurethane foam formation involves the activation of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and water. The balance between the gelling and blowing reactions is critical for the final foam structure.

Below are diagrams illustrating the key reaction pathways and a typical experimental workflow for evaluating catalyst performance.

ReactionPathways Polyurethane Foam Reaction Pathways Isocyanate Isocyanate (-NCO) Urethane (B1682113) Urethane Linkage (Polymer Backbone) Isocyanate->Urethane Gelling Reaction Urea (B33335) Unstable Carbamic Acid -> Urea + CO₂ Isocyanate->Urea Blowing Reaction Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) Water->Urea TertiaryAmine Tertiary Amine Catalyst TertiaryAmine->Isocyanate activates CO2 Carbon Dioxide (CO₂) (Blowing Agent) Urea->CO2

Caption: Key reaction pathways in polyurethane foam formation.

ExperimentalWorkflow Experimental Workflow for Catalyst Evaluation cluster_prep Preparation cluster_foaming Foaming Process cluster_analysis Analysis Formulation Define Polyol, Isocyanate, Water, Surfactant Ratios CatalystSelection Select Tertiary Amine Catalyst and Dosage Formulation->CatalystSelection Mixing Thoroughly Mix Components CatalystSelection->Mixing CupTest Pour into a Standardized Container (Cup Test) Mixing->CupTest MeasureTimes Record Cream, Gel, and Tack-Free Times CupTest->MeasureTimes FreeRise Allow Foam to Rise Freely MeasureTimes->FreeRise Curing Cure Foam at Ambient Temperature FreeRise->Curing Characterization Measure Physical Properties: Density, Compressive Strength, etc. Curing->Characterization FTIR Optional: FTIR Analysis of Reaction Kinetics Characterization->FTIR

Caption: A typical experimental workflow for evaluating catalysts.

Detailed Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential.

Determination of Foaming Parameters (Cup Test)

This method is used to determine the characteristic reaction times of a polyurethane foam formulation.

Materials and Equipment:

  • Polyol, isocyanate, water, surfactant, and tertiary amine catalyst.

  • Paper or plastic cup of a standard volume (e.g., 250 mL).

  • Mechanical stirrer (2000-3000 rpm).

  • Stopwatch.

  • Wooden spatula or glass rod.

  • Fume hood.

Procedure:

  • Pre-weigh all components of the formulation (polyol, water, surfactant, catalyst) into the cup, except for the isocyanate.

  • Place the cup under the mechanical stirrer in a fume hood and mix the components for 10-15 seconds at high speed.

  • Add the pre-weighed isocyanate to the mixture and start the stopwatch simultaneously. Continue stirring for a specified time (e.g., 5-10 seconds).

  • Stop the stirrer and observe the mixture.

  • Cream Time: Record the time when the mixture starts to change color (becomes creamy) and begins to rise.

  • Gel Time: Periodically touch the rising foam with the wooden spatula. The gel time is the point at which the foam becomes stringy and sticky.

  • Tack-Free Time: After the gel time, periodically touch the surface of the foam with the spatula. The tack-free time is when the foam surface is no longer sticky to the touch.

  • Rise Time: Record the time it takes for the foam to reach its maximum height.

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Kinetics

FTIR can be used to monitor the disappearance of the isocyanate peak and the appearance of urethane and urea peaks, providing quantitative data on the reaction rates.

Procedure:

  • A small sample of the reacting mixture is placed between two KBr or NaCl plates at the start of the reaction.

  • The sample is placed in the FTIR spectrometer, and spectra are recorded at regular intervals.

  • The disappearance of the NCO stretching band (around 2270 cm⁻¹) is monitored to follow the isocyanate consumption.

  • The formation of the urethane C=O stretching band (around 1730-1700 cm⁻¹) and the urea C=O stretching band (around 1640 cm⁻¹) are monitored to follow the gelling and blowing reactions, respectively.

  • The peak areas are integrated to quantify the concentration changes over time, allowing for the determination of reaction rate constants.

Measurement of Foam Physical Properties

Density:

  • Cut a specimen of known dimensions from the core of the cured foam.

  • Measure the weight and volume of the specimen.

  • Density is calculated as mass/volume ( kg/m ³).

Compressive Strength:

  • A cylindrical or cubical specimen is placed in a universal testing machine.

  • A compressive load is applied at a constant rate of deformation.

  • The stress at 10% deformation is typically reported as the compressive strength (kPa).

Rebound Resilience:

  • A standard steel ball is dropped from a specified height onto the foam specimen.

  • The height of the rebound is measured.

  • Rebound resilience is expressed as the percentage of the rebound height to the drop height.

Conclusion

The choice of tertiary amine catalyst is a critical decision in the formulation of polyurethane foams, with a direct impact on processing parameters and the final product's performance. A systematic evaluation of different catalysts using standardized experimental protocols is essential for optimizing foam formulations for specific applications. While strong gelling catalysts like TEDA are ideal for applications requiring rapid curing and structural integrity, potent blowing catalysts like BDMAEE are suited for producing low-density foams. Balanced catalysts such as DMCHA offer a compromise for applications where both reaction rates need to be controlled. By understanding the comparative performance of these catalysts, researchers and formulators can make informed decisions to achieve the desired foam properties.

References

Validation

Performance of N-Methylmorpholine hydrochloride against other bases in condensation reactions

In the landscape of synthetic chemistry, particularly in the synthesis of peptides and other amide-containing molecules critical to drug development, the choice of a base can significantly influence reaction yield, purit...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the synthesis of peptides and other amide-containing molecules critical to drug development, the choice of a base can significantly influence reaction yield, purity, and the stereochemical integrity of the final product. N-Methylmorpholine (NMM), and its hydrochloride salt (NMM·HCl), is a widely utilized tertiary amine base in these condensation reactions. This guide provides an objective comparison of NMM·HCl's performance against other commonly used bases, supported by experimental data, to aid researchers in selecting the optimal base for their specific application.

Performance in Amide Bond Formation (Peptide Coupling)

The primary application of N-Methylmorpholine is as a base in amide bond formation, a cornerstone of peptide synthesis. In this context, its performance is often compared to other tertiary amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA). The key performance indicators in these reactions are yield, suppression of side reactions (like urethane (B1682113) formation), and minimization of racemization.

Comparative Yields and Side Product Formation

Experimental data indicates that the choice of base, in conjunction with the solvent, plays a pivotal role in the outcome of peptide coupling reactions. N-Methylmorpholine often demonstrates superior performance over triethylamine, particularly in minimizing urethane formation, an undesirable side product.

SubstrateBaseSolventPeptide Yield (%)Urethane Formation
Boc-Val-OHNMMTHF92Minimal
Boc-Val-OHNMMCH₂Cl₂88Not Detectable
Boc-Pro-OHNMMTHF83Minimal
Boc-Pro-OHNMMCH₂Cl₂84Not Detectable
Boc-MeLeu-OHNMMTHF82Minimal
Z-Gly-Pro-OHNMMTHF84Minimal
Hindered SubstratesNMMCH₂Cl₂Higher Peptide/Urethane RatioLower
Hindered SubstratesTEACH₂Cl₂Lower Peptide/Urethane RatioHigher

Table 1: Effect of Solvent and Base on Peptide Yield. Data compiled from studies on mixed anhydride (B1165640) methods.[1]

The data suggests that for mixed anhydride-mediated couplings, the combination of N-Methylmorpholine with dichloromethane (B109758) is particularly effective at suppressing urethane formation compared to triethylamine in the same solvent.[1]

Minimization of Racemization

Performance in Other Condensation Reactions

While the majority of published data focuses on the use of N-Methylmorpholine in amide bond formation, it can also be employed in other condensation reactions such as esterifications. However, comprehensive comparative studies on its performance against other bases in these contexts are not as prevalent in the scientific literature. The principles of its function as a proton scavenger suggest it would be a suitable base in many condensation reactions where a non-nucleophilic tertiary amine is required.

Experimental Protocols

General Protocol for Amide Bond Formation using EDC/NMM

This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-Methylmorpholine (NMM) as the base.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv, optional but recommended to suppress racemization)

  • N-Methylmorpholine (NMM) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv, if used).

  • Dissolve the solids in the anhydrous solvent (e.g., DMF or DCM).

  • Add the amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-Methylmorpholine (2.5 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (e.g., 1N HCl) to remove excess base and other basic impurities, followed by an aqueous base wash (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.[3]

Visualizing the Workflow and Mechanism

To better understand the role of N-Methylmorpholine in condensation reactions, the following diagrams illustrate a typical experimental workflow and the generalized mechanism of base-mediated amide bond formation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and Amine in Solvent B Add N-Methylmorpholine (Base) A->B C Add Coupling Reagent (e.g., EDC) B->C D Stir at Room Temperature C->D E Aqueous Wash D->E F Extraction E->F G Drying and Solvent Removal F->G H Purification (e.g., Chromatography) G->H

General Experimental Workflow for Amide Synthesis.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation R-COOH R-COOH ActivatedEster Activated Intermediate (e.g., O-acylisourea) R-COOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC) Amide Amide Product ActivatedEster->Amide + R'-NH₂ Amine R'-NH₂ NMM N-Methylmorpholine NMMH NMM·H⁺ NMM->NMMH Proton Scavenging

Role of NMM in Amide Bond Formation.

Conclusion

N-Methylmorpholine hydrochloride is a highly effective base for condensation reactions, particularly in the realm of peptide synthesis. Its performance, especially when paired with appropriate solvents and coupling reagents, often surpasses that of other tertiary amines like triethylamine in terms of minimizing side product formation.[1] Its lower basicity compared to bases like DIPEA makes it a favorable choice for minimizing racemization, a critical factor in the synthesis of chiral molecules. While extensive comparative data in other types of condensation reactions is limited, its properties as a non-nucleophilic proton scavenger make it a versatile and valuable tool for a wide range of synthetic applications. Researchers and drug development professionals can confidently consider N-Methylmorpholine as a robust option for achieving high yields and purity in their condensation reactions.

References

Comparative

Validating N-Methylmorpholine Hydrochloride for Pharmaceutical Manufacturing: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals N-Methylmorpholine hydrochloride (NMM-HCl), a tertiary amine salt, is a versatile reagent frequently employed in pharmaceutical manufacturing. Its primary a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine hydrochloride (NMM-HCl), a tertiary amine salt, is a versatile reagent frequently employed in pharmaceutical manufacturing. Its primary applications include acting as a base catalyst in various organic syntheses and as a key component in peptide synthesis.[1][2] This guide provides a comprehensive validation of NMM-HCl by comparing its performance with common alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties and Stability

A fundamental aspect of validating a reagent for pharmaceutical use is understanding its physical and chemical properties, as well as its stability under typical storage and handling conditions. NMM-HCl is a white crystalline powder with a melting point range of 203-211°C.[1][2] It is highly soluble in water and polar organic solvents like methanol (B129727) and ethanol.[1]

The stability of NMM-HCl is a critical parameter. It is stable at room temperature when stored in closed containers under normal storage and handling conditions.[1][3] However, it is incompatible with strong oxidizing agents and excess heat should be avoided.[3] Thermal degradation becomes significant at its melting point, leading to the release of hazardous decomposition products such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[1][3]

Table 1: Physicochemical Properties of N-Methylmorpholine Hydrochloride

PropertyValueReference
CAS Number 3651-67-0[1]
Molecular Formula C5H12ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White powder[3]
Melting Point 203-211°C[1][2]
Solubility Soluble in water, methanol, ethanol[1]
Stability Stable at room temperature in closed containers[1][3]
Incompatibilities Strong oxidizing agents[3]

Performance in Peptide Synthesis: A Comparative Analysis

One of the most significant applications of N-Methylmorpholine (the free base of NMM-HCl) is in solid-phase peptide synthesis (SPPS), where it is used as a base for the activation of amino acids.[4][5][6] The choice of base can significantly impact the yield and purity of the final peptide. This section compares the performance of N-Methylmorpholine with other commonly used bases in SPPS.

Table 2: Comparison of Bases in Solid-Phase Peptide Synthesis

BasepKa of Conjugate AcidTypical ConcentrationAdvantagesDisadvantages
N-Methylmorpholine (NMM) 7.42-4 equivalentsLow racemization potential, good solubility.[4][7]Can be slow in some coupling reactions.
Diisopropylethylamine (DIPEA) 10.72-4 equivalentsStrong, non-nucleophilic base, widely used.Higher risk of racemization, can cause side reactions.
Collidine (2,4,6-Trimethylpyridine) 7.42-4 equivalentsSterically hindered, reduces side reactions.Can be less effective for hindered amino acids.
Pyridine 5.2VariesUsed for specific applications like Boc anhydride (B1165640) introduction.[4]Weaker base, can be nucleophilic.

Experimental Protocols for Validation

Accurate and reliable analytical methods are crucial for the validation of any pharmaceutical reagent. The following protocols outline key experiments for assessing the quality and purity of N-Methylmorpholine hydrochloride.

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of N-Methylmorpholine and can be adapted for its hydrochloride salt after appropriate sample preparation.

Objective: To quantify the amount of N-Methylmorpholine and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).[8]

  • Capillary column suitable for amine analysis (e.g., DB-5ms).

Sample Preparation:

  • Accurately weigh approximately 100 mg of N-Methylmorpholine hydrochloride and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) to liberate the free N-Methylmorpholine.

  • Inject a known volume of the prepared sample into the GC.

Chromatographic Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow rate.

Data Analysis: The purity is calculated by comparing the peak area of N-Methylmorpholine to the total area of all peaks in the chromatogram.

Stability Indicating HPLC Method

This method is used to assess the stability of NMM-HCl under various stress conditions.

Objective: To develop a stability-indicating HPLC method that can separate NMM-HCl from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile).

Sample Preparation:

  • Prepare a stock solution of NMM-HCl in the mobile phase.

  • Subject the solution to stress conditions (e.g., heat, acid, base, oxidation, light).

  • Analyze the stressed samples by HPLC.

Data Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of NMM-HCl over time. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for validating a new batch of N-Methylmorpholine hydrochloride and its application in a common pharmaceutical manufacturing process.

ValidationWorkflow cluster_0 Batch Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Decision and Release A Receive New Batch of NMM-HCl B Visual Inspection A->B C Documentation Review (CoA) B->C D Purity Assay (GC/HPLC) C->D E Identity Test (FTIR) C->E F Water Content (Karl Fischer) C->F G Residue on Ignition C->G H Compare Results to Specifications D->H E->H F->H G->H I Batch Release for Manufacturing H->I Pass J Batch Rejection H->J Fail

Caption: Workflow for the validation of a new NMM-HCl batch.

PeptideSynthesisWorkflow cluster_0 Resin Preparation cluster_1 Amino Acid Coupling cluster_2 Chain Elongation A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Activation (with HBTU/HOBt) B->C D Addition of NMM C->D E Coupling to Resin D->E F Washing E->F G Repeat Deprotection & Coupling F->G

Caption: Role of NMM in a typical SPPS workflow.

Conclusion

The validation of N-Methylmorpholine hydrochloride is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide has provided a framework for this validation, including a comparison with alternative reagents, detailed experimental protocols, and visual workflows. While NMM offers advantages such as low racemization potential in peptide synthesis, the selection of the most appropriate reagent will always depend on the specific requirements of the chemical transformation. A thorough, data-driven validation process is essential for making an informed decision and ensuring the production of safe and effective pharmaceuticals.

References

Validation

A Head-to-Head Comparison: N-Methylmorpholine vs. N-Ethylmorpholine as Polyurethane Catalysts

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two common tertiary amine catalysts in polyurethane synthesis, supported by physicochemical data and standardized experimental pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two common tertiary amine catalysts in polyurethane synthesis, supported by physicochemical data and standardized experimental protocols.

In the synthesis of polyurethanes, particularly for foam applications, the choice of catalyst is critical in dictating the reaction kinetics, foam morphology, and final physical properties of the polymer. Among the diverse array of catalysts, tertiary amines play a pivotal role. This guide provides a detailed comparison of two widely used morpholine-based catalysts: N-Methylmorpholine (NMM) and N-Ethylmorpholine (NEM). This analysis is intended to assist researchers and professionals in selecting the appropriate catalyst for their specific polyurethane formulation and application needs.

Physicochemical Properties

A fundamental understanding of the intrinsic properties of each catalyst is essential for predicting their behavior in a polyurethane system. The following table summarizes the key physicochemical characteristics of N-Methylmorpholine and N-Ethylmorpholine, based on available technical data.[1][2][3][4][5][6]

PropertyN-Methylmorpholine (NMM)N-Ethylmorpholine (NEM)
CAS Number 109-02-4[1][6]100-74-3[2][5]
Molecular Formula C5H11NO[6]C6H13NO[5]
Molecular Weight 101.15 g/mol [6]115.19 g/mol
Boiling Point 115-116 °C[6]138-139 °C[2]
Density ~0.92 g/cm³[6]~0.91 g/cm³[2]
Flash Point ~23 °C~32 °C[2]
pKa of Conjugate Acid 7.47.7

Catalytic Performance: A Comparative Overview

A computational study on the catalytic effect of morpholine (B109124) and 4-methylmorpholine (B44366) (a close structural analog of NMM) in urethane (B1682113) formation suggests that the presence of the methyl group enhances the catalytic activity compared to the unsubstituted morpholine.[7][8] This is attributed to the electron-donating effect of the alkyl group, which increases the basicity of the nitrogen atom, thereby enhancing its ability to activate the reactants.

Extrapolating from this, we can anticipate the following qualitative differences in performance between NMM and NEM:

Performance ParameterN-Methylmorpholine (NMM)N-Ethylmorpholine (NEM)Rationale
Catalytic Activity HigherLowerThe smaller methyl group in NMM presents less steric hindrance around the catalytically active nitrogen atom, allowing for more efficient interaction with the isocyanate and polyol reactants.
Reaction Kinetics Faster (shorter cream, gel, and rise times)Slower (longer cream, gel, and rise times)Higher catalytic activity generally leads to a faster reaction profile.
Selectivity (Blow vs. Gel Reaction) Potentially more balanced or slightly favoring the blowing reactionMay show a slightly higher selectivity towards the gelling reactionSteric hindrance can influence the catalyst's preference for the smaller water molecule (blowing reaction) versus the larger polyol molecule (gelling reaction). The less hindered NMM might interact more readily with both, while the bulkier NEM could favor the gelling reaction to a greater extent.
Curing Profile Faster overall cureSlower overall cureA faster reaction profile naturally leads to a quicker development of the polymer network and final cure.
Processability Suitable for systems requiring rapid demoldingMay be preferred for larger or more complex parts requiring a longer flow timeThe choice depends on the desired processing window.

Experimental Protocols

To provide a framework for a direct and objective comparison of NMM and NEM, the following experimental protocols are outlined, based on industry-standard testing methods.

Experimental Workflow for Catalyst Comparison

G Experimental Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis formulation Define Polyurethane Foam Formulation catalyst_prep Prepare separate catalyst solutions of NMM and NEM formulation->catalyst_prep raw_materials Condition all raw materials (polyol, isocyanate, water, surfactant) to a standard temperature catalyst_prep->raw_materials cup_test Perform Cup Test (ASTM D7487) for each catalyst raw_materials->cup_test foam_production Produce larger foam blocks for physical property testing cup_test->foam_production physical_testing Conduct physical tests (ASTM D3574) on cured foam samples foam_production->physical_testing data_collection Collect and record all quantitative data physical_testing->data_collection comparison Compare reaction kinetics, physical properties, and foam morphology data_collection->comparison conclusion Draw conclusions on the relative performance of NMM and NEM comparison->conclusion

Caption: A flowchart outlining the key steps for a comparative evaluation of NMM and NEM in polyurethane foam.

Representative Flexible Polyurethane Foam Formulation

A typical formulation for evaluating catalysts in flexible polyurethane foam is provided below. The concentrations of all components should be kept constant, with only the type and amount of the amine catalyst being varied.

ComponentParts by Weight (pbw)
Polyether Polyol (e.g., 3000 MW, 56 OH number)100
Deionized Water4.0
Silicone Surfactant1.0
Stannous Octoate (Gelling co-catalyst)0.2
Amine Catalyst (NMM or NEM) Variable (e.g., 0.1 - 1.0)
Toluene Diisocyanate (TDI 80/20)To an isocyanate index of 105
Evaluation of Reaction Kinetics (Cup Test - ASTM D7487)

The cup test is a small-scale method to quickly assess the reactivity profile of a polyurethane system.[9][10][11][12][13]

Procedure:

  • Pre-condition all components to a controlled temperature (e.g., 23 ± 1 °C).

  • In a paper cup, accurately weigh and pre-mix the polyol, water, surfactant, and the amine catalyst (either NMM or NEM).

  • Add the stannous octoate and mix thoroughly.

  • Add the calculated amount of TDI, start a stopwatch, and mix vigorously for a specified time (e.g., 5-10 seconds).

  • Observe and record the following parameters:

    • Cream Time: The time from the addition of isocyanate until the mixture starts to change color and rise.

    • Gel Time (String Time): The time when fine, sticky strings of polymer can be pulled from the rising foam with a spatula.

    • Rise Time: The time until the foam reaches its maximum height.

    • Tack-Free Time: The time when the surface of the foam is no longer tacky to the touch.

Preparation of Foam Blocks for Physical Testing

Larger foam blocks are necessary for evaluating the mechanical properties of the cured polyurethane.

Procedure:

  • Scale up the formulation from the cup test to produce a larger volume of foam (e.g., in a 2-liter container).

  • Follow the same mixing procedure as the cup test.

  • Pour the reacting mixture into a temperature-controlled mold (e.g., 30cm x 30cm x 10cm).

  • Allow the foam to cure at a specified temperature and time (e.g., 24 hours at ambient temperature).

  • Remove the foam block from the mold and allow it to post-cure for a specified period (e.g., 72 hours) before cutting samples for physical testing.

Evaluation of Physical Properties (ASTM D3574)

Standardized test methods should be used to ensure the comparability of the results.[14][15][16][17][18]

Key Tests:

  • Density: Determine the mass per unit volume of the foam core.

  • Tensile Strength and Elongation: Measure the force required to stretch the foam to its breaking point and the extent of stretching.

  • Tear Resistance: Evaluate the foam's ability to resist tearing.

  • Compression Set: Assess the permanent deformation of the foam after being subjected to a sustained compression.

  • Indentation Force Deflection (IFD): Measure the firmness of the foam.

Foam Morphology Analysis

The cellular structure of the foam can be examined to understand the effect of the catalyst on the foam formation process.

Procedure:

  • Cut a small sample from the core of the foam block.

  • Examine the cell size, shape, and uniformity using a scanning electron microscope (SEM).

  • Quantify the cell size distribution using image analysis software.

Catalytic Mechanism of Tertiary Amines

The catalytic action of tertiary amines like NMM and NEM in polyurethane formation is generally accepted to proceed through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom plays a central role in activating the reactants.

G General Catalytic Mechanism catalyst Tertiary Amine (NMM or NEM) isocyanate Isocyanate (R-N=C=O) catalyst->isocyanate Nucleophilic attack on carbonyl carbon activated_isocyanate Activated Isocyanate Complex isocyanate->activated_isocyanate polyol Polyol (R'-OH) polyol->activated_isocyanate Nucleophilic attack by hydroxyl group urethane Urethane Linkage (R-NH-CO-OR') activated_isocyanate->urethane Formation of urethane bond urethane->catalyst Catalyst regeneration

References

Comparative

Spectroscopic comparison of N-Methylmorpholine hydrochloride and its free base

For the discerning researcher, scientist, and drug development professional, a detailed understanding of the spectroscopic characteristics of a molecule in both its salt and free base form is crucial for identification,...

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, a detailed understanding of the spectroscopic characteristics of a molecule in both its salt and free base form is crucial for identification, quality control, and reaction monitoring. This guide provides a comparative analysis of N-Methylmorpholine hydrochloride and its free base, N-Methylmorpholine, across various spectroscopic techniques, supported by available data and standardized experimental protocols.

N-Methylmorpholine (NMM) is a tertiary amine widely used as a base catalyst in organic synthesis. Its hydrochloride salt is a stable, crystalline solid, often preferred for storage and handling. The protonation of the nitrogen atom in the hydrochloride form induces significant changes in the molecule's electronic and vibrational properties, which are readily observable through spectroscopic methods. This guide will delve into these differences as seen in Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Data Presentation: A Comparative Summary

The following tables summarize the available and expected spectroscopic data for N-Methylmorpholine hydrochloride and N-Methylmorpholine. Due to the variability in experimental conditions and the fragmented nature of publicly available spectral data, these tables represent a consolidation of reported values and predicted shifts based on chemical principles.

Table 1: Comparative FTIR and Raman Data (cm⁻¹)

Vibrational Mode N-Methylmorpholine (Free Base) N-Methylmorpholine Hydrochloride Spectroscopic Technique Key Observations
N⁺-H Stretch N/A~2400-2700 (broad)FTIR, RamanA prominent, broad absorption in the hydrochloride salt due to the protonated amine. This is absent in the free base.
C-H Stretch (Aliphatic) ~2800-3000~2800-3000FTIR, RamanSimilar in both forms, but may show slight shifts and changes in peak shape upon protonation.
C-N Stretch ~1040-1250Shifted to lower frequencyFTIR, RamanThe C-N bond is weakened upon protonation of the nitrogen, leading to a shift to lower wavenumbers.
C-O-C Stretch ~1115SimilarFTIR, RamanLess affected by protonation of the nitrogen.
Ring Vibrations Multiple bandsShifts and intensity changesFTIR, RamanThe overall vibrational modes of the morpholine (B109124) ring are altered by the presence of the N⁺-H group.

Table 2: Comparative ¹H and ¹³C NMR Data (ppm)

Nucleus Assignment N-Methylmorpholine (Free Base) (in CDCl₃) N-Methylmorpholine Hydrochloride (in D₂O) Key Observations
¹H NMR N-CH~2.3~3.0Significant downfield shift of the methyl protons upon protonation due to the electron-withdrawing effect of the positively charged nitrogen.
-O-CH ₂-~3.7~4.0Downfield shift of the methylene (B1212753) protons adjacent to the oxygen.
-N-CH ₂-~2.5~3.4Pronounced downfield shift of the methylene protons adjacent to the nitrogen upon protonation.
¹³C NMR N-C H₃~46~48Downfield shift of the methyl carbon.
-O-C H₂-~67~65Slight upfield shift may be observed.
-N-C H₂-~55~53Slight upfield shift may be observed.

Note: Chemical shifts are highly dependent on the solvent used. The data presented here are typical values and may vary.

Table 3: Comparative Mass Spectrometry Data (m/z)

Ion N-Methylmorpholine (Free Base) N-Methylmorpholine Hydrochloride Ionization Method Key Observations
Molecular Ion [M]⁺ 101101EI, ESIThe molecular ion of the free base is observed. In ESI, the hydrochloride may show the [M+H]⁺ ion at m/z 102.
Fragment Ions 58, 42, etc.Similar fragmentation to the free baseEIFragmentation patterns are primarily determined by the structure of the organic cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify and compare the vibrational modes of functional groups in N-Methylmorpholine and its hydrochloride salt.

  • Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • N-Methylmorpholine (Free Base): As a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

    • N-Methylmorpholine Hydrochloride: As a hygroscopic solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between salt plates.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal is collected before scanning the sample.

Raman Spectroscopy
  • Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

  • Sample Preparation:

    • N-Methylmorpholine (Free Base): The liquid sample can be placed in a glass vial or a quartz cuvette.

    • N-Methylmorpholine Hydrochloride: The solid sample can be placed in a glass vial or pressed into a pellet.

  • Data Acquisition:

    • Laser Power: Optimized to avoid sample degradation (typically 10-100 mW).

    • Exposure Time and Accumulations: Adjusted to achieve a good signal-to-noise ratio (e.g., 10-second exposure with 10 accumulations).

    • Spectral Range: Typically 200-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure and environment of the protons and carbons in both molecules.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • N-Methylmorpholine (Free Base): Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.

    • N-Methylmorpholine Hydrochloride: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube. A small amount of a reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequence is used. Key parameters include spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compounds.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) for the volatile free base, or analyzed directly by Electrospray Ionization (ESI-MS) for the salt.

  • Sample Preparation:

    • GC-MS (for N-Methylmorpholine): A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

    • ESI-MS (for N-Methylmorpholine Hydrochloride): A dilute solution of the sample is prepared in a solvent mixture such as water/methanol or water/acetonitrile, often with a small amount of formic acid to promote ionization.

  • Data Acquisition:

    • GC-MS: The GC is programmed with an appropriate temperature ramp to separate the analyte from the solvent and any impurities. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 30-200).

    • ESI-MS: The sample solution is infused directly into the ESI source. The mass spectrometer is scanned in positive ion mode.

Mandatory Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N-Methylmorpholine (Free Base / HCl Salt) FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data Comparative Analysis of Spectra FTIR->Data Raman->Data NMR->Data MS->Data Structural_Comparison cluster_ftir_raman FTIR & Raman Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry FreeBase N-Methylmorpholine (Free Base) - Tertiary Amine - Lone pair on Nitrogen FTIR_Raman_FB Absence of N-H stretch FreeBase->FTIR_Raman_FB NMR_FB Less deshielded protons (Upfield shifts) FreeBase->NMR_FB MS_FB Molecular Ion at m/z 101 FreeBase->MS_FB HCl_Salt N-Methylmorpholine Hydrochloride - Quaternary Ammonium Salt - N⁺-H bond FTIR_Raman_HCl Presence of broad N⁺-H stretch (~2400-2700 cm⁻¹) HCl_Salt->FTIR_Raman_HCl NMR_HCl More deshielded protons (Downfield shifts) HCl_Salt->NMR_HCl MS_HCl [M+H]⁺ at m/z 102 (ESI) Similar fragmentation to free base HCl_Salt->MS_HCl

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Methylmorpholine Hydrochloride: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Methylmorpholine hydrochloride (NMMH), a chemical compound commonly used in research and development....

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Methylmorpholine hydrochloride (NMMH), a chemical compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

N-Methylmorpholine hydrochloride and its related compounds present several hazards; N-Methylmorpholine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2] N-Methylmorpholine hydrochloride is categorized as an irritant to the eyes, respiratory system, and skin.[3][4] Therefore, proper handling and disposal are paramount.

Hazard Profile and Safety Precautions

Before handling N-Methylmorpholine hydrochloride, it is crucial to be aware of its potential hazards. Always consult the Safety Data Sheet (SDS) for detailed information.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation.[3][4]Protective gloves, protective clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Eye protection, face protection.
Specific Target Organ Toxicity May cause respiratory irritation.[3]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Flammability (for N-Methylmorpholine) Highly flammable liquid and vapor.[1][5]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

Step-by-Step Disposal Protocol

The disposal of N-Methylmorpholine hydrochloride must be conducted in accordance with all local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for correctly identifying and classifying their waste.[4]

1. Waste Identification and Classification:

  • Treat all waste containing N-Methylmorpholine hydrochloride as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[6]

  • Do not mix N-Methylmorpholine hydrochloride waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection and Containerization:

  • Use a designated, compatible, and properly labeled waste container.[7] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[7]

  • The container must be in good condition, with a secure lid, and free from leaks or deterioration.[8]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "N-Methylmorpholine hydrochloride."[7] Include the date of waste generation and the point of origin (e.g., laboratory room number).[7]

3. Waste Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]

  • Ensure the storage area is a well-ventilated, cool, and dry location away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Keep the waste container tightly closed except when adding waste.[3]

4. Disposal:

  • Do not dispose of N-Methylmorpholine hydrochloride down the drain. [3]

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][6]

  • Follow all institutional procedures for waste pickup, which may include completing a hazardous waste information form.[7]

5. Empty Container Disposal:

  • An empty container that held N-Methylmorpholine hydrochloride must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate from this process must also be collected and disposed of as hazardous waste.[6]

  • Once properly decontaminated, deface the original labels and dispose of the container as regular trash, if permitted by your local regulations.[6]

Emergency Procedures for Spills

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department.[6] Small spills may be cleaned up by trained laboratory personnel using appropriate absorbent materials, while larger spills will require a specialized response.[6] All spill cleanup materials must be disposed of as hazardous waste.[6]

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (N-Methylmorpholine hydrochloride) container Select Compatible, Labeled Waste Container start->container collect Collect Waste in Designated Container container->collect storage Store in Designated Satellite Accumulation Area collect->storage check_full Container Full? storage->check_full check_full->storage No request_pickup Request EHS/ Licensed Contractor Pickup check_full->request_pickup Yes transport Transport to Approved Waste Disposal Plant request_pickup->transport end_process Proper Disposal transport->end_process

Caption: Disposal workflow for N-Methylmorpholine hydrochloride.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methylmorpholine Hydrochloride

For Immediate Reference: Key Safety and Handling Protocols This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-Methylmorph...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-Methylmorpholine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling N-Methylmorpholine hydrochloride.

Body PartRequired ProtectionStandard/Specification
Eyes/Face Chemical safety goggles or tightly fitting safety goggles.[1][2][3] A face shield may also be necessary.[3]OSHA 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Chemical-resistant gloves.[1][2] Protective clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is recommended.[4]Gloves must be inspected prior to use and selected based on the specific breakthrough time for the chemical.[3][4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][2][5] A full-face respirator may be necessary in situations with higher exposure potential.[4]A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be implemented.[1][2]

Operational Plan: From Receipt to Disposal

Follow these step-by-step procedures for the safe handling of N-Methylmorpholine hydrochloride throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, well-ventilated area.[1][2]

  • Keep the container away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[2]

  • The storage area should be designated for corrosive and flammable materials and be equipped with an eyewash station and a safety shower.[1]

  • Keep away from heat, sparks, and open flames.[2][6]

Handling and Use
  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Use only non-sparking tools and explosion-proof equipment.[2][7]

  • Avoid contact with eyes, skin, and clothing.[1] Do not breathe dust or vapors.[6][7]

  • Wash hands thoroughly after handling the substance.[1][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing immediately. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

A spill of N-Methylmorpholine hydrochloride should be treated as a hazardous event requiring a prompt and coordinated response.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal evacuate Evacuate Immediate Area alert Alert Others & Lab Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect Spill with Non-Sparking Tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste in Labeled Container decontaminate->package dispose Dispose of as Hazardous Waste package->dispose

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylmorpholine hydrochloride
Reactant of Route 2
N-Methylmorpholine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.